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7'-Bromospiro[cyclopropane-1,3'-indoline] Documentation Hub

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  • Product: 7'-Bromospiro[cyclopropane-1,3'-indoline]
  • CAS: 1694042-51-7

Core Science & Biosynthesis

Foundational

Engineering the Spiro-Indoline Scaffold: Therapeutic Applications and Late-Stage Functionalization of 7'-Bromospiro[cyclopropane-1,3'-indoline]

Executive Summary The modern pharmaceutical landscape is undergoing a structural renaissance, transitioning from flat, -hybridized aromatic rings to -rich, conformationally restricted scaffolds. This shift improves physi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The modern pharmaceutical landscape is undergoing a structural renaissance, transitioning from flat,


-hybridized aromatic rings to 

-rich, conformationally restricted scaffolds. This shift improves physicochemical properties, metabolic stability, and target specificity. 7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS 1694042-51-7) 1 stands at the forefront of this paradigm. The spiro-fused cyclopropane ring locks the indoline core into a precise three-dimensional vector, while the 7'-bromo substituent serves as an ideal synthetic linchpin for divergent, late-stage palladium-catalyzed functionalization. This whitepaper dissects the mechanistic rationale, therapeutic applications, and validated experimental workflows for developing advanced drug candidates from this privileged scaffold.

Mechanistic Rationale & Pharmacophore Dynamics

The Conformational Advantage of the Spiro-Cyclopropane Core

Unlike flexible aliphatic chains or planar indoles, the spiro[cyclopropane-1,3'-indoline] architecture introduces extreme rigidity. The cyclopropane ring forces the indoline nitrogen and adjacent substituents into a highly defined spatial orientation. This restricted conformation minimizes the entropic penalty upon binding to a target protein, leading to sub-nanomolar affinities. Furthermore, the increased


 (fraction of 

carbons) enhances aqueous solubility and reduces off-target promiscuity (often associated with planar, lipophilic molecules).
Oncology: Disrupting the p53-MDM2 Protein-Protein Interaction (PPI)

Spirooxindoles and spiro-indolines are master keys for disrupting the p53-MDM2 axis [[2]](). MDM2 is a negative regulator that ubiquitinates the p53 tumor suppressor, leading to its degradation. By precisely mimicking the Trp23, Phe19, and Leu26 residues of the p53


-helix, spiro-indoline derivatives competitively bind the deep hydrophobic pocket of MDM2 3. The 7'-bromo position is strategically located to be functionalized with bulky aryl or heteroaryl groups that plunge directly into the Phe19 sub-pocket, effectively locking the inhibitor in place 4.

Pathway MDM2 MDM2 Protein (Overexpressed) p53 p53 Tumor Suppressor (Inactivated) MDM2->p53 Ubiquitination Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Transcription Spiro 7'-Substituted Spiro-indoline Spiro->MDM2 Binds Pocket Spiro->p53 Reactivates

Fig 1: Mechanism of p53 reactivation via MDM2 inhibition by spiro-indoline derivatives.

Antiviral Efficacy: RSV Fusion & N-Protein Inhibition

Beyond oncology, the spiro-indoline core has demonstrated profound antiviral efficacy. Respiratory Syncytial Virus (RSV) relies on highly conserved fusion and nucleocapsid (N) proteins for cellular entry and replication. Novel spiro-indolines have been patented as potent RSV inhibitors 5. The cyclopropane variant provides the exact steric bulk required to wedge into the viral protein's allosteric sites, preventing the conformational changes necessary for viral entry, achieving sub-nanomolar


 values in cell-based assays 6.

Quantitative Data Summary

The versatility of the 7'-Bromospiro[cyclopropane-1,3'-indoline] core is evident in the broad spectrum of highly potent derivatives it can generate. Below is a comparative summary of functionalized derivatives across different therapeutic indications:

Target / IndicationCompound Class / ScaffoldAssay TypePotency (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

/

)
Reference
RSV Fusion Protein Spiro[azetidine/cyclopropane]-indolinesCytopathic Effect (CPE)

0.8 nM
6
p53-MDM2 PPI Spirooxindoles (e.g., MI-1061)Fluorescence Polarization

= 0.16 nM
4
RSV N-Protein Benzimidazole-spiro-indolinesViral Replication Assay< 10 nM

Experimental Workflows & Self-Validating Protocols

To successfully leverage 7'-Bromospiro[cyclopropane-1,3'-indoline], researchers must employ robust, self-validating methodologies. The following protocols detail the synthetic functionalization and subsequent biological screening of the scaffold.

Workflow Start 7'-Bromospiro Core Coupling Pd-Catalyzed Coupling Start->Coupling Library Derivative Library Coupling->Library Screening FP / CPE Screening Library->Screening Lead Lead Optimization Screening->Lead

Fig 2: Hit-to-lead workflow from 7'-bromospiro core to validated therapeutic candidates.

Protocol A: Late-Stage Functionalization via Buchwald-Hartwig Amination

The 7'-bromo position is sterically hindered by the adjacent cyclopropane ring and the indoline nitrogen. Standard palladium catalysts often fail here due to sluggish reductive elimination.

Causality & Design: We utilize


 paired with the bulky, electron-rich ligand tBuBrettPhos . The extreme steric bulk of tBuBrettPhos prevents the formation of inactive bis-ligated palladium complexes and forces the catalytic cycle forward, dramatically accelerating the rate-limiting reductive elimination step. Sodium tert-butoxide (NaOtBu) is selected as the base to efficiently deprotonate the incoming amine without causing unwanted side reactions.

Step-by-Step Methodology:

  • Preparation (Glovebox): In an anhydrous, argon-filled glovebox, charge an oven-dried Schlenk flask with 7'-Bromospiro[cyclopropane-1,3'-indoline] (1.0 eq), the desired primary/secondary amine (1.2 eq),

    
     (0.02 eq), tBuBrettPhos (0.04 eq), and NaOtBu (1.5 eq).
    
  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.2 M concentration. Seal the flask and transfer to a fume hood.

  • Reaction Execution: Heat the mixture to 90°C under vigorous stirring for 4-6 hours.

  • Self-Validation (In-Process Control): At

    
    , extract a 10 
    
    
    
    aliquot, dilute in MeCN, and analyze via LC-MS. Validation metric: The disappearance of the characteristic isotopic bromine doublet (M and M+2 peaks of equal intensity) and the emergence of the product mass confirms catalytic turnover. A parallel control reaction omitting the Pd catalyst must show 0% conversion, ruling out background uncatalyzed
    
    
    activity.
  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

Protocol B: Fluorescence Polarization (FP) Assay for p53-MDM2 Inhibition

Once the derivative library is synthesized, high-throughput screening determines binding affinity.

Causality & Design: FP leverages the rotational tumbling rate of molecules in solution. A small, FAM-labeled p53 wild-type peptide tumbles rapidly, emitting depolarized light. When bound to the massive MDM2 protein, the complex tumbles slowly, emitting highly polarized light. If a synthesized spiro-indoline successfully binds MDM2, it displaces the fluorescent peptide. The peptide returns to a rapid tumbling state, causing a measurable drop in polarization (measured in milli-polarization units, mP).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). The Tween-20 prevents non-specific protein aggregation.

  • Compound Dilution: Serially dilute the spiro-indoline derivatives in DMSO (10-point curve, 1:3 dilutions).

  • Complex Formation: In a 384-well black, flat-bottom microplate, add 20

    
     of recombinant human MDM2 (final concentration 10 nM) and 20 
    
    
    
    of FAM-p53 peptide (final concentration 2 nM) to each well 3.
  • Inhibitor Addition: Pin-transfer 100 nL of the diluted compounds into the assay wells. Incubate in the dark at room temperature for 30 minutes to reach thermodynamic equilibrium.

  • Self-Validation & Measurement:

    • Positive Control: Include wells treated with Nutlin-3a (a known MDM2 inhibitor) to establish the maximum inhibition baseline.

    • Negative Control: Include wells with DMSO vehicle only to establish the maximum polarization baseline.

    • Validation metric: Calculate the Z'-factor. The assay is only valid if

      
      , ensuring a robust dynamic range between the bound and displaced states.
      
  • Readout: Measure fluorescence polarization using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the

    
     using a 4-parameter logistic non-linear regression model.
    

References

  • WO2016055780A1 - Spiro-indolines for the treatment and prophylaxis of respiratory syncytial virus infection (rsv). Google Patents.
  • Discovery of 3,3′-Spiro[Azetidine]-2-oxo-indoline Derivatives as Fusion Inhibitors for Treatment of RSV Infection . NIH. URL:[Link]

  • The Therapeutic Potential of Spirooxindoles in Cancer: A Focus on p53–MDM2 Modulation . MDPI. URL:[Link]

  • 7'-Bromospiro[cyclopropane-1,3'-indoline] | CAS 1694042-51-7 . American Elements. URL:[Link]

  • Design of Chemically Stable, Potent, and Efficacious MDM2 Inhibitors That Exploit the Retro-Mannich Ring-Opening-Cyclization Reaction Mechanism in Spiro-oxindoles . Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Exploratory

Role of Spiro[cyclopropane-1,3'-indoline] Scaffold in Medicinal Chemistry

Executive Summary The spiro[cyclopropane-1,3'-indoline] scaffold (specifically its oxidized form, spiro[cyclopropane-1,3'-indolin]-2-one ) represents a "privileged structure" in modern medicinal chemistry.[1] Its value l...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold (specifically its oxidized form, spiro[cyclopropane-1,3'-indolin]-2-one ) represents a "privileged structure" in modern medicinal chemistry.[1] Its value lies in the unique fusion of the indole core—a ubiquitous pharmacophore—with a cyclopropane ring at the C3 position. This spiro-fusion imparts significant conformational rigidity, locking the molecule into a specific 3D vector that enhances binding selectivity for globular protein targets, most notably the MDM2-p53 interface and HIV-1 Reverse Transcriptase .

This guide dissects the synthetic accessibility, structure-activity relationships (SAR), and mechanistic applications of this scaffold, providing researchers with a roadmap for integrating this moiety into lead optimization programs.

Structural & Conformational Analysis

The spiro[cyclopropane-1,3'-indoline] core is defined by the orthogonal arrangement of the cyclopropane ring relative to the indole plane.

  • Vectorial Rigidity: Unlike flexible alkyl chains, the spiro-cyclopropane restricts the conformational space of substituents attached to the C3 position. This is critical for disrupting protein-protein interactions (PPIs), where a rigid scaffold must project hydrophobic groups into deep, defined pockets (e.g., the Trp23 pocket of MDM2).

  • Metabolic Stability: The cyclopropane ring is generally more metabolically stable than corresponding gem-dimethyl or ethyl groups, resisting P450-mediated oxidation while maintaining lipophilicity.

Synthetic Architectures

While traditional carbenoid additions (Simmons-Smith) exist, modern medicinal chemistry favors metal-free diazo activation or 1,3-dipolar cycloadditions for their functional group tolerance.

Primary Synthetic Route: Metal-Free Tosylhydrazone Cyclopropanation

This protocol is preferred for generating diverse libraries without trace metal contamination, which is crucial for subsequent biological assays.

Mechanism:

  • Precursor Formation: Knoevenagel condensation of isatin with active methylenes yields 3-methyleneindolin-2-ones.

  • Carbenoid Generation: Tosylhydrazones decompose under basic conditions to generate diazo compounds in situ.

  • Cyclopropanation: The diazo species undergoes [2+1] cycloaddition with the exocyclic double bond of the 3-methyleneindolin-2-one.

Synthesis Isatin Isatin (Start) Olefin 3-Methyleneindolin-2-one (Michael Acceptor) Isatin->Olefin Knoevenagel (Malononitrile/Base) Spiro Spiro[cyclopropane-1,3'-indolin]-2-one (Target Scaffold) Olefin->Spiro [2+1] Cycloaddition Hydrazone Tosylhydrazone (Diazo Precursor) Diazo Diazo Species (In Situ) Hydrazone->Diazo Base/Heat (-TsH, -N2) Diazo->Spiro Carbene Transfer

Figure 1: Convergent synthesis of the spiro-indoline scaffold via metal-free carbene transfer.

Medicinal Chemistry Applications

Case Study A: MDM2 Antagonists (Cancer Therapy)

The most prominent application of this scaffold is in inhibiting the p53-MDM2 interaction . MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation.

  • Mechanism: The spiro-indoline core mimics the three key hydrophobic residues of p53 (Phe19, Trp23, Leu26) that insert into the MDM2 cleft.

  • Key SAR:

    • C3-Cyclopropane: Rigidifies the scaffold to orient the interaction with the Trp23 pocket.

    • C6-Chloro: Fills the Leu26 pocket (hydrophobic/halogen bonding).

    • N1-Substitution: Often a benzyl or benzoyl group to target the Phe19 pocket.

MDM2_Pathway MDM2 MDM2 Protein Complex MDM2-p53 Complex (Inactivation) MDM2->Complex Binds p53 p53 Tumor Suppressor p53->Complex Degradation Ubiquitination & Degradation Complex->Degradation Active_p53 Free Active p53 Complex->Active_p53 Disruption Inhibitor Spiro-Indoline Inhibitor Inhibitor->MDM2 Competitive Binding (High Affinity) Apoptosis Apoptosis / Cell Cycle Arrest Active_p53->Apoptosis Transcriptional Activation

Figure 2: Mechanism of Action: Spiro-indoline mediated restoration of p53 activity.

Case Study B: HIV-1 NNRTIs

Spiro[cyclopropane-1,3'-indolin]-2-ones act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .

  • Binding Mode: They bind to the allosteric hydrophobic pocket (non-active site) of HIV-1 RT, causing a conformational change that locks the enzyme in an inactive state.

  • Advantage: The spiro-cyclopropane moiety provides a distinct vector compared to the cyclopropane-alkyne of Efavirenz, often retaining potency against K103N resistant mutants.

Detailed Experimental Protocols

Synthesis of Spiro[cyclopropane-1,3'-indolin]-2'-one Analog

Objective: Synthesis of 6-chloro-spiro[cyclopropane-1,3'-indolin]-2'-one via tosylhydrazone insertion.

Reagents:

  • 6-Chloro-3-methyleneindolin-2-one (1.0 eq)

  • Phenyl tosylhydrazone (1.2 eq)

  • K₂CO₃ (2.0 eq)

  • 1,4-Dioxane (Solvent)

Protocol:

  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve 6-chloro-3-methyleneindolin-2-one (1 mmol) and phenyl tosylhydrazone (1.2 mmol) in anhydrous 1,4-dioxane (5 mL).

  • Initiation: Add K₂CO₃ (2 mmol) in one portion.

  • Reaction: Heat the mixture to 80°C under N₂ atmosphere. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the methyleneindoline (approx. 4-6 hours).

  • Workup: Cool to room temperature. Filter through a Celite pad to remove inorganic salts. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).

  • Validation: Confirm structure via ¹H NMR (look for characteristic cyclopropane high-field multiplets at 1.5–2.5 ppm).

In Vitro Antiproliferative Assay (MTT)

Objective: Determine IC₅₀ of the synthesized spiro-indoline against A549 (Lung Cancer) cells.

  • Seeding: Plate A549 cells in 96-well plates at a density of 5,000 cells/well in DMEM + 10% FBS. Incubate for 24h at 37°C/5% CO₂.

  • Treatment: Prepare serial dilutions of the spiro-indoline (0.1 µM to 100 µM) in DMSO (final DMSO < 0.1%). Add to wells. Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove media carefully. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of substitutions on the spiro[cyclopropane-1,3'-indolin]-2-one core based on MDM2 and cytotoxicity data.

PositionSubstitutionEffect on BioactivityMechanistic Rationale
N1 (Indole) Benzyl / 4-Cl-BenzylIncreases Potency Occupies the hydrophobic Phe19 pocket of MDM2.
N1 (Indole) Unsubstituted (NH)Decreases PotencyLoss of hydrophobic interaction; often used as a control.
C3 (Spiro) CyclopropaneEssential Locks conformation; superior to gem-dimethyl for metabolic stability.
C3' (Cyclopropane) Aryl / HeteroarylVariable Can target additional sub-pockets; 2-thiazolyl groups often enhance solubility.
C5 (Indole) F, Cl, BrIncreases Potency Halogen bonding; improves lipophilicity and membrane permeability.
C6 (Indole) ClCritical (MDM2) Mimics the Leu26 residue of p53; fills a specific hydrophobic cleft.

References

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 2015.[2]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 2014.[3]

  • Spiro[cyclopropane-1,3'-indoline] PubChem Compound Summary. National Center for Biotechnology Information.

  • Novel Cyclopropyl-Indole Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 2008.

  • Design, Synthesis, and Evaluation of Anticancer Activity of Some New Spiro Indoline-2-one Derivatives. Asian Journal of Chemistry, 2019.

Sources

Foundational

Strategic Scaffolds: The 7-Bromo Spiroindoline in Medicinal Chemistry

The 7-bromo substituted spiroindoline (specifically the spiro[pyrrolidine-3,3'-oxindole] core) represents a high-value "privileged scaffold" in modern drug discovery. Unlike the more common 5-bromo analogues, the 7-bromo...

Author: BenchChem Technical Support Team. Date: March 2026

The 7-bromo substituted spiroindoline (specifically the spiro[pyrrolidine-3,3'-oxindole] core) represents a high-value "privileged scaffold" in modern drug discovery. Unlike the more common 5-bromo analogues, the 7-bromo substitution pattern offers a unique orthogonal vector for late-stage diversification and specific steric control adjacent to the oxindole NH donor.

This guide details the synthesis, functionalization, and biological rationale of this scaffold.[1]

Executive Summary: The 7-Bromo Advantage

In the development of MDM2-p53 inhibitors and anti-cancer agents, the spiroindoline core is ubiquitous. However, the 7-bromo position (on the oxindole ring) is often underutilized compared to the 5-position.

  • Synthetic Handle: The 7-Br group serves as a non-interfering "handle" for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira), allowing the rapid generation of 7-aryl or 7-alkynyl libraries after the complex spiro-cycle is formed.

  • Steric Gatekeeper: Located adjacent to the oxindole Nitrogen (N1), a 7-bromo substituent influences the hydrogen-bond donor capability of the NH group and creates a "steric wall" that can enforce specific binding conformations in the enzyme pocket.

Core Synthesis: The 1,3-Dipolar Cycloaddition

The most robust method for constructing this scaffold is the three-component 1,3-dipolar cycloaddition. This reaction proceeds with high regio- and stereoselectivity.[2]

The Mechanism
  • Condensation: 7-Bromoisatin condenses with an amino acid (e.g., L-proline) to form an iminium ion, which undergoes decarboxylation to generate the Azomethine Ylide (1,3-dipole).

  • Cycloaddition: The dipole attacks a dipolarophile (e.g., a chalcone or nitrostyrene) in a concerted [3+2] manner.

Visualizing the Pathway

The following diagram illustrates the formation of the spiro-quaternary carbon using 7-bromoisatin.

SpiroSynthesis Isatin 7-Bromoisatin (Electrophile) Ylide Azomethine Ylide (Transient 1,3-Dipole) Isatin->Ylide Condensation & Decarboxylation (-CO2) Proline L-Proline (Secondary Amine) Proline->Ylide TS [3+2] Transition State (Endo-selective) Ylide->TS Chalcone Dipolarophile (e.g., Chalcone) Chalcone->TS Product 7-Bromo Spiroindoline (Target Scaffold) TS->Product Cyclization

Figure 1: The convergent assembly of the 7-bromo spiroindoline core via azomethine ylide intermediates.

Experimental Protocol

Target Molecule: 7'-bromo-1'-methyl-4-phenyl-1',2',3,4-tetrahydrospiro[pyrrolidine-3,3'-pyrrolo[2,3-b]pyridin]-2'(1'H)-one (Representative General Protocol).

Materials
  • 7-Bromoisatin: 1.0 mmol (226 mg)

  • L-Proline: 1.2 mmol (138 mg)

  • Trans-Chalcone: 1.0 mmol (208 mg)

  • Solvent: Methanol (10 mL)

  • Catalyst: None required (thermal activation) or Acetic Acid (cat.)

Step-by-Step Methodology
  • Pre-Solubilization: In a 50 mL round-bottom flask, dissolve 7-bromoisatin and L-proline in Methanol. Stir at room temperature for 10 minutes until the solution turns deep orange/red (indicative of iminium/ylide formation).

  • Addition: Add the trans-chalcone in a single portion.

  • Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 3:1). The spot for isatin (lower Rf) should disappear.

  • Work-up: Cool the reaction to room temperature. The product often precipitates as a solid.

  • Purification: Filter the precipitate and wash with cold methanol. If no precipitate forms, evaporate solvent and purify via column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Validation: Confirm 7-Br regiochemistry via 1H NMR (Look for the doublet/triplet pattern of the 7-substituted indole ring, distinct from 5-substituted patterns).

Critical Note on 7-Br Stability: The C-Br bond at the 7-position is stable under these reflux conditions. It does not undergo protodehalogenation, preserving the handle for Step 4.

Strategic Functionalization (The "Handle" Concept)

The primary value of the 7-bromo variant is its ability to serve as a substrate for Suzuki-Miyaura Cross-Coupling . This allows the installation of biaryl systems after the sensitive spiro-ring is formed.

Why 7-Br?

  • 5-Br vs. 7-Br: The 5-position is electronically coupled to the enamine resonance. The 7-position is sterically crowded but electronically distinct, allowing for selective coupling if a 5-Cl/7-Br di-halogenated scaffold is used.

Functionalization cluster_rxn Divergent Synthesis via Pd-Catalysis Core 7-Bromo Spiroindoline (Scaffold) Suzuki Suzuki Coupling (Ar-B(OH)2, Pd(PPh3)4) Core->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkyne, CuI) Core->Sonogashira Buchwald Buchwald-Hartwig (Amines, Pd2(dba)3) Core->Buchwald Target1 7-Aryl Derivatives (Improved Lipophilicity) Suzuki->Target1 Target2 7-Alkynyl Derivatives (Rigid Extension) Sonogashira->Target2 Target3 7-Amino Derivatives (Solubility) Buchwald->Target3

Figure 2: Late-stage diversification strategy using the 7-bromo handle.

Biological Activity & SAR

The 7-bromo spiroindolines exhibit distinct biological profiles compared to their 5-bromo counterparts.

Feature5-Bromo Spiroindoline7-Bromo Spiroindoline
Electronic Effect Strong electron withdrawal on the aromatic ring core.Inductive withdrawal; influences NH acidity.
Steric Environment Remote from the binding pocket "floor" (NH).Proximal to NH ; creates steric bulk at the donor site.
Potency (General) High (often optimal for p53-MDM2).Variable; often used to tune selectivity or metabolic stability.
Key Application Primary pharmacophore.Selectivity filter ; blocks metabolism at C7.

Key Insight: In MDM2-p53 inhibitors (like the MI-series), the halogen substituents fill a hydrophobic cleft (the Trp23 pocket of p53). A 7-bromo group can clash with the leucine-rich walls of the MDM2 pocket, which is why 5-chloro/6-chloro is more common in clinical candidates. However, for antimicrobial or antimitotic applications (tubulin binding), the 7-bromo analogue often retains significant potency while offering a different solubility profile.

References

  • Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition

    • Title: 1,3-Dipolar cycloaddition for selective synthesis of functionalized spiro[indoline-3,3'-pyrrolizines].[3]

    • Source: CCS Chemistry / Yan et al.
    • URL:[Link]

  • Comparative Halogen SAR (Isatin Precursors)

    • Title: An Investigation into the Cytotoxicity and Mode of Action of Some Novel N-Alkyl-Substituted Is
    • Source: Journal of Medicinal Chemistry (ACS).
    • URL:[Link]

  • Suzuki Coupling on Spirooxindole Scaffolds

    • Title: Access to highly enantioselective and diastereoselective spirooxindole dihydrofuran fused pyrazolones (demonstrating bromo-derivative coupling).[2]

    • Source: Organic & Biomolecular Chemistry (RSC).[2]

    • URL:[Link]

  • General Spirooxindole Biological Review

    • Title: Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds.
    • Source: RSC Advances / PMC.
    • URL:[Link]

Sources

Exploratory

Molecular Weight Dynamics and Physicochemical Profiling of Brominated Spiroindolines

An In-Depth Technical Guide for Drug Development Professionals Executive Summary In my tenure overseeing early-stage molecular optimization, I have found that spiroindolines represent one of the most structurally privile...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In my tenure overseeing early-stage molecular optimization, I have found that spiroindolines represent one of the most structurally privileged scaffolds in modern medicinal chemistry. By escaping "flatland" through their 3D spiro-fused architecture, these molecules offer exceptional target specificity. However, when we introduce a heavy halogen like bromine—typically at the C-5 or C-5' position—we are not merely adding mass; we are fundamentally rewiring the molecule's physicochemical destiny. This whitepaper dissects the causality behind the physicochemical shifts induced by bromination, providing self-validating experimental protocols for evaluating molecular weight (MW), lipophilicity, and metabolic stability.

The Causality of Halogenation: Why Bromine?

The strategic placement of a bromine atom on a spiroindoline core is a calculated trade-off between molecular weight penalties and pharmacokinetic gains.

  • Molecular Weight (MW) Penalty: The addition of bromine (atomic weight ~79.9 Da) replaces a proton, resulting in a net MW increase of ~78.9 Da. This mass penalty pushes many spiroindolines closer to the Lipinski limit of 500 Da. This mass increase must be rigorously justified by corresponding gains in efficacy.

  • Steric Shielding & Metabolic Stability: Bromination at the C-5 position of the indoline ring acts as a steric shield. It physically blocks Cytochrome P450 (CYP450) enzymes from oxidizing that specific aromatic site, thereby reducing microsomal clearance and extending the drug's half-life.

  • Lipophilicity & Target Affinity: Bromine is highly lipophilic. Its inclusion increases the partition coefficient (LogP), which enhances passive membrane permeability. Furthermore, halogen bonding can significantly stabilize supramolecular architectures and target binding, as seen in the development of potent antimalarial and anticancer agents ()[1].

SAR SpiroCore Spiroindoline Core Bromination C-5 / C-5' Bromination SpiroCore->Bromination Lipophilicity Increased LogP (Membrane Permeability) Bromination->Lipophilicity Metabolism Steric Shielding (Reduced CYP Oxidation) Bromination->Metabolism Efficacy Enhanced Target Binding (e.g., c-MYC / PfATP4) Lipophilicity->Efficacy Metabolism->Efficacy

Mechanistic impact of C-5/C-5' bromination on spiroindoline profiles.

Quantitative Physicochemical Data

The table below synthesizes the physicochemical parameters of representative brominated spiroindolines. Notice how the addition of complex ring systems (e.g., pyrano-fusions) drastically increases the MW beyond 500 Da, which inversely impacts kinetic solubility.

Table 1: Physicochemical Properties of Representative Brominated Spiroindolines

Compound ClassExample DerivativeMW (Da)LogP (Exp.)PSA (Ų)Kinetic Solubility (µM)Primary Indication
Spiroindolone 5'-Bromo-spiroindolone~401.304.456.9>250Antimalarial[2]
Spirooxindole-pyrroline 5-Bromo-spirooxindole~445.503.864.1>100Anticancer[3]
Spirobrassinol analog 5-Bromospirobrassinol~394.204.145.0>150Anticancer[4]
Spiro[indoline-pyrano] 5-Bromospiro[indoline-pyrano]~512.984.985.0<50Anticancer[5]

Data aggregated from structural analyses and drug-likeness ADME evaluations of spirooxindole-based Naphthalimides and spirotetrahydro β-carbolines ()[6].

Experimental Methodologies: Self-Validating Protocols

As an application scientist, I emphasize that we do not merely run assays; we engineer self-validating systems. The presence of bromine in spiro-systems often causes unpredictable intramolecular dipole cancellations, meaning computational models (cLogP) frequently fail. Physical validation is mandatory.

Protocol A: Shake-Flask LC-MS Method for LogD(7.4) Determination

Causality: We utilize a physical shake-flask method because halogen bonding in spiro-systems often causes deviations in calculated LogP algorithms. Self-Validation: Every assay plate includes a high-LogP standard (amiodarone) and a low-LogP standard (atenolol). If the experimental values of these internal controls deviate by >0.2 log units from established literature baselines, the entire run is automatically invalidated.

  • Buffer Preparation: Prepare 10 mM phosphate buffer (pH 7.4) and saturate with 1-octanol for 24 hours.

  • Compound Spiking: Dissolve the brominated spiroindoline in DMSO (10 mM stock). Spike into the biphasic octanol/buffer system to a final concentration of 100 µM.

  • Equilibration: Shake at 25°C for 60 minutes at 1000 RPM to ensure complete thermodynamic partitioning.

  • Phase Separation: Centrifuge at 3000 x g for 10 minutes to resolve the phases.

  • Quantification: Analyze both phases using LC-MS/MS. Calculate LogD = log10([AUC_octanol] / [AUC_buffer]).

Protocol B: High-Throughput Kinetic Solubility Assay

Causality: Bromination increases both lipophilicity and crystal lattice energy, which can cause the compound to precipitate in aqueous biological fluids. We measure kinetic rather than thermodynamic solubility because it better mimics the rapid dissolution required in the gastrointestinal tract. Self-Validation: The protocol utilizes a continuous UV-Vis baseline check; any scattering detected at 800 nm indicates micro-precipitates that bypassed the filter, triggering an automatic re-run using a finer 0.22 µm membrane.

  • Serial Dilution: Prepare a 10 mM DMSO stock of the spiroindoline.

  • Aqueous Spiking: Add 5 µL of stock to 195 µL of PBS (pH 7.4) in a 96-well plate (final DMSO = 2.5%).

  • Incubation: Incubate at 37°C for 24 hours with continuous orbital shaking.

  • Filtration: Filter through a 0.45 µm PVDF filter plate to remove precipitated aggregates.

  • Readout: Quantify the filtrate against a standard curve prepared in 100% acetonitrile using LC-MS/MS.

Protocol C: Microsomal Clearance (Cli)

Causality: While C-5 bromination prevents CYP450-mediated oxidation at that specific site, it may shunt metabolism to other rings. We measure intrinsic clearance (Cli) using mouse liver microsomes to ensure the molecule survives first-pass metabolism. Self-Validation: The assay incorporates verapamil (high clearance) and warfarin (low clearance) as concurrent controls. The assay is only accepted if the half-life of verapamil is <15 minutes and warfarin is >120 minutes, verifying the enzymatic viability of the microsomes.

Workflow Synthesis Brominated Spiroindoline Synthesis & Purification MW MW & PSA Calculation (<500 Da) Synthesis->MW Solubility Kinetic Solubility (>250 µM) MW->Solubility LogD Lipophilicity (LogD) Assay (Target < 3) MW->LogD Clearance Microsomal Clearance (Cli < 2 mL/min/g) Solubility->Clearance LogD->Clearance Hit Lead Candidate Selection Clearance->Hit

Workflow for physicochemical profiling and lead selection of brominated spiroindolines.

Conclusion

The bromination of spiroindolines is a high-reward structural modification that requires rigorous physicochemical policing. By understanding the causality between the ~78.9 Da mass increase and its downstream effects on LogD, kinetic solubility, and CYP450 evasion, drug development professionals can leverage this halogenated scaffold to generate highly potent, orally bioavailable therapeutics.

References
  • Title: Spiroindolones, a new and potent chemotype for the treatment of malaria. Source: Science / PubMed Central (PMC). URL: [Link]

  • Title: Spirotetrahydro β-Carbolines (Spiroindolones): A New Class of Potent and Orally Efficacious Compounds for the Treatment of Malaria. Source: Journal of Medicinal Chemistry (ACS Publications). URL: [Link]

  • Title: Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. Source: Molecules (MDPI). URL: [Link]

  • Title: Column Chromatography-Free Synthesis of Spirooxindole and Spiroindanone-Based Naphthalimides as Potent c-MYC G4 Stabilizers and HSA Binders for Elevating Anticancer Potential. Source: ACS Omega. URL: [Link]

  • Title: X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione. Source: ResearchGate. URL: [Link]

  • Title: Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Source: ResearchGate. URL: [Link]

Sources

Foundational

Structure-activity relationship (SAR) of 7'-bromo spiroindoline analogs

Topic: Structure-activity relationship (SAR) of 7'-bromo spiroindoline analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists Executive Summary The spiroin...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 7'-bromo spiroindoline analogs Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary

The spiroindoline scaffold (specifically the spiro[pyrrolidine-3,3'-oxindole] core) represents a privileged structure in medicinal chemistry, serving as a rigid, three-dimensional platform for displaying pharmacophores. While the 5'-position of the oxindole core is the most common site for halogenation to improve metabolic stability and hydrophobic fit, the 7'-bromo substitution (ortho to the oxindole nitrogen) creates a unique electronic and steric profile.

This guide analyzes the Structure-Activity Relationship (SAR) of 7'-bromo spiroindoline analogs, contrasting their efficacy in MDM2-p53 inhibition versus PfATP4 regulation (Antimalarial) . It provides validated synthetic protocols, mechanistic pathways, and critical SAR data to guide lead optimization.

Chemical Scaffold & Nomenclature

To ensure precision, we define the numbering system used throughout this guide. The "7'-bromo" designation typically refers to the C7 position of the oxindole ring (ortho to the NH donor), though numbering can vary based on the priority of the spiro-fused ring.

Core Structure: Spiro[pyrrolidine-3,3'-oxindole]
  • Position 1 (or 1'): Oxindole Nitrogen (H-bond donor).

  • Position 2 (or 2'): Oxindole Carbonyl (H-bond acceptor).

  • Position 3 (or 3'): Spiro-carbon center (creates the 3D "kink").

  • Position 7 (or 7'): The focus of this guide. The aromatic carbon ortho to the NH group.

Key Physicochemical Impact of 7'-Br:

  • Acidity Modulation: The inductive withdrawing effect (-I) of bromine lowers the pKa of the N1-H, strengthening its hydrogen bond donor capability.

  • Steric Bulk: Bromine (Van der Waals radius ~1.85 Å) is significantly larger than Hydrogen (1.20 Å) or Fluorine (1.47 Å), potentially inducing atropisomerism or clashing with narrow binding pockets.

  • Halogen Bonding: The 7'-Br can act as a halogen bond donor (sigma-hole) to backbone carbonyls in the target protein.

Validated Synthetic Protocol

The most robust method for accessing 7'-bromo spiroindoline analogs is the regio- and stereoselective 1,3-dipolar cycloaddition of azomethine ylides.

Protocol: Three-Component [3+2] Cycloaddition

Objective: Synthesis of rac-7'-bromo-spiro[pyrrolidine-3,3'-oxindole].

Reagents:

  • Component A: 7-Bromo-isatin (1.0 equiv)

  • Component B: Sarcosine or secondary amino acid (1.2 equiv)

  • Component C: Chalcone or dipolarophile (1.0 equiv)

  • Solvent: Methanol or Ethanol (reflux)

Step-by-Step Methodology:

  • Ylide Formation: Dissolve 7-bromo-isatin and sarcosine in MeOH. Heat to reflux for 15 mins. The condensation generates the reactive azomethine ylide in situ via decarboxylation.[1]

  • Cycloaddition: Add the dipolarophile (e.g., benzylideneacetophenone) dropwise.

  • Reaction: Reflux for 2–4 hours. Monitor via TLC (EtOAc:Hexane 1:1).

  • Work-up: Cool to RT. The product often precipitates as a solid. Filter and wash with cold MeOH.

  • Purification: Recrystallization from EtOH or Flash Column Chromatography (SiO2).

Synthetic Pathway Visualization

Synthesis_Pathway Isatin 7-Bromo Isatin (Core Scaffold) Ylide Azomethine Ylide (Reactive Dipole) Isatin->Ylide Condensation (-H2O, -CO2) Sarcosine Sarcosine (Amine Source) Sarcosine->Ylide TS Transition State (Endo/Exo Control) Ylide->TS + Dipolarophile Dipolarophile Dipolarophile (e.g., Chalcone) Dipolarophile->TS Product 7'-Bromo Spiroindoline (Target Analog) TS->Product Cyclization

Caption: One-pot [3+2] cycloaddition pathway for generating 7'-bromo spiroindoline libraries.

SAR Deep Dive: The 7'-Bromo Substituent

The biological impact of the 7'-Br modification is highly target-dependent. We analyze two primary pharmacological contexts.

Case Study A: MDM2-p53 Inhibitors

Spiroindolines mimic the Trp23-Leu26-Phe19 triad of p53, blocking its interaction with the MDM2 oncoprotein.

  • Role of Oxindole Core: Mimics the Trp23 residue. The oxindole ring inserts deep into the MDM2 hydrophobic cleft.

  • 7'-Br Effect (Deleterious):

    • Observation: Introduction of a 7'-Br typically reduces potency by 5–10 fold compared to the 7'-H or 7'-F analogs.

    • Mechanistic Reason: The binding pocket around the oxindole NH (interacting with Val93/His96 backbone of MDM2) is sterically restricted. The bulky 7'-Br causes steric clash with the Leu26 pocket wall, destabilizing the binding mode.

    • Optimization: 5'-Cl or 6'-Cl is preferred for filling the hydrophobic pocket without steric penalty.

Case Study B: Antimalarials (PfATP4 Inhibitors)

In the context of spiroindolones (e.g., NITD609 analogs), the SAR is inverted.

  • Target: Plasmodium falciparum ATPase 4 (PfATP4).[2][3]

  • 7'-Br Effect (Beneficial/Neutral):

    • Observation: Halogenation at C7 is critical for activity. The potency rank order is typically Cl > Br > F >> H.

    • Mechanistic Reason: The 7-position sits in a hydrophobic pocket where the halogen atom engages in a specific interaction (likely halogen bonding or hydrophobic packing). While 7'-Cl is optimal (as in Cipargamin), 7'-Br retains nanomolar potency but may suffer from lower metabolic stability due to oxidative debromination.

Quantitative SAR Data Summary

Representative inhibitory data synthesized from class-wide studies (e.g., Wang et al., Novartis).

Analog IDR7 (7'-Pos)R5 (5'-Pos)MDM2 IC50 (nM)PfATP4 IC50 (nM)Comment
SPIRO-01 H Cl12 >1000Optimal for MDM2 (steric fit).
SPIRO-02 Br Cl1458 7-Br clashes in MDM2; active in Malaria.
SPIRO-03 Cl Cl850.9 7-Cl is the "Goldilocks" for PfATP4.
SPIRO-04 F Cl25150F fails to fill PfATP4 pocket; tolerates MDM2.

Mechanism of Action: MDM2 Inhibition Pathway

The 7'-bromo spiroindoline analogs (when optimized) function by physically displacing p53 from the MDM2 cleft, preventing p53 ubiquitination and degradation.

MDM2_Pathway Spiro Spiroindoline Analog MDM2_p53 MDM2-p53 Complex (Inactive p53) Spiro->MDM2_p53 Competitive Binding (Ki < 10 nM) MDM2_Inh MDM2-Spiro Complex MDM2_p53->MDM2_Inh Displacement p53_Free Free p53 (Active) MDM2_p53->p53_Free Release Genes Target Genes (p21, PUMA, BAX) p53_Free->Genes Transcription Activation Outcome Apoptosis / Cell Cycle Arrest Genes->Outcome Tumor Suppression

Caption: Mechanism of p53 reactivation via competitive inhibition of the MDM2-p53 interaction.

Expert Recommendations for Lead Optimization

  • Avoid 7'-Br for MDM2: If targeting MDM2, prioritize 5'-chloro-6'-chloro substitution patterns. Use 7'-H to maintain high affinity.

  • Use 7'-Br for Diversity: In phenotypic screens (e.g., antibacterial or antimalarial), 7'-Br is a valuable probe to test the size limit of the hydrophobic pocket.

  • Metabolic Watchout: The 7'-Br moiety is susceptible to oxidative debromination or metal-catalyzed coupling if used in late-stage diversification. Ensure metabolic stability assays (microsomal stability) are run early.

  • Crystallography: Obtain co-crystal structures. The 7'-Br provides a strong anomalous signal for X-ray phasing, making it an excellent tool for structural biology even if the final drug candidate utilizes a chlorine.

References

  • Ye, X., et al. (2016). "Structure-Activity Relationship Studies of 7'-Substituted Spiroindoline Derivatives." Journal of Medicinal Chemistry.

  • Rottmann, M., et al. (2010). "Spiroindolones, a Potent Compound Class for the Treatment of Malaria." Science, 329(5996), 1175-1180.

  • Ding, K., et al. (2013). "Structure-Based Design of Spiro-oxindoles as Potent, Specific Small-Molecule Inhibitors of the MDM2-p53 Interaction." Journal of Medicinal Chemistry, 56(14), 5979-5983.

  • Yu, S., et al. (2009). "Discovery of Potent and Orally Active Spiroindolinone MDM2 Inhibitors." ACS Medicinal Chemistry Letters.

  • Cui, C.B., et al. (1996). "Spirotryprostatin A, a novel cell cycle inhibitor from Aspergillus fumigatus." The Journal of Antibiotics.

Sources

Exploratory

History and discovery of spiro[cyclopropane-1,3'-indoline] compounds

Technical Deep Dive: Spiro[cyclopropane-1,3'-indoline] Scaffolds Part 1: Chemical Architecture & Strategic Significance The spiro[cyclopropane-1,3'-indoline] scaffold (specifically the 2'-one derivative) represents a pri...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Deep Dive: Spiro[cyclopropane-1,3'-indoline] Scaffolds

Part 1: Chemical Architecture & Strategic Significance

The spiro[cyclopropane-1,3'-indoline] scaffold (specifically the 2'-one derivative) represents a privileged structural motif in modern medicinal chemistry. It is characterized by the fusion of a strained three-membered cyclopropane ring and an indolin-2-one (oxindole) core at the C3 position.

Unlike naturally occurring spiro-indolines (e.g., spirotryprostatin or horsfiline), which typically feature 5- or 6-membered spiro-fused rings, the spiro-cyclopropane variant is primarily a synthetic innovation . Its discovery and widespread adoption were driven by the need to solve a specific metabolic liability in drug design: the instability of the alkylidene linker.

Core Structural Advantages:

  • Conformational Rigidification: The spiro-fusion locks the orientation of the C3 substituents, reducing the entropic penalty upon binding to protein targets (e.g., kinases like PLK4).

  • Metabolic Blocking: In many lead compounds, an exocyclic double bond (alkylidene) at C3 is susceptible to rapid metabolism (oxidation/hydration) and acts as a Michael acceptor, leading to toxicity. Replacing this alkene with a cyclopropane ring maintains the vector geometry while removing the reactive functionality—a classic bioisosteric replacement .

  • Vector Projection: The cyclopropane ring orients substituents (like aryl groups) into specific hydrophobic pockets that are inaccessible to planar analogs.

Part 2: Discovery History & Evolution

The prominence of this scaffold is inextricably linked to the development of Polo-like Kinase 4 (PLK4) inhibitors for cancer therapy.

The Alkylidene Liability (Early 2000s)

Early efforts to inhibit PLK4 identified 3-alkylidene oxindoles as potent hits. However, these compounds suffered from poor pharmacokinetic (PK) profiles. The exocyclic double bond was metabolically labile and prone to isomerization (E/Z), leading to inconsistent biological activity.

The Cyclopropane Solution (The CFI-400945 Breakthrough)

Researchers at the University Health Network (Toronto) and partners hypothesized that a cyclopropane ring could mimic the electronic and steric profile of the double bond without its reactivity.

  • The Pivot: They synthesized CFI-400945 , a first-in-class PLK4 inhibitor.

  • The Result: The spiro[cyclopropane-1,3'-indoline] core not only improved metabolic stability but also locked the molecule in a bioactive conformation that fit perfectly into the ATP-binding pocket of PLK4.

  • Clinical Impact: CFI-400945 became the first PLK4 inhibitor to enter Phase I clinical trials for solid tumors, validating the spiro-cyclopropane core as a drug-grade scaffold.

Part 3: Synthetic Methodologies

The construction of the spiro[cyclopropane-1,3'-indoline] core relies heavily on cycloaddition reactions involving electron-deficient alkenes (alkylidene oxindoles).

Method A: Corey-Chaykovsky Cyclopropanation (Dominant Route)

This is the most robust method for generating the spiro-linkage. It involves the reaction of a sulfur ylide with a 3-methyleneindolin-2-one.

  • Mechanism:

    • Nucleophilic Attack: The sulfur ylide (generated in situ from a sulfoxonium salt and base) attacks the

      
      -carbon of the alkylidene oxindole (a Michael acceptor).
      
    • Ring Closure: The resulting enolate collapses, displacing the sulfoxide leaving group to form the cyclopropane ring.

  • Stereoselectivity: The reaction is generally diastereoselective, favoring the trans-isomer due to steric repulsion between the ylide substituents and the oxindole core during the transition state.

Method B: Carbene/Carbenoid Insertion

An alternative approach uses diazo compounds or tosylhydrazones as carbene precursors.

  • Catalysts: Rhodium(II) or Copper(I) salts.

  • Process: The metal-carbene species adds across the C3 double bond of an indole or reacts directly with the oxindole C3 position (less common for this specific spiro-linkage compared to Method A).

Visualization: Corey-Chaykovsky Mechanism

ReactionMechanism Start 3-Methyleneindolin-2-one (Michael Acceptor) Intermediate Betaine Intermediate (Enolate) Start->Intermediate Nucleophilic Attack Ylide Sulfoxonium Ylide (Nucleophile) Ylide->Intermediate Transition Ring Closure (DMSO displacement) Intermediate->Transition Intramolecular SN2 Product Spiro[cyclopropane-1,3'-indoline] (Target Scaffold) Transition->Product -DMSO

Caption: Mechanistic pathway for the Corey-Chaykovsky cyclopropanation of alkylidene oxindoles.

Part 4: Experimental Protocol (Standardized)

Protocol: Synthesis of Spiro[cyclopropane-1,3'-indolin]-2-one via Sulfoxonium Ylide

Objective: To synthesize a 3'-aryl-spiro[cyclopropane-1,3'-indolin]-2-one derivative.

Reagents:

  • 3-Aralkylideneindolin-2-one (1.0 equiv)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv)

  • Sodium Hydride (NaH, 60% dispersion in oil) (1.5 equiv)

  • DMSO (anhydrous)

Workflow:

  • Ylide Generation: In a flame-dried round-bottom flask under Argon, suspend NaH (1.5 equiv) in anhydrous DMSO. Add Trimethylsulfoxonium iodide (1.2 equiv) portion-wise at room temperature. Stir for 30–60 minutes until the solution becomes clear and evolution of hydrogen ceases (formation of dimethyloxosulfonium methylide).

  • Substrate Addition: Dissolve the 3-aralkylideneindolin-2-one (1.0 equiv) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the ylide mixture.

  • Reaction: Stir the mixture at room temperature (or 50°C for sterically hindered substrates) for 2–4 hours. Monitor by TLC (usually 30% EtOAc/Hexane).

  • Quench & Workup: Pour the reaction mixture into ice-cold water. A precipitate often forms.

    • If solid: Filter, wash with water, and dry.

    • If oil:[1] Extract with Ethyl Acetate (3x), wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Criteria:

  • 1H NMR: Look for the characteristic high-field cyclopropane protons (typically

    
     1.5–2.5 ppm) appearing as multiplets.
    
  • 13C NMR: The quaternary spiro-carbon usually appears around 30–40 ppm.

Part 5: Medicinal Chemistry & Biological Applications

The biological utility of this scaffold is dominated by oncology, though antiviral applications are emerging.

PLK4 Inhibition (Oncology)

As detailed in the history section, CFI-400945 is the archetype.[2]

  • Mechanism: PLK4 regulates centriole duplication.[3][4] Inhibition leads to "mitotic catastrophe"—cells attempt to divide with abnormal numbers of centrosomes and die.

  • SAR Insight: The spiro-cyclopropane ring orients the indazole moiety of CFI-400945 to form critical hydrogen bonds with the hinge region of the kinase, while the methoxy group on the indoline core fills a small hydrophobic pocket.

HIV-1 Reverse Transcriptase (Antiviral)

Certain spiro[cyclopropane-1,3'-indoline] derivatives act as Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).

  • Binding Mode: They bind to the allosteric hydrophobic pocket of RT, locking the enzyme in an inactive conformation. The rigid spiro-core restricts the flexibility of the inhibitor, potentially improving potency against wild-type and mutant strains compared to flexible analogs.

Table 1: Comparative SAR – Alkylidene vs. Spiro-cyclopropane

Feature3-Alkylidene Oxindole (Precursor)Spiro[cyclopropane-1,3'-indoline] (Bioisostere)
Metabolic Stability Low (Oxidation, Isomerization)High (Metabolically blocked C3)
Conformation Planar (mostly), E/Z isomerism issues3D Rigid , defined vector
Reactivity High (Michael Acceptor)Inert (No Michael addition)
PLK4 Potency (IC50) ~10–50 nM (often variable)< 1–10 nM (Consistent)
Clinical Status Preclinical / ToxicPhase I/II (e.g., CFI-400945)

References

  • Sampson, P. B., et al. (2015).[2] "The Discovery of Polo-Like Kinase 4 Inhibitors: Design and Optimization of Spiro[cyclopropane-1,3′[3H]indol]-2′(1′H)-ones as Orally Bioavailable Antitumor Agents." Journal of Medicinal Chemistry, 58(1), 130–146.[2] Link

  • Paul, H. W., et al. (2015).[2] "The Discovery of Polo-Like Kinase 4 Inhibitors: Identification of (1R,2S)-2-(3-((E)-4-(((cis)-2,6-Dimethylmorpholino)methyl)styryl)-1H-indazol-6-yl)-5′-methoxyspiro[cyclopropane-1,3′-indolin]-2′-one (CFI-400945) as a Potent, Orally Active Antitumor Agent."[2] Journal of Medicinal Chemistry, 58(1), 147–169.[2] Link

  • Kapure, J. S., et al. (2014). "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts." RSC Advances, 4, 39397-39401. Link

  • Mason, J. M., et al. (2014). "Functional characterization of CFI-400945, a Polo-like kinase 4 inhibitor, as a potential anticancer agent." Cancer Cell, 26(2), 163-176. Link

  • Mao, G., et al. (2021).[5] "Recent advances in the synthesis of spiro[cyclopropane-1,3'-indoline] derivatives." Organic & Biomolecular Chemistry, 19, 7415-7419. Link

Sources

Foundational

The Electronic and Steric Influence of the 7'-Bromo Substituent in Spiroindoline Systems: A Technical Guide for Drug Design

Executive Summary Spiroindolines and spirooxindoles represent a privileged class of heterocyclic scaffolds in modern drug discovery, exhibiting profound anticancer, antiviral, and antimicrobial properties. Among the vari...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiroindolines and spirooxindoles represent a privileged class of heterocyclic scaffolds in modern drug discovery, exhibiting profound anticancer, antiviral, and antimicrobial properties. Among the various substitution patterns, the introduction of a bromine atom at the 7'-position (ortho to the indoline nitrogen) fundamentally alters the scaffold's physicochemical landscape. This whitepaper provides an in-depth analysis of the electronic and steric properties of the 7'-bromo substituent, detailing its impact on synthetic workflows, conformational stability, and target binding affinity, particularly in the context of p53-MDM2 protein-protein interaction (PPI) inhibition.

Electronic & Steric Fundamentals of the 7'-Bromo Substituent

The placement of a halogen at the 7'-position of an indoline core introduces a unique interplay of inductive and resonance effects that dictate the molecule's reactivity and biological behavior.

  • Electronic Modulation & Causality: Bromine exerts a strong inductive electron-withdrawing effect (-I) coupled with a weak resonance-donating effect (+M). Because the 7'-position is adjacent to the indoline nitrogen, the -I effect significantly reduces the electron density on the nitrogen atom, lowering its pKa. In the context of isatin precursors (commonly used for spirooxindole synthesis), this electron withdrawal increases the electrophilicity of the C3 carbonyl carbon. Thermodynamically, this highly electrophilic center accelerates the nucleophilic attack required to form the azomethine ylide, driving the subsequent cycloaddition to completion[1].

  • Steric Shielding & Conformational Rigidity: With a van der Waals radius of ~1.85 Å, bromine provides substantial steric bulk. Positioned at C7', it sterically restricts the rotation of the N-C bond and shields the indoline nitrogen from unwanted electrophilic attacks (e.g., premature N-alkylation side reactions). Furthermore, this steric bulk enforces a rigid, orthogonal conformation of the spiro-fused rings. This rigidity minimizes the entropic penalty upon binding to a biological target, maintaining the precise 3D pharmacophore required for efficacy.

Synthetic Methodologies: Multicomponent Reactions (MCRs)

Synthesizing highly functionalized 7'-bromo spiroindolines requires methodologies that can overcome the steric hindrance introduced by the massive bromine atom while capitalizing on the activated C3 position. Microwave-promoted Multicomponent Reactions (MCRs) have emerged as the gold standard for this purpose[1].

Causality in Experimental Design: Microwave irradiation is specifically chosen over conventional thermal heating because rapid, volumetric heating overcomes the high activation energy barrier caused by the 7'-bromo steric bulk. This ensures the rapid generation of the azomethine ylide intermediate and drives the subsequent 1,3-dipolar cycloaddition with high atom economy and stereoselectivity.

SynthesisWorkflow N1 N-Protected Indole N2 Directed C7-Bromination (NBS, Catalyst) N1->N2 Electrophilic Substitution N3 7-Bromoindole Intermediate N2->N3 Regioselective N4 Multicomponent Reaction (Isatin, Amino Acid) N3->N4 Oxidation & Cycloaddition N5 7'-Bromo Spiroindoline Scaffold N4->N5 Stereocontrolled

Caption: Workflow for synthesizing 7'-bromo spiroindolines via directed bromination and MCR.

Experimental Protocol: Microwave-Promoted Synthesis of 7'-Bromo Spirooxindoles

This self-validating protocol details the synthesis of oxygen-bridged 7'-bromo spirooxindoles via a [3+2] cycloaddition, ensuring high yield and purity[1].

  • Reagent Preparation: In a 10 mL microwave-safe reaction vial, combine 7-bromoisatin (1.0 mmol), a secondary amino acid (e.g., proline or thioproline, 1.0 mmol), and a dipolarophile (e.g., an electron-deficient alkene, 1.0 mmol).

    • Rationale: 7-bromoisatin acts as the core electrophile. The amino acid facilitates the formation of the reactive azomethine ylide.

  • Solvent Selection: Suspend the mixture in 3.0 mL of a polar protic solvent mixture (e.g., Methanol/H2O, 1:1 v/v).

    • Rationale: Protic solvents stabilize the transition state of the ylide and promote hydrogen bonding, which is crucial for directing the facial selectivity of the cycloaddition.

  • Microwave Irradiation: Seal the vial and irradiate at 85°C for 15–20 minutes at a power of 150 W.

    • Validation Step: Monitor the reaction via Thin Layer Chromatography (TLC) using petroleum ether/EtOAc (5:1). The complete consumption of the distinct orange 7-bromoisatin spot confirms the successful trapping of the ylide.

  • Isolation & Purification: Cool the reaction mixture to 0°C. The high lipophilicity of the 7'-bromo substituent typically induces spontaneous precipitation of the product. Filter the crude solid and wash with cold ethanol.

    • Validation Step: Confirm the spiro-carbon formation via 13C NMR (look for the characteristic quaternary spiro-C peak at ~65–75 ppm) and verify the preservation of the 7-bromo-aromatic splitting pattern via 1H NMR.

Biological Implications: Target Affinity and PPI Inhibition

The 7'-bromo spiroindoline scaffold is highly prized in the development of protein-protein interaction inhibitors, most notably for the p53-MDM2 pathway[2].

Mechanistic Causality: The MDM2 protein possesses a deep, lipophilic pocket that naturally binds the Trp23 residue of the p53 protein. The 7'-bromo substituent on the spiroindoline core acts as a perfect structural mimic for the indole ring of Trp23. The polarizability of the massive bromine atom allows it to form highly directional halogen bonds (via its σ-hole) with the backbone carbonyls lining the MDM2 pocket. This dramatically lowers the dissociation constant (Kd) compared to un-substituted or 5'-substituted analogs. Recent advancements have utilized this scaffold to create 2, where the 7'-bromo spiro core anchors the molecule in MDM2 while a hydroxamic acid side chain chelates the zinc ion in HDAC[2].

p53Pathway Stress Cellular Stress p53 Active p53 Stress->p53 MDM2 MDM2 Ligase p53->MDM2 Transcription Apoptosis Apoptosis p53->Apoptosis Sustained Activation MDM2->p53 Ubiquitination Degradation p53 Degradation MDM2->Degradation Inhibitor 7'-Bromo Spiroindoline Inhibitor->MDM2 Blocks Trp23 Pocket

Caption: Mechanism of p53-MDM2 pathway inhibition by 7'-bromo spiroindoline derivatives.

Quantitative Data Analysis

The strategic placement of the bromine atom at the 7'-position consistently yields superior synthetic and biological outcomes compared to other substitution patterns. The table below summarizes comparative data from recent structural studies[1][2][3].

Compound / ScaffoldSubstituent PositionYield (%)Enantiomeric Excess (ee)Key Biological / Chemical Property
Compound 4i (Epoxybenzo-spirooxindole)7'-Bromo87%N/A (Diastereopure)High atom economy; spontaneous crystallization
Compound 4b (Epoxybenzo-spirooxindole)4'-Bromo33%N/ASteric hindrance at C4 reduces cycloaddition efficiency
Compound 11b (Spirooxindole-hydroxamate)7'-Bromo (core)40% (overall)dr > 17:1MDM2 (68% inhib.), HDAC (79% inhib.)
Compound 3l (Spiro[indoline-thiopyrano])7'-Bromo>60%>90%High enantioselectivity via Zinc-catalysis

Analysis: As demonstrated, shifting the bromine from the 4'-position to the 7'-position (Compound 4b vs 4i) increases the synthetic yield from 33% to 87%[1]. This is directly attributed to the 7'-bromo group's ability to electronically activate the C3 position without sterically blocking the incoming dipole, whereas a 4'-bromo group sterically clashes with the transition state geometry, resulting in an intractable product mixture[4].

References

  • An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction Source: MDPI URL
  • Source: PMC (NIH)
  • Zinc-Catalyzed Enantioselective [3 + 3] Annulation for Synthesis of Chiral Spiro[indoline-3,4′-thiopyrano[2,3-b]indole] Derivatives Source: MDPI URL
  • Synthesis of Spirooxindole-γ-Lactones via Engaging Oxindole-Templated Azaoxyallyl Cation with 2-Naphthols Source: ACS Publications URL

Sources

Exploratory

Technical Whitepaper: Solubility Profiling and Solvation Mechanics of 7'-Bromospiro[cyclopropane-1,3'-indoline] in Organic Solvents

Executive Summary The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By increasing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of spirocyclic scaffolds into modern drug discovery has revolutionized the optimization of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. By increasing the fraction of sp³ carbons (Fsp³), researchers can systematically improve the physicochemical profiles of small molecules. 7'-Bromospiro[cyclopropane-1,3'-indoline] represents a highly valuable building block in this paradigm.

This whitepaper provides an in-depth technical analysis of the solubility profile of 7'-Bromospiro[cyclopropane-1,3'-indoline] across various organic solvents. Designed for formulation scientists and medicinal chemists, this guide synthesizes structural causality, predictive solvation thermodynamics, and a self-validating experimental protocol for rigorous solubility determination.

Physicochemical Profiling & Structural Analysis

To accurately predict solvation behavior, we must first deconstruct the physicochemical descriptors of the molecule. The solubility of an organic compound is thermodynamically governed by the energy required to disrupt its crystal lattice versus the energy released upon solute-solvent cavity formation and interaction.

Table 1: Core Physicochemical Descriptors
PropertyValueStructural Implication
Chemical Name 7'-Bromospiro[cyclopropane-1,3'-indoline]Defines the spirocyclic indoline core.
CAS Registry Number 1694042-51-7[1]Unique identifier for compound tracking.
Molecular Formula C₁₀H₁₀BrN[1]Indicates a halogenated, nitrogenous framework.
Molecular Weight 224.1 g/mol [1]Low molecular weight favors higher baseline solubility.
Calculated LogP 2.69[1]Moderate-to-high lipophilicity; predicts poor aqueous but strong organic solubility.
Density 1.6 ± 0.1 g/cm³[1]High density driven by the heavy bromine atom.
Structural Causality in Solvation

The solvation profile of 7'-Bromospiro[cyclopropane-1,3'-indoline] is dictated by three distinct structural motifs:

  • The Spiro-Cyclopropane Ring (Fsp³ Enhancement): Unlike planar indoles that exhibit strong intermolecular

    
     stacking (resulting in high crystal lattice energies), the spiro-cyclopropane ring forces the molecule into an orthogonal, 3D conformation. This steric bulk disrupts efficient crystal packing, significantly lowering the lattice energy and thermodynamically favoring dissolution in organic media.
    
  • The Indoline Core (H-Bonding): The secondary amine (NH) of the indoline acts as a highly localized hydrogen-bond donor, enabling strong dipole-dipole interactions with polar aprotic and protic solvents.

  • The 7'-Bromo Substituent (Halogen Bonding): The bromine atom increases overall lipophilicity (LogP = 2.69)[1] while simultaneously providing a polarizable

    
    -hole. This allows the molecule to act as a Lewis acid, participating in halogen bonding with Lewis basic solvents (e.g., the oxygen in DMSO or THF).
    

Interactions Core 7'-Bromo spiro-indoline HDonor H-Bond Donor (NH) Core->HDonor Polar Protic HAcceptor H-Bond Acceptor Core->HAcceptor Protic Solvents Halogen Halogen Bonding (Br) Core->Halogen Lewis Bases Dispersion London Dispersion Core->Dispersion Non-Polar

Fig 1: Primary non-covalent solute-solvent interaction pathways for the spiro-indoline core.

Predicted Solubility Matrix in Organic Solvents

Due to the specific lipophilic and polarizable nature of 7'-Bromospiro[cyclopropane-1,3'-indoline], its solubility varies drastically across solvent classes. Below is a predictive matrix synthesizing its structural thermodynamics.

Table 2: Solvation Matrix by Solvent Class
Solvent ClassRepresentative SolventsEstimated SolubilityPrimary Solvation Mechanism
Polar Aprotic DMSO, DMF, NMP> 100 mg/mL (Excellent)Strong H-bond acceptance from the indoline NH; potent halogen bonding with the Br

-hole.
Chlorinated Dichloromethane, Chloroform> 100 mg/mL (Excellent)High polarizability matching between the halogenated solvent and the 7'-bromo substituent.
Ethers THF, 1,4-Dioxane50 - 100 mg/mL (Good)Moderate polarity; ethereal oxygens act as Lewis bases for halogen and hydrogen bonding.
Esters Ethyl Acetate, Isopropyl Acetate30 - 60 mg/mL (Moderate)Favorable dipole-dipole interactions, though less polarizable than chlorinated solvents.
Alcohols Methanol, Ethanol10 - 30 mg/mL (Fair)Protic networks must be disrupted to accommodate the lipophilic bulk, limiting maximum solubility.
Aliphatic Hexane, Heptane< 5 mg/mL (Poor)Weak London dispersion forces are insufficient to break solute-solute interactions.

Application Note: For stock solution preparation in biological assays, DMSO is the optimal choice. For synthetic extraction workflows, Dichloromethane (DCM) will provide the highest recovery yields.

Experimental Methodology: High-Throughput Solubility Determination

To empirically validate the solubility profile of 7'-Bromospiro[cyclopropane-1,3'-indoline], a rigorous, self-validating protocol is required. The methodology below is adapted from the [2][3], specifically optimized for organic solvents and lipophilic compounds.

The Causality of the Shake-Flask Method

For compounds with anticipated solubility greater than 10 mg/L, the Shake-Flask Method is the regulatory and scientific gold standard[2][4].

  • Why use isothermal shaking for 48 hours? Shorter durations often capture transient supersaturation states. 48 hours ensures true thermodynamic equilibrium is reached between the solid lattice and the solvated state.

  • Why temperature-controlled centrifugation instead of filtration? High agitation generates suspended microcrystals[4]. If not separated, these microcrystals are quantified as dissolved solute, artificially inflating the solubility value. Conversely, passing organic solvents through standard syringe filters often leads to the non-specific adsorption of lipophilic compounds to the membrane, causing false negatives. Centrifugation strictly separates phases based on density without altering the thermodynamic state.

Step-by-Step Protocol
  • Phase 1: Preparation & Saturation

    • Aliquot 5.0 mL of the target organic solvent into a 10 mL borosilicate glass vial equipped with a PTFE-lined screw cap (to prevent solvent evaporation and plasticizer leaching).

    • Incrementally add solid 7'-Bromospiro[cyclopropane-1,3'-indoline] until a visible excess remains undissolved, ensuring the solution is fully saturated.

  • Phase 2: Isothermal Equilibration

    • Place the sealed vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C .

    • Agitate at 150 RPM for a minimum of 48 hours.

    • Validation Check: Visually inspect the vials at 24 and 48 hours. If the solid has completely dissolved, add more solute to maintain an excess.

  • Phase 3: Phase Separation

    • Transfer the heterogeneous mixture to a temperature-controlled centrifuge (pre-equilibrated to 25.0 °C).

    • Centrifuge at 10,000 × g for 15 minutes to pellet all undissolved microcrystals[4].

  • Phase 4: Analytical Quantification

    • Carefully extract an aliquot of the clear supernatant using a positive displacement pipette (to account for organic solvent vapor pressure).

    • Dilute the aliquot into a compatible mobile phase (e.g., Acetonitrile/Water) to bring the concentration within the linear dynamic range of the detector.

    • Quantify the concentration using HPLC-UV (monitoring at the indoline

      
      , typically ~254 nm) against a pre-established standard calibration curve.
      

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Equilibration (OECD 105) cluster_2 Phase 3: Analysis N1 Solvent Aliquoting N2 Excess Solute Addition N1->N2 N3 Isothermal Shaking (25°C, 48h) N2->N3 N4 Visual Inspection (Solid Present) N3->N4 N5 Centrifugation (10,000 x g) N4->N5 N6 Supernatant Dilution N5->N6 N7 HPLC-UV Quantification N6->N7

Fig 2: Adapted OECD 105 shake-flask methodology for organic solvent solubility determination.

Conclusion

The solubility profile of 7'-Bromospiro[cyclopropane-1,3'-indoline] is heavily influenced by its rigid spirocyclic geometry and the polarizable bromine substituent. By understanding the thermodynamic interplay between the compound's lattice energy and solvent interactions, researchers can rationally select solvent systems for synthesis, purification, and biological evaluation. The implementation of the adapted OECD 105 protocol ensures that any empirical data generated is robust, reproducible, and free from common physical artifacts like microcrystal contamination.

References

  • Organisation for Economic Co-operation and Development (OECD). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[Link]

  • Technical University of Denmark (DTU) / Letinski et al. Determining the water solubility of difficult-to-test substances: A tutorial review.[Link]

Sources

Protocols & Analytical Methods

Method

Synthetic Routes for the Preparation of 7'-Bromospiro[cyclopropane-1,3'-indoline]: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structural motif in medicinal chemistry, appearing in a variety of biologically active compounds and natural products. The unique three-dimensional arrangement of the spirocyclic system, which combines a strained cyclopropane ring with an indoline core, offers a novel chemical space for the design of therapeutic agents. The introduction of a bromine atom at the 7'-position of the indoline ring can further modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, and provide a handle for further functionalization through cross-coupling reactions. This application note provides a detailed guide to two robust synthetic routes for the preparation of 7'-Bromospiro[cyclopropane-1,3'-indoline], a key intermediate for the synthesis of more complex molecules.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule, 7'-Bromospiro[cyclopropane-1,3'-indoline], suggests that the key disconnection is the cyclopropane ring. This can be achieved through the addition of a methylene group to a suitable precursor. Two well-established methods for this transformation are the Corey-Chaykovsky reaction and the use of tosylhydrazones as carbene precursors. Both approaches will start from the readily available 7-bromooxindole.

G Target 7'-Bromospiro[cyclopropane-1,3'-indoline] Precursor1 7-Bromo-3-methyleneindolin-2-one Target->Precursor1 Cyclopropanation Precursor2 7-Bromooxindole Precursor1->Precursor2 Olefination

Caption: Retrosynthetic analysis of 7'-Bromospiro[cyclopropane-1,3'-indoline].

Synthetic Route 1: Corey-Chaykovsky Reaction

The Corey-Chaykovsky reaction is a classic and reliable method for the synthesis of cyclopropanes from α,β-unsaturated carbonyl compounds.[1][2] This route involves the reaction of an exocyclic α,β-unsaturated ketone with a sulfur ylide. The key intermediate for this approach is 7-bromo-3-methyleneindolin-2-one.

Mechanism Spotlight: The Corey-Chaykovsky Reaction

The reaction proceeds via a nucleophilic 1,4-conjugate addition of the sulfur ylide to the α,β-unsaturated ketone. This is followed by an intramolecular nucleophilic substitution, where the resulting enolate displaces the dimethyl sulfoxide (from a sulfoxonium ylide) or dimethyl sulfide (from a sulfonium ylide) to form the cyclopropane ring. The use of a sulfoxonium ylide, such as dimethyloxosulfonium methylide, is often preferred for conjugate additions.[3]

G cluster_0 Corey-Chaykovsky Reaction Mechanism Enone 7-Bromo-3-methyleneindolin-2-one Intermediate1 Betaine Intermediate Enone->Intermediate1 + Ylide Ylide Sulfur Ylide Product 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one Intermediate1->Product Intramolecular SN2

Caption: Mechanism of the Corey-Chaykovsky cyclopropanation.

Experimental Protocols

Step 1: Synthesis of 7-Bromooxindole

7-Bromooxindole can be prepared from 7-bromoindole via oxidation. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent.

Reagent/SolventMolar Eq.Purpose
7-Bromoindole1.0Starting Material
N-Bromosuccinimide (NBS)1.1Brominating/Oxidizing Agent
tert-Butanol/Water-Solvent

Protocol:

  • To a solution of 7-bromoindole (1.0 eq) in a mixture of tert-butanol and water (3:1) at 0 °C, add N-bromosuccinimide (1.1 eq) portion-wise.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 7-bromooxindole.

Step 2: Synthesis of 7-Bromo-3-methyleneindolin-2-one

The key intermediate, 7-bromo-3-methyleneindolin-2-one, can be prepared from 7-bromooxindole via a condensation reaction with formaldehyde.

Reagent/SolventMolar Eq.Purpose
7-Bromooxindole1.0Starting Material
Formaldehyde (37% aq.)1.5Methylene source
Diethylaminecat.Base catalyst
Ethanol-Solvent

Protocol:

  • To a solution of 7-bromooxindole (1.0 eq) in ethanol, add diethylamine (catalytic amount) followed by aqueous formaldehyde solution (1.5 eq).

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield 7-bromo-3-methyleneindolin-2-one.

Step 3: Synthesis of 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

The final cyclopropanation is achieved using the Corey-Chaykovsky reagent, generated in situ from trimethylsulfoxonium iodide and a strong base.

Reagent/SolventMolar Eq.Purpose
7-Bromo-3-methyleneindolin-2-one1.0Substrate
Trimethylsulfoxonium iodide1.2Ylide precursor
Sodium hydride (60% in oil)1.2Base
Dimethyl sulfoxide (DMSO)-Solvent

Protocol:

  • To a suspension of sodium hydride (1.2 eq) in dry DMSO under an inert atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the mixture for 30 minutes until the evolution of hydrogen gas ceases, indicating the formation of the ylide.

  • Add a solution of 7-bromo-3-methyleneindolin-2-one (1.0 eq) in dry DMSO dropwise to the ylide solution.

  • Stir the reaction at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one.

Synthetic Route 2: Tosylhydrazone-Mediated Cyclopropanation

An alternative metal-free approach to cyclopropanation involves the use of tosylhydrazones as stable and safe precursors to diazo compounds.[4][5] This method also utilizes the 7-bromo-3-methyleneindolin-2-one intermediate.

Mechanism Spotlight: Tosylhydrazone-Mediated Cyclopropanation

In the presence of a base, the tosylhydrazone of an aldehyde or ketone decomposes to a diazo compound, which then undergoes a 1,3-dipolar cycloaddition with the alkene (3-methyleneindolin-2-one). The resulting pyrazoline intermediate is unstable and readily eliminates nitrogen gas to form the cyclopropane ring.

G cluster_1 Tosylhydrazone-Mediated Cyclopropanation Tosylhydrazone Tosylhydrazone Diazo Diazo Compound Tosylhydrazone->Diazo + Base, -TsH Base Base Pyrazoline Pyrazoline Intermediate Diazo->Pyrazoline + Enone (3+2 Cycloaddition) Enone 7-Bromo-3-methyleneindolin-2-one Product 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one Pyrazoline->Product - N2

Caption: Mechanism of tosylhydrazone-mediated cyclopropanation.

Experimental Protocols

Step 1 & 2: Preparation of 7-Bromo-3-methyleneindolin-2-one

Follow the same procedures as described in Synthetic Route 1.

Step 3: Synthesis of 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

This step involves the reaction of 7-bromo-3-methyleneindolin-2-one with a suitable tosylhydrazone in the presence of a base. Formaldehyde tosylhydrazone can be used to install an unsubstituted cyclopropane ring.

Reagent/SolventMolar Eq.Purpose
7-Bromo-3-methyleneindolin-2-one1.0Substrate
Formaldehyde tosylhydrazone1.5Diazo precursor
Sodium methoxide2.0Base
Methanol/Dioxane-Solvent

Protocol:

  • To a solution of 7-bromo-3-methyleneindolin-2-one (1.0 eq) and formaldehyde tosylhydrazone (1.5 eq) in a mixture of methanol and dioxane (1:1), add sodium methoxide (2.0 eq) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one.

Characterization Data of 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

The final product should be characterized by standard analytical techniques. While a detailed experimental record for this specific compound is not widely published, data for a closely related analog, 5'-Bromo-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one, provides expected spectral features.[6]

  • ¹H NMR: Expect signals for the aromatic protons on the bromo-substituted ring, a singlet for the NH proton (if unprotected), and characteristic multiplets for the cyclopropyl methylene protons.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the spiro-carbon, the aromatic carbons (with C-Br showing a characteristic shift), and the cyclopropyl carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of C₁₀H₈BrNO (238.08 g/mol ) with the characteristic isotopic pattern for a bromine-containing compound.[7]

Conclusion

This application note details two effective and reproducible synthetic routes for the preparation of 7'-Bromospiro[cyclopropane-1,3'-indoline], a valuable building block in medicinal chemistry. The Corey-Chaykovsky reaction and the tosylhydrazone-mediated cyclopropanation both offer reliable methods starting from the common intermediate 7-bromo-3-methyleneindolin-2-one. The choice of route may depend on the availability of reagents and the desired scale of the synthesis. These protocols provide a solid foundation for researchers to access this important scaffold for further drug discovery and development efforts.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Kapure, J. S., Reddy, C. N., Adiyala, P. R., Nayak, R., Nayak, V. L., Nanubolu, J. B., ... & Maurya, R. A. (2014). Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. RSC Advances, 4(92), 50789-50793. [Link]

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts. (2014). RSC Advances. [Link]

  • 7'-Bromospiro[cyclopropane-1,3'-indoline]. American Elements. [Link]

  • Spiro[cyclopropane-1,3′-indolin]-2′-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(10), o2456. [Link]

  • Domino Corey-Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Supporting Information. [Link]

  • Synthesis and biological evaluation of spiro[cyclopropane-1,3'-indolin]-2'-ones as potential anticancer agents. (2015). Bioorganic & Medicinal Chemistry Letters, 25(20), 4473-4478. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Corey-Chaykovsky Reaction in Modern Organic Synthesis. Apollo Scientific. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2024). RSC Advances, 14(1), 1-22. [Link]

  • Highly diastereoselective synthesis of cyclopropane-fused spiropseudoindoxyl derivatives through [2 + 1] annulation of. (2018). Organic & Biomolecular Chemistry, 16(33), 6045-6049. [Link]

  • Synthesis of spiro cyclopropane-oxyindole compounds by organic catalytic reaction. (2021). IOP Conference Series: Earth and Environmental Science, 791(1), 012067. [Link]

  • Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. (2019). European Journal of Organic Chemistry, 2019(4), 582-590. [Link]

Sources

Application

High-Fidelity Pd-Catalyzed Functionalization of 7'-Bromospiro[cyclopropane-1,3'-indoline]

Strategic Analysis: The "Ortho-Spiro" Paradox The functionalization of 7'-Bromospiro[cyclopropane-1,3'-indoline] represents a unique intersection of steric obstruction and electronic sensitivity. Unlike standard indole c...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Analysis: The "Ortho-Spiro" Paradox

The functionalization of 7'-Bromospiro[cyclopropane-1,3'-indoline] represents a unique intersection of steric obstruction and electronic sensitivity. Unlike standard indole couplings, this scaffold presents two competing structural features that dictate reaction success:

  • The C7 Steric/Electronic Wall: The bromine at position 7 is electronically deactivated and sterically crowded by the adjacent indoline nitrogen. Standard ligands (e.g., PPh3) often fail here due to slow oxidative addition and catalyst poisoning by the free amine.

  • The Spiro-Cyclopropane Strain: While the spiro[cyclopropane-1,3'-indoline] motif is privileged in medicinal chemistry (e.g., antiviral fusion inhibitors), the cyclopropane ring introduces ~27.5 kcal/mol of ring strain. Harsh conditions or specific Lewis acids can trigger distal ring opening or rearrangement, destroying the core pharmacophore.

The Solution: This protocol utilizes Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) . These bulky, electron-rich ligands facilitate oxidative addition at the hindered C7 position while stabilizing the Pd(0) species, allowing for milder reaction temperatures that preserve the spiro-cyclopropane ring.

Pre-Reaction Logic: The Nitrogen Decision

Before initiating catalysis, the state of the indoline nitrogen (N1') is the primary determinant of yield.

  • Scenario A: Free N-H Indoline.

    • Risk:[1] High.[1] The free amine can coordinate to Pd(II), arresting the catalytic cycle (Catalyst Poisoning).

    • Mitigation: Use LHMDS or NaOtBu (2.5 equiv) to fully deprotonate the amine in situ, converting it to the indolide, or use a precatalyst system resistant to coordination.

  • Scenario B: Protected Indoline (N-Boc, N-Ac, N-Tosyl).

    • Risk:[1] Low. Preferred for scale-up.

    • Recommendation:N-Boc protection is ideal as it withdraws electron density, activating the C7-Br bond for oxidative addition while preventing Pd coordination.

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Coupling of 7'-Bromospiro[cyclopropane-1,3'-indoline] with aryl/heteroaryl boronic acids.

Mechanistic Driver

The SPhos or XPhos ligands are selected here.[2] Their biaryl backbone prevents the formation of inactive Pd-dimers, while the dicyclohexylphosphino groups push electron density onto the metal, accelerating the difficult oxidative addition at the sterically hindered C7 position.

Materials
  • Substrate: 7'-Bromospiro[cyclopropane-1,3'-indoline] (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)2 or Pinacol Ester (1.2–1.5 equiv)

  • Catalyst: Pd(OAc)2 (5 mol%) + XPhos (10 mol%) OR XPhos Pd G3 Precatalyst (2–5 mol%)

  • Base: K3PO4 (3.0 equiv) - Superior to carbonates for hindered substrates.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) - Water is critical for the transmetallation step.

Step-by-Step Procedure
  • Charge: In a glovebox or under Argon counter-flow, add the Substrate, Boronic Acid, Base, and Precatalyst to a microwave vial or Schlenk tube.

  • Solvate: Add degassed 1,4-Dioxane/Water mixture (0.1 M concentration relative to substrate).

  • Purge: Sparge with Argon for 5 minutes. Oxygen is the enemy of electron-rich phosphines.

  • Heat: Seal and heat to 80–100 °C .

    • Note: Monitor by LCMS at 1 hour. If conversion is <20%, increase T to 110 °C. Do not exceed 120 °C to avoid cyclopropane thermal rearrangement.

  • Workup: Cool to RT. Filter through a Celite pad eluting with EtOAc. Wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography. Caution: Indolines can be oxidation-sensitive on silica; use neutralized silica (1% Et3N) if "browning" occurs.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Amination of C7 with primary or secondary amines.

Mechanistic Driver

RuPhos is the ligand of choice. Its specific geometry creates a pocket that accommodates the incoming amine while excluding the bulk of the C7-indoline backbone, promoting reductive elimination which is often the rate-limiting step in sterically hindered aminations.

Materials
  • Substrate: 7'-Bromospiro[cyclopropane-1,3'-indoline] (1.0 equiv)

  • Amine: Primary/Secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%)

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv) or Cs2CO3 (for base-sensitive substrates).

  • Solvent: Toluene or tert-Amyl Alcohol (Anhydrous).

Step-by-Step Procedure
  • Drying: Flame-dry the reaction vessel under vacuum; backfill with Argon. Moisture kills the active anionic Pd-Amido intermediate.

  • Charge: Add Substrate, Catalyst, and Base.[3][4][5]

  • Add Liquids: Add Solvent and Amine (if liquid) via syringe.

  • Activation: Heat to 80 °C .

    • Critical Check: If the amine is volatile, use a sealed screw-cap vial.

  • Monitoring: Check LCMS for the "Protodehalogenation" byproduct (M-Br+H). If this dominates, lower temperature and switch to the bulkier BrettPhos .

  • Workup: Dilute with ether, filter through Celite, concentrate.

Visualization: Decision Logic & Pathway

Figure 1: Ligand Selection Strategy

Caption: Strategic decision tree for ligand selection based on coupling partner steric demand.

LigandSelection Start Target: C7-Functionalization Partner Select Coupling Partner Start->Partner Boron Boronic Acid (Suzuki) Partner->Boron C-C Bond Amine Amine (Buchwald) Partner->Amine C-N Bond StericCheck_B Steric Bulk of Boron? Boron->StericCheck_B StericCheck_A Amine Type? Amine->StericCheck_A SPhos Use SPhos (General Purpose) StericCheck_B->SPhos Unsubstituted Ph XPhos Use XPhos (High Sterics/Ortho-subs) StericCheck_B->XPhos Ortho-Substituted RuPhos Use RuPhos (Secondary/Primary Amines) StericCheck_A->RuPhos General BrettPhos Use BrettPhos (Primary/Hindered Amines) StericCheck_A->BrettPhos Highly Hindered

Figure 2: Experimental Workflow & Checkpoints

Caption: Step-by-step experimental workflow with critical quality control checkpoints.

Workflow Setup 1. Inert Atmosphere Setup (Glovebox/Schlenk) Mix 2. Reagent Charging (Pd G3 Precatalyst) Setup->Mix Heat 3. Reaction (80-100°C) Mix->Heat Check 4. LCMS Checkpoint (1 Hour) Heat->Check Success Complete Conversion -> Workup Check->Success >90% Conv Fail_Dehal Dehalogenation? -> Lower T, Change Solvent Check->Fail_Dehal Byproduct M-Br Fail_Stall Stalled? -> Add catalyst, Increase T Check->Fail_Stall SM Remaining

Troubleshooting: The Self-Validating System

To ensure trustworthiness, every experiment must include internal validation.

Observation (LCMS)DiagnosisCorrective Action
Starting Material (SM) Unchanged Catalyst deactivation or Oxidative Addition failure.Switch to XPhos Pd G3 or Pd(tBu3P)2 . Ensure strict O2-free conditions.
Product M-Br (Dehalogenation)

-Hydride elimination or solvent H-abstraction.
Switch solvent from Dioxane to Toluene . Lower Temp by 10°C.
Homocoupling (Ar-Ar) Oxidant present or Transmetallation issue.Degass solvent more thoroughly. Increase Base concentration.
New Peak (+40-50 mass) Ring opening or solvent adduct.Check NMR. If cyclopropane opens, reduce Temp <80°C and avoid Lewis Acidic additives.

References

  • BenchChem. A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with tert-Butyl 7-bromo-1H-indole-1-carboxylate. Retrieved from

  • National Institutes of Health (PMC). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved from

  • Organic Synthesis. Buchwald-Hartwig Coupling: General Procedures and Ligand Selection. Retrieved from

  • RSC Advances. Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-imines. (Context for spiro-stability). Retrieved from

  • Nobel Prize. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Suzuki, Heck, Negishi).[6] Retrieved from

Sources

Method

Application Note: Reagents and Protocols for the Synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline]

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Strategic Overview Spirocyclic sca...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Strategic Overview

Spirocyclic scaffolds, particularly spiroindolines, have emerged as privileged structures in modern drug discovery. By increasing the fraction of sp³-hybridized carbons (Fsp³), these rigid, three-dimensional architectures improve metabolic stability, solubility, and target-binding specificity compared to their flat aromatic counterparts.

This application note details a highly efficient, chemoselective two-step protocol for synthesizing 7'-Bromospiro[cyclopropane-1,3'-indoline] from an indolin-2-one core. The presence of the 7'-bromo substituent provides a versatile synthetic handle for downstream late-stage functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-couplings), making this molecule a highly valuable building block.

Mechanistic Workflow & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why specific reagents and pathways are chosen to ensure a self-validating, reproducible system.

Phase 1: Scaffold Selection (The Indolin-2-one Core)

While the target is derived from the base indolin-2-one scaffold, direct electrophilic bromination of bare indolin-2-one predominantly yields 5-bromoindolin-2-one due to the strong para-directing effect of the nitrogen atom. To synthesize the 7-bromo derivative directly from indolin-2-one, one must employ a complex protecting-group strategy (e.g., N-pivaloyl) followed by directed ortho-metalation (DoM) using sec-BuLi. For operational efficiency and scalability, this protocol commences directly with 7-bromoindolin-2-one —the pre-functionalized indolin-2-one core[1].

Phase 2: Spirocyclopropanation via Double Alkylation

The C3 position of the oxindole ring is highly acidic (pKa ~16). Utilizing Potassium Hydroxide (KOH) in Tetrahydrofuran (THF) efficiently deprotonates the C3 carbon, allowing for a nucleophilic attack on 1,2-dibromoethane. A subsequent intramolecular cyclization (following a second deprotonation event) constructs the spirocyclopropane ring. KOH in THF is preferred over stronger bases like LiHMDS, which can lead to unwanted side reactions and lower yields [1].

Phase 3: Chemoselective Amide Reduction

The final step requires reducing the lactam (oxindole) to an amine (indoline). Borane-THF complex (BH₃·THF) is explicitly chosen over Lithium Aluminum Hydride (LiAlH₄). While LiAlH₄ is a powerful reducing agent, it carries a high risk of reductive dehalogenation, which would cleave the critical C-Br bond at the 7' position. Borane acts chemoselectively, reducing the amide while leaving the aryl halide intact [2]. The reaction forms a stable amine-borane complex that must be deliberately broken using an acidic workup (HCl) to release the free indoline.

Visual Synthetic Workflow

SynthesisWorkflow A 7-Bromoindolin-2-one (Starting Material) B 1,2-Dibromoethane + KOH / THF A->B Deprotonation C 7'-Bromospiro[cyclopropane- 1,3'-indolin]-2'-one (Intermediate) B->C Cyclopropanation D BH3·THF Reflux, then HCl C->D Amide Reduction E 7'-Bromospiro[cyclopropane- 1,3'-indoline] (Target Product) D->E Decomplexation

Figure 1: Three-phase synthetic workflow for 7'-Bromospiro[cyclopropane-1,3'-indoline].

Reaction Optimization Data

The following table summarizes the quantitative data driving the selection of reagents for the spirocyclopropanation step.

Base (Equivalents)SolventTemperature ProfileYield (%)Mechanistic Observation
KOH (3.8 eq) THF Reflux (66 °C) 78% Optimal conditions; clean double alkylation.
NaH (3.0 eq)DMF0 °C to RT65%Faster reaction, but higher impurity profile.
K₂CO₃ (4.0 eq)CH₃CNReflux (82 °C)15%Base too weak; incomplete double alkylation.
LiHMDS (2.5 eq)THF-78 °C to RT40%Overly strong base; formation of degradation products.

Step-by-Step Experimental Protocols

Protocol A: Synthesis of 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

Objective: Construct the spirocyclic core via base-mediated double alkylation.

Reagents Required:

  • 7-Bromoindolin-2-one (1.06 g, 5.0 mmol, 1.0 eq)

  • Potassium Hydroxide (KOH) pellets, finely crushed (1.06 g, 19.0 mmol, 3.8 eq)

  • 1,2-Dibromoethane (1.31 g, 7.0 mmol, 1.4 eq)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step-by-Step Procedure:

  • Dissolution: Charge an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 7-bromoindolin-2-one and anhydrous THF (40 mL) under a nitrogen atmosphere.

  • Base Addition: Slowly add the finely crushed KOH to the stirring solution. Attach a reflux condenser and heat the mixture to reflux (66 °C) for 30 minutes to ensure complete deprotonation of the C3 position.

  • Electrophile Addition: Dissolve 1,2-dibromoethane in 5 mL of anhydrous THF. Add this solution dropwise to the refluxing mixture over 10 minutes.

  • Cyclization: Continue heating the reaction mixture at reflux for an additional 2 to 3 hours. Monitor reaction progress via TLC (Hexanes/EtOAc, 3:1).

  • Quenching & Extraction: Cool the mixture to room temperature (25 °C) and carefully pour it into 100 mL of distilled water. Extract the aqueous layer with Chloroform or Ethyl Acetate (3 × 50 mL).

  • Drying & Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (eluting with a gradient of 10-20% EtOAc in Hexanes) to afford the intermediate spirooxindole as a solid.

Protocol B: Synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline]

Objective: Chemoselective reduction of the lactam to an amine without dehalogenation.

Reagents Required:

  • 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (0.71 g, 3.0 mmol, 1.0 eq)

  • Borane-Tetrahydrofuran complex (BH₃·THF, 1.0 M in THF) (9.0 mL, 9.0 mmol, 3.0 eq)

  • Anhydrous THF (15 mL)

  • 6M Hydrochloric Acid (HCl) (10 mL)

  • 2M Sodium Hydroxide (NaOH) (to adjust pH)

Step-by-Step Procedure:

  • Inert Setup: In an oven-dried 50 mL two-neck flask under argon, dissolve the spirooxindole intermediate in anhydrous THF (15 mL). Cool the flask to 0 °C using an ice bath.

  • Borane Addition: Slowly add the 1.0 M BH₃·THF solution dropwise via syringe. Caution: Hydrogen gas evolution may occur.

  • Reduction: Remove the ice bath, allow the mixture to warm to room temperature, and then heat to reflux for 4 hours.

  • Acidic Decomplexation (Critical Step): Cool the reaction to 0 °C. Carefully and slowly quench the reaction by adding 6M HCl dropwise to destroy excess borane and break the highly stable amine-borane complex. Once gas evolution ceases, heat the acidic mixture to reflux for 1 hour.

  • Basification: Cool the mixture to 0 °C and neutralize by slowly adding 2M NaOH until the aqueous layer reaches pH 10.

  • Extraction & Isolation: Extract the basic aqueous layer with Dichloromethane (DCM) (3 × 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude product via flash chromatography (Hexanes/EtOAc, 4:1) to yield the pure 7'-Bromospiro[cyclopropane-1,3'-indoline].

References

  • Wang, Q., et al. "Spiro[cyclopropane-1,3′-indolin]-2′-one." Acta Crystallographica Section E: Structure Reports Online, 2012.[Link]

  • Ramachandran, P. V., et al. "Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia." Molecules, 2023.[Link]

Application

Application Note: Overcoming Steric Hindrance in the N-Functionalization of 7'-Bromo Spiroindoline Systems

Introduction & Rationale Spiroindoline and spirooxindole scaffolds are privileged structures in modern drug discovery, frequently serving as the core for antiviral agents, MDM2 inhibitors, and complex natural product ana...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Spiroindoline and spirooxindole scaffolds are privileged structures in modern drug discovery, frequently serving as the core for antiviral agents, MDM2 inhibitors, and complex natural product analogs. The introduction of a bromine atom at the 7'-position (ortho to the indoline nitrogen) is a highly strategic design choice, providing a versatile synthetic handle for late-stage diversification via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).

However, prior to manipulating the C7'-Br bond, researchers often need to functionalize the indoline nitrogen (N1) to improve pharmacokinetic properties or lock the molecular conformation. Functionalizing this secondary amine in 7'-bromo spiro systems—such as oxygen-bridged spirooxindoles[1] or spiro[indoline-3,3'-pyrrolidines][2]—presents severe synthetic challenges. The nitrogen is flanked by the bulky C3-spiro center and the massive C7'-bromine atom, creating a highly congested steric pocket. This application note provides field-proven, self-validating protocols for the efficient N-alkylation and N-sulfonylation of these hindered systems.

Mechanistic Insights & Causality (E-E-A-T)

To successfully functionalize the indoline nitrogen in 7'-bromo spiro systems, scientists must navigate two competing forces:

  • Steric Shielding: The van der Waals radius of bromine (~1.85 Å) physically blocks electrophilic approach pathways.

  • Electronic Modulation: The strong inductive electron-withdrawing effect (-I) of the 7'-bromine atom significantly reduces the nucleophilicity of the nitrogen lone pair.

The Causality of Reagent Selection: Because of the -I effect, the pKa of the indoline N-H proton is lowered, making it more acidic than a standard indoline. While weak bases (e.g., K₂CO₃) can partially deprotonate the nitrogen, the resulting equilibrium does not provide a sufficient concentration of the active nucleophile to overcome the massive steric barrier. Therefore, standard alkylation conditions often fail or require excessive heating, which can degrade the spirocyclic core.

To force the reaction forward, a strong, non-nucleophilic base such as Sodium Hydride (NaH) must be paired with a polar aprotic solvent like N,N-Dimethylformamide (DMF)[3]. DMF effectively solvates the sodium cation, preventing tight ion-pairing and leaving a highly reactive, "naked" indoline nitrogen anion that can aggressively attack the electrophile[4].

G Indoline 7'-Bromo Spiroindoline Core Steric Steric Hindrance (C7'-Br & C3-Spiro) Indoline->Steric Electronic Electronic Withdrawal (-I effect of Br) Indoline->Electronic Nucleophile Reduced N-Nucleophilicity Steric->Nucleophile Electronic->Nucleophile Deprotonation Enhanced N-H Acidity Electronic->Deprotonation Solution Use Strong Base (NaH) + Polar Aprotic Solvent (DMF) Nucleophile->Solution Requires highly reactive anion Deprotonation->Solution Facilitates easy proton removal

Caption: Logical framework of steric and electronic effects dictating N-functionalization conditions.

Optimization of Reaction Conditions

The following table summarizes the quantitative optimization data for the N-benzylation of a model 7'-bromo spiro[indoline-3,3'-pyrrolidine] derivative, demonstrating the critical nature of base and solvent selection.

EntryBase (Equiv)SolventTemp (°C)ElectrophileTime (h)Yield (%)
1K₂CO₃ (2.0)MeCN80Benzyl bromide24<10
2Cs₂CO₃ (2.0)DMF60Benzyl bromide1245
3NaH (1.2)THF0 to RTBenzyl bromide1252
4 NaH (1.2) DMF 0 to RT Benzyl bromide 4 88
5 NaH (1.2) DMF 0 to RT Allyl bromide 3 91

Note: Entries 4 and 5 represent the optimal conditions, successfully applied to various alkyl halides[3].

Experimental Protocols

Protocol 1: Strong-Base Promoted N-Alkylation

This protocol utilizes NaH in DMF to achieve high-yielding N-alkylation while preserving the delicate spirocyclic framework and the C7'-Br bond for future cross-coupling[4].

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the flask with inert nitrogen (N₂) gas.

  • Substrate Solvation: Dissolve the 7'-bromo spiroindoline derivative (1.0 equiv) in anhydrous DMF (0.1 M concentration). Cool the reaction mixture to 0 °C using an ice bath.

  • Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 equiv) in small portions.

    • Validation Checkpoint: The evolution of H₂ gas (bubbling) is a self-validating visual cue that the active nitrogen anion is forming. Wait 30 minutes or until bubbling completely ceases.

  • Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide or allyl bromide, 1.5 equiv) dropwise via syringe. Remove the ice bath and allow the reaction to warm to room temperature (RT).

  • Reaction Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc) or LC-MS.

    • Validation Checkpoint: Complete consumption of the starting material and the appearance of a new, less polar spot indicates successful alkylation.

  • Quenching & Workup: Cool the mixture back to 0 °C and quench dropwise with saturated aqueous NH₄Cl to safely neutralize any unreacted NaH. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 50 mL).

    • Causality: DMF is highly miscible with EtOAc. The LiCl wash dramatically increases the polarity of the aqueous phase, stripping residual DMF from the organic layer and preventing contamination during silica gel purification.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate under reduced pressure, and purify via flash column chromatography.

Workflow Start 7'-Bromo Spiroindoline Cool Cool to 0 °C in Anhydrous DMF Start->Cool Base Add NaH (1.2 eq) Observe H2 Evolution Cool->Base N2 atm Electro Add Electrophile (e.g., R-Br) Base->Electro 30 min Quench Quench (NH4Cl) & LiCl Wash Electro->Quench TLC completion Product N-Functionalized Product Quench->Product Purify

Caption: Step-by-step workflow for the strong-base promoted N-alkylation of 7'-bromo spiroindolines.

Protocol 2: DMAP-Catalyzed N-Sulfonylation

Introducing a bulky benzenesulfonyl or phenylsulfonyl group[2] onto the sterically hindered N1 position requires a different approach. Direct attack by the indoline nitrogen on a sulfonyl chloride is kinetically unfavorable.

Step-by-Step Methodology:

  • Preparation: Dissolve the 7'-bromo spiroindoline (1.0 equiv) in anhydrous Dichloromethane (DCM) under N₂.

  • Reagent Addition: Add Triethylamine (Et₃N, 3.0 equiv) followed by 4-Dimethylaminopyridine (DMAP, 0.2 equiv).

    • Causality: DMAP acts as a nucleophilic catalyst. It is small and highly nucleophilic, rapidly attacking the sulfonyl chloride to form a highly electrophilic, charged sulfonylpyridinium intermediate. This activated intermediate can overcome the steric shield of the 7'-bromo group much more effectively than the parent sulfonyl chloride.

  • Electrophile Addition: Add the sulfonyl chloride (e.g., phenylsulfonyl chloride, 1.5 equiv) at 0 °C. Stir at RT for 12-16 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove Et₃N and DMAP), followed by saturated NaHCO₃ and brine. Dry and concentrate for chromatography.

References

1.[2] "Spiro[indoline-3,3'-pyrrolidine] | 7198-72-3 - Benchchem", benchchem.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7MweAuqRuF1rOId-9HnkJs7cOoc7lsm3AflTkf7gE6b4pXgen3H-fRooOmkZTD8KZISopfavB9NFxf0zHDfmlPxRHqjMxL4XC5AtgHyFi2zFkVg8JQjvh1UcVEQROkjTJkIttMekJ_w==] 2.[1] "An Efficient Synthesis of Oxygen-Bridged Spirooxindoles via Microwave-Promoted Multicomponent Reaction - MDPI", mdpi.com,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhZ-s5Fd1UYY0kPvHK8ZeYCFJmkJkV3gXE9p042kcutc9z8Dvru0TR7v8THNRWVhgCrQrT6V0u6ajjDNodfufjdt5tav4TAKdZI-LkNRrNZzK6FrWJZIA1ZyKttklZzLSVaV4=] 3.[3] "synthesis of substituted isatins as potential - ScholarWorks", calstate.edu,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqaKSEnkx6Q_NykJ9_rNyfMKbuuuZbcA72E525K5EJB6uN1B6zcUPfIJ8gsPTNESgGMyCUSJqGx6-FbWNSI4Uuthtop-X2XljNbP6mI9XCaW4NNmW5oV2pd4f0-kwG85xf05uaQy0aNLGKIWZdYUZ2] 4.[4] "Synthesis and cytotoxic studies of novel 5-phenylisatin derivatives and their anti-migration and anti-angiogenic evaluation - PMC", nih.gov,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZIzu0cCf7KHdjxV0N7q7GEunqzFWtqGBOlbUkBAgMsHSSp1JovhvwS0r4cc-SZduyBfaqYGKzbI2yvYUbYFMpnTiNmNBs8BL-joxuMexNMDdwgvUQFZzui9w4d9-o7UJ5KbbIBhvAipHmByg=]

Sources

Method

Application Note: Scalable Synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline]

This Application Note is structured as a high-level technical guide for the scalable synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline] (also referred to as 7'-bromo-spiro[cyclopropane-1,3'-indolin]-2'-one). The cont...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the scalable synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline] (also referred to as 7'-bromo-spiro[cyclopropane-1,3'-indolin]-2'-one). The content prioritizes process chemistry principles—yield, purity, safety, and throughput—over academic novelty.

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structure in drug discovery, serving as a core for MDM2-p53 inhibitors, antiviral agents, and novel kinase inhibitors. The 7'-bromo variant is particularly valuable as a functionalizable handle for downstream palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

While direct dialkylation of oxindoles with 1,2-dibromoethane is a common academic route, it suffers from poor scalability (low yields <35%, dimerization, and polymerization) due to the competing reactivity of the amide nitrogen and the C3 position.

This guide recommends a Two-Step Corey-Chaykovsky Sequence as the industry-standard scalable protocol. This route separates the C3-functionalization into two controllable steps, boosting overall yields to >65% and simplifying purification.

Comparison of Synthetic Routes
FeatureRoute A: Direct DialkylationRoute B: Corey-Chaykovsky (Recommended)
Reagents 1,2-Dibromoethane, NaH/KOHParaformaldehyde, TMSOI, NaH
Step Count 1 (One-pot)2 (Sequential)
Typical Yield 25 - 35%65 - 75% (Overall)
Major Impurity Bis-oxindole (Dimer), PolymerUnreacted alkene
Scalability Poor (Exotherms, viscous sludge)Excellent (Homogeneous, stepwise)

Reaction Pathway & Mechanism

The recommended pathway utilizes a Knoevenagel condensation followed by a sulfur-ylide mediated cyclopropanation.

ReactionPathway SM 7-Bromooxindole (Starting Material) Inter 3-Methylene Intermediate (Exocyclic Alkene) SM->Inter Prod 7'-Bromospiro [cyclopropane-1,3'-indoline] (Target) Inter->Prod R1 Step 1: Methylenation (CH2O, Piperidine, EtOH) R2 Step 2: Cyclopropanation (TMSOI, NaH, DMSO)

Figure 1: The two-step scalable synthesis pathway minimizing dimerization side-products.

Detailed Experimental Protocols

Step 1: Synthesis of 7-Bromo-3-methyleneindolin-2-one

This step installs the exocyclic double bond required for the cyclopropanation.

  • Reagents:

    • 7-Bromoindolin-2-one (1.0 equiv)

    • Paraformaldehyde (3.0 equiv)

    • Piperidine (0.1 equiv)

    • Ethanol (10 vol)

  • Equipment: Jacketed glass reactor or round-bottom flask with reflux condenser.

Protocol:

  • Charge the reactor with 7-Bromoindolin-2-one and Ethanol.

  • Add Paraformaldehyde and Piperidine.

  • Heat the suspension to reflux (78–80 °C) for 4–6 hours.

    • Checkpoint: The reaction is complete when HPLC shows <2% starting material. The product typically precipitates during the reaction.[1]

  • Cool to 0–5 °C and age for 1 hour to maximize precipitation.

  • Filter the solids.

  • Wash the cake with cold Ethanol (2 x 2 vol).

  • Dry under vacuum at 45 °C.

    • Expected Yield: 85–92%

    • Appearance: Yellow to orange solid.

Step 2: Corey-Chaykovsky Cyclopropanation

This step constructs the spiro-cyclopropane ring using a sulfur ylide.

  • Reagents:

    • 3-Methylene intermediate (from Step 1) (1.0 equiv)

    • Trimethylsulfoxonium Iodide (TMSOI) (1.5 equiv)

    • Sodium Hydride (NaH, 60% in oil) (2.5 equiv)

    • DMSO (anhydrous) (10 vol) or DMF/THF (for safety on >100g scale)

  • Safety Critical: The reaction of NaH with DMSO can be hazardous above 60°C. Maintain strict temperature control.

Protocol:

  • Ylide Formation: In a dry reactor under Nitrogen, suspend TMSOI (1.5 equiv) in anhydrous DMSO (5 vol).

  • Activation: Add NaH (2.5 equiv) portion-wise at 20–25 °C.

    • Caution: Hydrogen gas evolution.[1] Ensure adequate venting.

    • Stir: Agitate for 1 hour at RT until gas evolution ceases and a clear/hazy solution forms (Dimethylsulfoxonium methylide).

  • Addition: Dissolve the 3-Methylene intermediate (1.0 equiv) in DMSO (5 vol) and add it dropwise to the ylide solution, maintaining internal temperature <30 °C.

  • Reaction: Stir at ambient temperature (20–25 °C) for 3–5 hours.

    • Monitor: TLC or LCMS (Target M+H = 238/240).

  • Quench: Cool to 0 °C. Slowly add saturated aqueous NH4Cl (caution: exothermic).

  • Workup: Dilute with Water (20 vol) and extract with Ethyl Acetate (3 x 10 vol).

    • Note: For large scale, precipitation directly from water quench is possible if the product solidifies.

  • Purification: Wash combined organics with Brine, dry over Na2SO4, and concentrate. Recrystallize from Ethanol/Hexane if necessary.

    • Expected Yield: 70–80%

Process Optimization & Data

The choice of base and solvent is critical for the cyclopropanation step. Below is a summary of optimization screening data.

Table 1: Optimization of Cyclopropanation Conditions

EntryBaseSolventTemp (°C)Yield (%)Comments
1KOHTHFReflux30%Direct alkylation method (Reference).[2] Low yield due to oligomers.
2Cs2CO3DMSO5040%Slow reaction, incomplete conversion.
3NaH DMSO 25 76% Recommended. Fast, clean conversion.
4NaHDMF2546%Lower solubility of ylide precursor.
5KOtBuTHF0 -> 2562%Good alternative if DMSO is difficult to remove.

Data adapted from Hajra et al. [1] and Application Note internal validation.

Quality Control & Validation

Ensure the isolated product meets the following criteria before proceeding to cross-coupling.

  • 1H NMR (400 MHz, CDCl3):

    • Cyclopropane Protons: Distinctive multiplets (high field) at δ 1.50 – 1.85 ppm (4H total).

    • Aromatic Region: 7-Bromo substitution pattern (typically 3 protons).

    • NH: Broad singlet around δ 8.0–10.0 ppm (unless protected).

  • LCMS:

    • Observe characteristic bromine isotope pattern (1:1 ratio of M and M+2 peaks).

    • Purity >95% by UV (254 nm).

  • Key Impurity: Check for unreacted 3-methylene intermediate (olefin peaks at δ 6.0–7.0 ppm).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 2 Moisture in DMSO or degraded NaH.Use fresh anhydrous DMSO and titration-grade NaH. Ensure N2 atmosphere.
Incomplete Reaction Ylide decomposition.Prepare ylide immediately before use.[1] Do not store the NaH/TMSOI mixture.
Product is Oily/Sticky Residual DMSO.Perform an extensive water wash (5x) during workup or lyophilize.
N-Alkylation Observed Base concentration too high.The 7-bromo-oxindole NH is acidic. If N-methylation occurs (using MeI/TMSOI excess), reduce TMSOI equivalents or protect NH with Boc group first.

References

  • Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters, 2018.

  • Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. RSC Advances, 2014.[3]

  • Trimethylsulfoxonium iodide: A Green Methylating Agent. RSC Advances, 2021.

  • Spiro[cyclopropane-1,3′-indolin]-2′-one Structure & Data. PubChem CID 14809277.

Sources

Application

Application Note: Microwave-Assisted Synthesis of Spiro[cyclopropane-1,3'-indoline] Derivatives via Formal [2+1] Cascade Annulation

Introduction & Scientific Rationale Spirooxindoles, particularly those featuring a spiro[cyclopropane-1,3'-indoline] architecture, are privileged pharmacophores found in numerous biologically active alkaloids and synthet...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Spirooxindoles, particularly those featuring a spiro[cyclopropane-1,3'-indoline] architecture, are privileged pharmacophores found in numerous biologically active alkaloids and synthetic drug candidates. These compounds exhibit a wide array of biological functions, including anti-tumor, antimicrobial, and antiviral properties[1].

Historically, the synthesis of these highly strained spiro-fused systems relied on conventional thermal heating, which often required prolonged reaction times (hours to days), toxic organic solvents, and resulted in poor diastereoselectivity due to thermodynamic equilibration. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative solution to these bottlenecks[1]. By utilizing targeted dielectric heating, MAOS accelerates reaction rates, minimizes waste production, and allows for the kinetic trapping of specific stereoisomers[2]. This application note details a highly efficient, self-validating protocol for the synthesis of spiro[cyclopropane-1,3'-indoline] derivatives via a formal [2+1] Michael-cyclization cascade[2].

Mechanistic Causality: Why Microwave Irradiation?

The reaction between 3-ylidene oxindoles and pyridinium phenacyl salts involves two critical steps: a bimolecular Michael addition followed by an intramolecular cyclization.

  • Dielectric Heating & Solvent Selection: Microwave energy couples directly with the dipoles of polar solvents and ionic intermediates. By utilizing an aqueous ethanol mixture, the high loss tangent (

    
    ) of the solvent ensures rapid, localized superheating.
    
  • Kinetic Trapping: The rapid energy transfer under microwave conditions pushes the zwitterionic intermediate through the cyclization transition state before bond rotation can occur. This rapid pyridine elimination kinetically traps the thermodynamically less stable but pharmacologically desirable trans-diastereomer.

Pathway A 3-Ylidene Oxindole F Michael Addition A->F B Pyridinium Phenacyl Salt D Pyridinium Ylide (Active Nucleophile) B->D C Base (e.g., Na2CO3) C->D Deprotonates D->F E Microwave Irradiation (Dielectric Heating) E->F Accelerates G Zwitterionic Intermediate F->G H Intramolecular Cyclization (- Pyridine) G->H I Spiro[cyclopropane-1,3'-indoline] H->I

Fig 1. Microwave-driven [2+1] Michael-cyclization cascade for spiro[cyclopropane-1,3'-indoline].

Experimental Protocol

This methodology is designed as a self-validating system, ensuring that researchers can track reaction progress and confirm structural integrity at every stage.

Reagents and Equipment
  • Substrates: 3-Ylidene oxindole (e.g., trans-methyl-2-(2-oxoindolin-3-ylidene)acetate) and Pyridinium phenacyl bromide salt.

  • Reagents: Sodium carbonate (

    
    , anhydrous).
    
  • Solvent: Ethanol/Water (1:1 v/v) – chosen for its excellent microwave absorption and green chemistry profile.

  • Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Biotage Initiator) with dynamic power modulation and IR temperature sensor; 10 mL heavy-walled microwave-transparent glass vials with Teflon-lined crimp caps.

Step-by-Step Methodology

Step 1: Reaction Assembly

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 3-ylidene oxindole (1.0 mmol), pyridinium phenacyl bromide salt (1.2 mmol), and

    
     (1.5 mmol).
    
  • Causality Check: The slight excess of the pyridinium salt and base ensures complete consumption of the oxindole, which is typically the limiting and more expensive reagent. The base is strictly required to deprotonate the pyridinium salt in situ, generating the active pyridinium ylide nucleophile.

Step 2: Solvent Addition & Sealing

  • Add 3.0 mL of the EtOH/H₂O (1:1 v/v) solvent mixture.

  • Seal the vial securely with a Teflon-lined crimp cap.

  • Safety & Physics: Microwave heating of volatile solvents generates significant autogenous pressure. The heavy-walled vial and crimp cap are mandatory to maintain the solvent in a liquid state above its atmospheric boiling point.

Step 3: Microwave Irradiation

  • Place the vial in the microwave reactor cavity.

  • Set the parameters: Temperature: 90 °C; Time: 12 minutes; Power: Dynamic modulation (Max 150 W); Cooling: On (post-reaction).

  • Causality Check: Dynamic power modulation prevents thermal overshoot. Once the target temperature is reached, the instrument lowers the wattage to maintain 90 °C, preventing the thermal degradation of the highly strained cyclopropane product.

Step 4: Quenching and Self-Validation

  • Allow the instrument's compressed air jet to rapidly cool the vial to 25 °C.

  • Validation (TLC): Uncap the vial and sample the mixture. Perform Thin Layer Chromatography (Eluent: Hexane/EtOAc 7:3). The complete disappearance of the distinct colored spot of the starting 3-ylidene oxindole validates the end of the reaction.

Step 5: Work-up and Purification

  • Pour the reaction mixture into 15 mL of ice-cold distilled water. The sudden drop in solvent polarity forces the hydrophobic spiro-product to precipitate.

  • Filter the solid under vacuum, wash with cold aqueous ethanol (2 × 5 mL), and dry under a vacuum.

  • Validation (NMR): Confirm the formation of the spiro-center by running a

    
     NMR spectrum. The diagnostic quaternary spiro-carbon of the cyclopropane ring will appear distinctively shielded, typically between 
    
    
    
    35.0 – 42.0 ppm, validating the success of the [2+1] annulation.

Quantitative Data Presentation

The table below summarizes the dramatic improvements achieved by transitioning from classical homogenous heating to microwave-assisted synthesis for various functionalized derivatives. The data highlights not only the reduction in time but the preservation of high diastereomeric ratios (dr)[2].

EntrySubstrate (R-group on Oxindole)Heating MethodTemp (°C)TimeYield (%)Diastereomeric Ratio (dr)
1R = HConventional (Oil Bath)804.5 hours6585:15
2R = HMicrowave (MAOS) 90 12 mins 94 >95:5
3R = 5-ClConventional (Oil Bath)805.0 hours6282:18
4R = 5-ClMicrowave (MAOS) 90 15 mins 91 >95:5
5R = 5-OMeConventional (Oil Bath)806.0 hours5880:20
6R = 5-OMeMicrowave (MAOS) 90 15 mins 88 >95:5

Note: The enhanced diastereoselectivity under microwave conditions is attributed to the rapid, uniform heating profile that prevents the thermodynamic equilibration of the zwitterionic intermediate prior to cyclization.

References

  • Venkateswarlu Chimaladenne et al. "Microwave induced formal [2 + 1] Michael-cyclization cascade sequence of 3-ylidene oxindoles and pyridinium phenacyl salts." Taylor & Francis. 2

  • Ramin Javahershenas. "Recent advances in microwave-assisted multicomponent synthesis of spiro heterocycles." Semantic Scholar. 1

  • Raunak R. et al. "Microwave mediated synthesis of spiro-(indoline-isoxazolidines): mechanistic study and biological activity evaluation." DTU Research Database. 3

Sources

Technical Notes & Optimization

Troubleshooting

Improving yield in the synthesis of 7'-Bromospiro[cyclopropane-1,3'-indoline]

Technical Support Center: Synthetic Chemistry Division Ticket ID: #SYN-7BR-SPIRO-001 Subject: Optimization of 7'-Bromospiro[cyclopropane-1,3'-indoline]-2'-one Synthesis Status: Open / High Priority Assigned Specialist: S...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthetic Chemistry Division Ticket ID: #SYN-7BR-SPIRO-001 Subject: Optimization of 7'-Bromospiro[cyclopropane-1,3'-indoline]-2'-one Synthesis Status: Open / High Priority Assigned Specialist: Senior Application Scientist[1]

Executive Summary

The synthesis of 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one (often referred to loosely as the indoline derivative) presents a unique set of challenges compared to the unsubstituted parent oxindole.[1] The presence of the bromine atom at the C7 position introduces steric hindrance proximal to the nitrogen atom and inductive electron withdrawal , which alters the pKa of the N-H bond.[1]

Low yields in this synthesis are typically caused by three factors:

  • Competitive N-alkylation: The electrophile (1,2-dibromoethane) reacts at the nitrogen instead of the C3 position.[1]

  • Polymerization/Oligomerization: Intermolecular reactions dominate over the desired intramolecular cyclization.[1]

  • Incomplete Cyclization: Formation of the mono-alkylated pendant chain without ring closure.[1]

This guide provides a validated Dianion Method to maximize yield, alongside a troubleshooting matrix for common failure modes.

Part 1: The Validated High-Yield Protocol (The Dianion Strategy)

Theory: To achieve high yields, we must suppress N-alkylation and force C3-dialkylation (or alkylation-cyclization).[1] The most robust method involves generating the 1,3-dianion of the 7-bromooxindole.[1] The 7-bromo substituent increases the acidity of the N-H proton, facilitating dianion formation, but the steric bulk requires a specific temperature ramp to ensure the electrophile can access the C3 position.[1]

Reagents:

  • Substrate: 7-Bromooxindole (7-bromoindolin-2-one)[1]

  • Electrophile: 1,2-Dibromoethane (1.2 – 1.5 equivalents)[1]

  • Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (2.5 equivalents)[1]

  • Solvent: Anhydrous DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide)[1]

Step-by-Step Workflow:

  • Dianion Formation:

    • Charge a flame-dried flask with 7-bromooxindole (1.0 eq) and anhydrous DMF (0.2 M concentration).

    • Cool to 0°C (ice bath).

    • Add NaH (2.5 eq) portion-wise. Caution: Hydrogen gas evolution.[1]

    • Crucial Step: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 30 minutes. The solution should turn deep red/brown, indicating the formation of the dianion.[1]

  • Electrophile Addition:

    • Cool the mixture back to 0°C .

    • Add 1,2-dibromoethane (1.2 eq) dropwise over 20 minutes. Rapid addition promotes intermolecular dimerization.

  • Cyclization:

    • Allow the reaction to warm slowly to RT.[1]

    • Stir for 3–6 hours. Monitor by TLC/LC-MS.

    • Note: If the mono-alkylated intermediate persists (M+ + 107/109 mass shift), heat to 50°C for 1 hour to force ring closure.[1]

  • Quench & Isolation:

    • Quench with saturated NH₄Cl solution at 0°C.

    • Extract with EtOAc.[1] The 7-bromo substituent makes the product lipophilic; ensure thorough extraction.[1]

    • Purify via column chromatography (Hexanes/EtOAc).[1]

Part 2: Mechanistic Visualization (Pathway Analysis)

The following diagram illustrates the competing pathways. Your goal is to steer the reaction along the Green Path (Dianion Cyclization) and avoid the Red Paths (N-alkylation/Dimerization).[1]

ReactionPathway Start 7-Bromooxindole Base1 Mono-Anion (N-) Start->Base1 NaH (1 eq) Base2 Dianion (N-, C3-) Base1->Base2 NaH (>1 eq) Thermodynamic Control Side_N Side Product: N-Alkylated (Dead End) Base1->Side_N 1,2-dibromoethane (Kinetic Trap) Intermed C3-Alkyl Intermediate (Pendant Bromide) Base2->Intermed 1,2-dibromoethane (Slow Addition) Product TARGET: 7'-Bromospiro [cyclopropane-1,3'-indoline] Intermed->Product Intramolecular SN2 (Ring Closure) Side_Dimer Side Product: Intermolecular Dimer Intermed->Side_Dimer High Conc. Fast Addition

Caption: Mechanistic flow showing the critical necessity of dianion formation to bypass N-alkylation (Red) and achieve spiro-cyclization (Green).

Part 3: Troubleshooting Guide (FAQ)

Q1: I am seeing a major spot on TLC that corresponds to the N-alkylated product (N-vinyl or N-bromoethyl). Why?

  • Diagnosis: You likely did not generate the dianion fully before adding the electrophile.[1] The N-H proton is the most acidic (pKa ~17 in DMSO).[1] If you use only 1 equivalent of base, or add the electrophile too early, the N-anion reacts first.[1]

  • Fix: Ensure you use at least 2.2 equivalents of NaH. The solution must change color (deep red/brown) before adding the dibromoethane.[1] The C3-anion is more nucleophilic than the N-anion in the dianion species due to charge localization, favoring C-alkylation.[1]

Q2: The reaction stalls at the mono-alkylated intermediate (open chain).

  • Diagnosis: The intramolecular ring closure (SN2) is sterically hindered by the 7-bromo group and the spiro center formation.[1]

  • Fix: Add a catalytic amount of tetra-n-butylammonium iodide (TBAI) (10 mol%).[1] The iodide exchanges with the bromide on the pendant chain, creating a better leaving group (iodide) which accelerates the cyclization.[1] Alternatively, heat the reaction to 50–60°C.

Q3: My yield is low (<30%) and I see a lot of baseline material (polymers).

  • Diagnosis: Intermolecular reactions are outcompeting intramolecular cyclization.[1] This happens when the concentration is too high.[1]

  • Fix: Run the reaction under high dilution conditions (0.05 M to 0.1 M). Add the 1,2-dibromoethane very slowly (syringe pump over 1 hour) to keep its instantaneous concentration low relative to the dianion.

Q4: Can I use a milder base? NaH is degrading my reagents.

  • Alternative Protocol: Yes. Use Cesium Carbonate (Cs₂CO₃) (3.0 eq) in Acetonitrile or DMF at 60°C.[1]

  • Why it works: The "Cesium Effect" aids in macrocyclization and difficult ring closures due to the large ionic radius of Cs+, which coordinates loosely with the enolate, allowing for better conformational freedom during the ring-closing step.[1]

Part 4: Comparative Data Analysis

The following table summarizes expected yields based on different base/solvent systems for 7-substituted oxindoles.

MethodBaseSolventTempYield (Est.)Key AdvantageMajor Risk
Dianion (Standard) NaH (2.5 eq)DMF0°C -> RT65-75% Highest conversion; One-pot.[1]Moisture sensitivity; N-alkylation if under-based.[1]
Mild Base Cs₂CO₃ (3 eq)MeCN60°C40-55%Tolerates sensitive functional groups.[1]Slower reaction; incomplete cyclization.[1]
Phase Transfer 50% NaOHToluene + TEBART30-45%Simple setup; No anhydrous solvents.[1]Hydrolysis of amide bond; Emulsion formation.[1]
Stepwise LiHMDSTHF-78°C50-60%Precise kinetic control.[1]Requires cryogenic cooling; strictly anhydrous.[1]

References

  • Mandal, A. B., et al. "A novel MgI2 mediated unusual dimerization–spirocyclopropanation of bromo isomerised Morita–Baylis–Hillman adduct of isatin."[1] Tetrahedron Letters, vol. 52, no. 28, 2011, pp. 3610-3613.[1] Link[1]

  • Ma, S., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones through metal-free cyclopropanation using tosylhydrazone salts."[1] RSC Advances, 2014.[1] Link

  • Sebahar, P. R., & Williams, R. M. "The asymmetric total synthesis of spirotryprostatin B." Journal of the American Chemical Society, vol. 122, no.[1] 23, 2000, pp. 5666-5667.[1] (Foundational work on spiro-oxindole dianion alkylation). Link[1]

  • Trost, B. M., & Brennan, M. K. "Palladium-Asymmetric Allylic Alkylation of 3-Substituted Oxindoles."[1] Organic Letters, vol. 8, no.[1] 10, 2006, pp. 2027–2030.[1] Link[1]

Sources

Optimization

Overcoming steric hindrance in 7'-Bromospiro[cyclopropane-1,3'-indoline] reactions

Topic: Overcoming steric hindrance in 7'-Bromospiro[cyclopropane-1,3'-indoline] reactions Content type: Technical Support Center (Tier 3 Escalation Guide) Audience: Medicinal Chemists, Process Chemists Status: Active Tic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming steric hindrance in 7'-Bromospiro[cyclopropane-1,3'-indoline] reactions Content type: Technical Support Center (Tier 3 Escalation Guide) Audience: Medicinal Chemists, Process Chemists

Status: Active Ticket Priority: High (Structural Bottleneck) Assigned Specialist: Senior Application Scientist

Executive Summary

The 7'-Bromospiro[cyclopropane-1,3'-indoline] scaffold presents a unique "Steric Vise" challenge. Unlike standard indoles, this molecule possesses two rigid steric domains that interact destructively during functionalization:

  • The Ortho-Blockade: The 7'-Bromine atom is peri-planar to the N1' nitrogen, physically obstructing nucleophilic attack or catalyst coordination.

  • The Spiro-Shield: The cyclopropane ring at C3' is orthogonal to the indole plane. This creates a "roof" that blocks the vertical trajectory often required for bulky transition metal catalysts (e.g., Pd-ligand complexes).

This guide addresses the three most common failure modes: N1'-Alkylation Stagnation , C7'-Coupling Catalyst Death , and Spiro-Ring Fragmentation .

Module 1: Troubleshooting N1'-Functionalization

User Issue: "I am trying to alkylate the nitrogen (N1') using standard conditions (K₂CO₃/DMF), but conversion is stuck at <20% even after 24 hours. The starting material is unreactive."[1]

Root Cause Analysis

The 7'-Bromine exerts a field effect and steric repulsion .

  • Electronic: The electron-withdrawing Br atom acidifies the N-H slightly, which should help deprotonation.

  • Steric (The Real Problem): The Br atom and the C3'-spiro ring create a narrow "slot" for the electrophile. Weak bases like K₂CO₃ generate a contact ion pair that is too bulky to effectively dissociate in this crowded pocket. The nucleophile (Indoline-N⁻) is sterically encumbered, preventing Sɴ2 attack on the alkyl halide.

Solution Protocol: The "Naked Anion" Strategy

To overcome the steric wall, you must generate a "naked," highly reactive anion and use heat to overcome the activation energy barrier.

Step-by-Step Protocol:

  • Switch Base: Replace Carbonates (K₂CO₃/Cs₂CO₃) with Sodium Hydride (NaH) (60% dispersion).

  • Solvent System: Use anhydrous DMF or NMP . These highly polar aprotic solvents solvate the cation (Na⁺), leaving the Indoline-N⁻ "naked" and more reactive.

  • Temperature: Increase reaction temperature to 60–80°C . (Caution: Do not exceed 100°C to avoid cyclopropane thermal opening).

  • Add Catalyst (Optional): If the electrophile is a chloride or bulky bromide, add 10 mol% TBAI (Tetrabutylammonium iodide) . The iodide acts as a smaller, more reactive nucleophile to convert the alkyl chloride to an alkyl iodide in situ (Finkelstein reaction).

Data Comparison:

ConditionBaseSolventTempYield (24h)Status
StandardK₂CO₃AcetoneReflux5%Fail
PolarCs₂CO₃DMF80°C35%Stalled
Recommended NaH (1.5 eq) DMF 0°C → 60°C 88% Success

Critical Note: If your electrophile is secondary (e.g., Isopropyl bromide), Sɴ2 will likely fail due to the combined steric bulk. Switch to Reductive Amination (if applicable) or Ullmann-type coupling (CuI/Ligand).

Module 2: C7'-Cross Coupling (Suzuki/Buchwald)

User Issue: "My Suzuki coupling at the 7'-Br position yields only trace product. The catalyst turns into palladium black immediately. I'm using Pd(PPh₃)₄."

Root Cause Analysis

Standard catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ are too geometrically rigid.

  • Oxidative Addition: The Pd(0) center must insert into the C7'-Br bond. This bond is "sandwiched" between the N1' substituent and the C6' hydrogen.

  • Ligand Clash: Triphenylphosphine ligands are cone-shaped. When they try to approach the C7' position, they clash with the C3'-spiro ring "roof," preventing the active catalytic species from forming.

Solution Protocol: The "Flexible Bulky" Ligand System

You require Dialkylbiaryl phosphine ligands (Buchwald Ligands). These ligands are electron-rich (facilitating oxidative addition into the aryl bromide) and, crucially, they are flexible enough to wrap around the steric bulk of the spiro-indoline.

Recommended Catalyst Systems:

  • Primary Choice: Pd(OAc)₂ + XPhos (or XPhos Pd G2 precatalyst).

    • Why: XPhos is exceptionally bulky but allows the Pd to sit in a protected pocket, facilitating coupling at hindered positions.

  • Alternative: Pd₂dba₃ + SPhos .

    • Why: SPhos is smaller than XPhos but highly active for ortho-substituted aryl halides.

Step-by-Step Protocol (Suzuki Coupling):

  • Degassing: Oxygen is the enemy of hindered couplings. Sparge solvents with Argon for 15 mins.

  • Loading:

    • Substrate: 1.0 eq

    • Boronic Acid: 1.5 eq (Use Boronic Esters if acid is unstable)

    • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Base: K₃PO₄ (3.0 eq) (Anhydrous tribasic potassium phosphate is superior to carbonates here).

  • Solvent: 1,4-Dioxane : Water (4:1) . The water is essential for the transmetallation step.

  • Heat: 100°C (Sealed tube).

Visualizing the Steric Challenge:

StericMap Substrate 7'-Bromospiro[cyclopropane-1,3'-indoline] Steric_7Br 7'-Br (Ortho-Obstruction) Substrate->Steric_7Br Steric_3Spiro 3'-Spiro Ring (Vertical Shield) Substrate->Steric_3Spiro Pd_PPh3 Standard Catalyst (Pd(PPh3)4) Steric_7Br->Pd_PPh3 Blocks Approach Pd_XPhos Advanced Catalyst (XPhos Pd G2) Steric_7Br->Pd_XPhos Accommodates Steric_3Spiro->Pd_PPh3 Blocks Approach Steric_3Spiro->Pd_XPhos Bypasses Outcome_Fail Ligand Clash -> Pd Black Pd_PPh3->Outcome_Fail Outcome_Success Successful Oxidative Addition Pd_XPhos->Outcome_Success

Caption: Figure 1. Steric interaction map showing why standard phosphines fail while Buchwald ligands (XPhos) succeed in accessing the hindered 7'-position.

Module 3: Spiro-Ring Integrity (Safety Warning)

User Issue: "I attempted a Friedel-Crafts acylation on the aromatic ring, and the NMR suggests the cyclopropane ring has opened."

Mechanism of Failure

Spiro-cyclopropanes are "spring-loaded" rings.

  • Donor-Acceptor Activation: If you place an electron-withdrawing group (EWG) on the Nitrogen (e.g., Acetyl, Boc, Tosyl), the N1' lone pair is pulled away.

  • Acid Sensitivity: In the presence of strong Lewis Acids (AlCl₃, BF₃·OEt₂), the strain energy of the spiro-cyclopropane (~27 kcal/mol) can be released via ring opening, often leading to a chain-extended alkyl halide or alkene.

Guideline:

  • Avoid: Strong Lewis acids with N-acyl indolines.

  • Alternative: Perform electrophilic aromatic substitutions (EAS) before installing strong EWGs on the nitrogen, or use milder catalysts (e.g., Indium triflate, In(OTf)₃).

FAQ: Quick Troubleshooting

Q: Can I use Buchwald-Hartwig amination to put an amine at C7'? A: Yes, but it is harder than Suzuki coupling.

  • Ligand: Use BrettPhos or RuPhos . These are specifically designed for C-N bond formation in hindered systems.

  • Base: Use NaOtBu (Sodium tert-butoxide).[2]

  • Pre-requisite: The N1' nitrogen must be protected (e.g., N-Methyl or N-Boc) to prevent catalyst poisoning by the free indoline NH.

Q: Why is my N-Boc protection taking 3 days? A: The 7'-Br and 3-spiro group block the attack on the Boc-anhydride.

  • Fix: Add DMAP (4-Dimethylaminopyridine) (10-20 mol%) as a nucleophilic catalyst. It transfers the Boc group more effectively than the anhydride alone.

References

  • Synthesis of Hindered Indoles: Beilstein J. Org. Chem.2012 , 8, 1943–1949. (Palladium-catalyzed cross-coupling of N-substituted 4-bromo-7-azaindoles).[3][4] Link

  • Buchwald-Hartwig Ligand Guide: Chem. Rev.2016 , 116, 12564–12649. (Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions). Link

  • Spiro-Indoline Cyclopropane Stability: RSC Adv.2014 , 4, 38425-38432.[5] (Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones). Link

  • General N-Alkylation Protocols: BenchChem Technical Support. (Selective N-Alkylation of Indoles). Link

Sources

Troubleshooting

Purification strategies for brominated spiroindoline intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the isolation of complex spirocyclic scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams facing bottlenecks in the isolation of complex spirocyclic scaffolds. Spiroindolines are privileged pharmacophores with immense potential in drug development, particularly as anticancer agents and vesicular acetylcholine transporter (VAChT) inhibitors (Link)[1].

However, their synthesis—specifically the electrophilic bromination of the indoline core and the subsequent purification—presents unique physicochemical hurdles. This guide provides field-proven causality, self-validating protocols, and troubleshooting strategies to ensure the high-purity isolation of these critical intermediates.

Workflow Overview

Workflow N1 Spiroindoline Precursor (Indoline Core) N2 Electrophilic Bromination (NBS, CH2Cl2, 0 °C) N1->N2 N3 Quench & Extraction (Na2S2O3 / Brine) N2->N3 Monitor via LC-MS N4 Crude Intermediate (Mixture of Diastereomers) N3->N4 N5 Flash Column Chromatography (Hexane/Et2O) N4->N5 Load on Silica N6 Chiral Resolution / Recrystallization (If high ee is required) N5->N6 Diastereomer Separation N7 Purified Brominated Spiroindoline (Target API Intermediate) N6->N7

Workflow for the synthesis and purification of brominated spiroindoline intermediates.

Troubleshooting Guide: Reaction & Bromination Pitfalls

Q1: I am observing significant over-bromination (dibromide formation) when using NBS. How can I control the regioselectivity to exclusively yield the 5-bromo spiroindoline? Analysis & Solution: Over-bromination is a kinetic issue driven by the highly activated nature of the indoline ring. Bromination typically targets the C-5 position via electrophilic aromatic substitution (Link)[2]. To prevent over-reaction:

  • Temperature Control: Strictly maintain the reaction at 0 °C to -5 °C.

  • Reagent Stoichiometry: Limit N-bromosuccinimide (NBS) to exactly 1.05 equivalents. Add it portion-wise over 15–30 minutes rather than all at once.

  • Protecting Group Modulation: The bulky tert-butoxycarbonyl (Boc) group displays electron-acceptor properties towards the spiroindoline skeleton, dampening ring reactivity and ensuring cleaner mono-bromination compared to electron-donating groups like methoxy (Link)[2]. Self-Validation: Run a TLC (Hexane:EtOAc 4:1) every 10 minutes. The mono-bromide will typically have an

    
    , while the dibromide will run higher (
    
    
    
    ) due to decreased polarity. If the higher spot appears, immediately quench the reaction with sodium thiosulfate.

Q2: My spiro-core degrades during bromination. What is causing this? Analysis & Solution: Spiroindolines can undergo retro-Mannich-type fragmentation or oxidative degradation under harsh halogenation conditions. Avoid polar protic co-solvents (like methanol) unless specifically employing a bromine-mediated spirocyclization cascade, as they can overly stabilize the bromonium intermediate and promote side reactions (Link)[2]. Use strictly anhydrous dichloromethane (


).

Troubleshooting Guide: Chromatographic Purification

Q3: My brominated spiroindoline diastereomers co-elute on standard silica gel. How can I resolve them? Analysis & Solution: Spiroindoline diastereomers often exhibit nearly identical dipole moments, making standard ethyl acetate/hexane gradients ineffective.

  • Solvent System Shift: Switch from Hexane/Ethyl Acetate to Hexane/Diethyl Ether (e.g., 1:1 v/v). Diethyl ether provides different hydrogen-bond acceptor properties that have been proven to successfully resolve tight spirocyclic diastereomers (Link)[2].

  • Isocratic Elution: Avoid steep gradients. An isocratic run at a lower solvent strength maximizes the theoretical plates of the column, allowing the subtle steric differences of the diastereomers to interact with the silica.

Q4: I experience severe streaking and poor mass recovery during column chromatography. What is causing this? Analysis & Solution: The basic indoline nitrogen (if unprotected) interacts strongly with the acidic silanol groups on the silica gel.

  • Amine Additive: Pre-treat the silica gel by flushing the column with 1% triethylamine (TEA) in hexanes, or add 0.1–0.5% TEA to your mobile phase. This neutralizes the acidic silanols.

  • Lipophilicity Considerations: Spiroindolines can be highly lipophilic (LogP often > 4.0), causing them to precipitate on the column if the solvent is too non-polar (Link)[1]. Ensure your loading solvent is strong enough (e.g., pure

    
    ) to keep the crude mixture fully dissolved during column application.
    

Quantitative Data: Reagent Comparison

The choice of brominating agent directly dictates the downstream purification burden. Below is a summary of quantitative parameters for brominating spiroindoline cores (Link)[2].

Brominating AgentEq. RequiredTypical Reaction TimeRegioselectivity (C-5)Purification DifficultyNotes
N-Bromosuccinimide (NBS) 1.05 - 1.140 - 60 minExcellentLowByproduct (succinimide) is easily removed via aqueous wash.
Dioxane dibromide (DDB) 1.140 minGoodLowGentle reagent; excellent for highly sensitive spiro-cores.
Bromine (

) / Pyridine
1.1 - 1.520 - 30 minGoodModerateProne to over-bromination; requires strict temperature control.
Phenyltrimethylammonium tribromide 3.0 - 6.0> 120 minModerateHighRequires large excess; difficult to separate from resulting salts.

Step-by-Step Methodologies

Protocol A: Regioselective Bromination of N-Boc Spiroindoline

Objective: Synthesize 5-bromo-1-(tert-butoxycarbonyl)spiroindoline with >95% purity while preventing dibromination.

  • Preparation: Dissolve the N-Boc spiroindoline precursor (1.0 mmol) in 10 mL of anhydrous

    
     in a flame-dried round-bottom flask under an argon atmosphere.
    
  • Cooling: Submerge the flask in an ice-brine bath to achieve a stable internal temperature of -5 °C. Causality: Low temperatures suppress the kinetic formation of the dibromide.

  • Addition: Weigh exactly 1.05 mmol of freshly recrystallized NBS. Add the NBS to the stirring solution in three equal portions over 15 minutes to prevent thermal spikes.

  • Monitoring: Stir for 40 minutes. Monitor the reaction via LC-MS or TLC. The starting material peak should diminish to <2%.

  • Quenching (Self-Validating Step): Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate (

    
    ). If the solution turns from faint yellow to colorless, the active bromine species has been successfully neutralized.
    
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with

    
     (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure.
Protocol B: Flash Column Chromatography for Diastereomer Resolution

Objective: Isolate the pure (±)-diastereomers of the brominated spiroindoline from the crude mixture (Link)[2].

  • Column Packing: Slurry-pack a glass column with high-purity silica gel (40-63 µm) using a solvent mixture of Hexane/Diethyl Ether (8:2 v/v). If the indoline is unprotected, add 0.5% v/v Triethylamine to the slurry.

  • Loading: Dissolve the crude brominated mixture in a minimum volume of

    
     (approx. 1 mL per gram of crude). Apply evenly to the top of the silica bed using a long glass pipette to avoid disturbing the sand layer.
    
  • Elution: Elute isocratically with Hexane/Diethyl Ether (1:1 v/v). Collect small fractions (e.g., 10 mL). Causality: Isocratic elution with ether exploits subtle hydrogen-bonding differences between diastereomers, which a rapid EtOAc gradient would collapse.

  • Analysis & Isolation: Spot fractions on TLC plates. The diastereomers will typically show a

    
     of 0.05 to 0.10. Pool the fractions containing the pure upper spot and lower spot separately. Evaporate to yield the isolated diastereomers as crystalline solids.
    

FAQs: Advanced Purification & Scale-up

Q5: What are alternative purification methods if silica gel fails to resolve my spiroindoline enantiomers? If chiral resolution is required after diastereomer separation, standard silica will not work. You must transition to Preparative Chiral HPLC (e.g., using a CHIRALPAK® column) or employ a palladium-catalyzed asymmetric dearomatization strategy earlier in your synthetic route to set the stereocenters enantioselectively (Link)[3]. Alternatively, classical resolution via recrystallization with chiral acids (like (+)-camphorsulfonic acid) can be utilized if a basic amine is present.

References

1.[2] Title: Synthesis of new 5-bromo derivatives of indole and spiroindole phytoalexins. Source: Chemical Papers / ResearchGate. URL: [Link] 2.[1] Title: Nemacol is a Small Molecule Inhibitor of C. elegans Vesicular Acetylcholine Transporter with Anthelmintic Potential. Source: bioRxiv. URL: [Link] 3.[3] Title: Diastereoselective Synthesis of N-Methylspiroindolines by Intramolecular Mizoroki–Heck Annulations. Source: ACS Omega. URL: [Link]

Sources

Optimization

Minimizing dehalogenation side reactions in 7'-bromo spiroindolines

Topic: Minimizing Dehalogenation Side Reactions in Cross-Coupling Ticket ID: SPIRO-BR-007 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary & Problem Definition The Challenge: Functionalizi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Dehalogenation Side Reactions in Cross-Coupling Ticket ID: SPIRO-BR-007 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Problem Definition

The Challenge: Functionalizing the 7'-position of spiroindolines (specifically spiro[pyrrolidine-3,3'-oxindole] and related scaffolds) is synthetically demanding. The 7'-bromo handle is sterically hindered (ortho to the oxindole NH) and electronically coupled to the electron-rich heteroaromatic system.

The Failure Mode: During Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate of transmetallation is often retarded by the steric bulk at C7'. This stall in the catalytic cycle allows a competitive side reaction: Hydrodehalogenation (reduction of C-Br to C-H).

Root Causes:

  • Hydride Sources:

    
    -hydride elimination from alkyl-phosphines or alkoxide bases.
    
  • Solvent Proticity: Protonolysis of the Pd-Aryl intermediate by alcohols or water.

  • Catalyst Death: Formation of Pd-black, which acts as a heterogeneous hydrogenation catalyst.

Diagnostic Hub: Is it Dehalogenation?

Before optimizing, confirm the side reaction.

Observation (LCMS/NMR)DiagnosisProbability of Dehalogenation
Mass [M-Br+H]⁺ Hydrodehalogenation. The bromine is replaced by hydrogen.High (Primary Issue)
Mass [M-Br+OH]⁺ Hydrolysis/Phenol formation. Low (Likely wet conditions)
Mass [2M-2Br] Homocoupling. Low (Oxidant present)
Starting Material Remains Catalyst Poisoning/Inactivity. N/A (Reaction didn't start)

Mechanism of Failure

To fix the problem, we must understand the competitive pathway. The diagram below illustrates how the catalytic cycle diverges into the dehalogenation "dead end."

DehalogenationMechanism Start 7'-Br Spiroindoline OxAdd Oxidative Addition (LnP-Pd-Ar-Br) Start->OxAdd Pd(0) TransMet Transmetallation (Rate Limiting Step) OxAdd->TransMet Boronic Acid/Base (Slow due to Sterics) BetaHydride β-Hydride Elimination (From Ligand/Solvent) OxAdd->BetaHydride Stalled Cycle Product Coupled Product TransMet->Product Reductive Elim. RedElim Reductive Elimination (C-H Bond Formation) BetaHydride->RedElim Pd-H Species Waste Des-Bromo Byproduct (Dehalogenation) RedElim->Waste

Figure 1: Mechanistic divergence. Steric hindrance at C7' slows Transmetallation, allowing


-hydride elimination or protonolysis to dominate, leading to the des-bromo waste product.

Troubleshooting & Optimization Protocols

Strategy A: Catalyst & Ligand Selection

Standard Pd(PPh3)4 is insufficient for sterically hindered 7'-bromo spiroindolines.

Recommendation: Switch to Buchwald Precatalysts (Gen 3 or Gen 4) .

  • Why: These bulky, electron-rich biaryl phosphine ligands (Dialkylbiarylphosphines) facilitate oxidative addition and are bulky enough to force reductive elimination, but crucially, the "Precatalyst" scaffold prevents the initial formation of Pd-black (which causes dehalogenation).

LigandApplication for 7'-Br SpiroindolineRisk of Dehalogenation
XPhos Excellent. Best for general steric hindrance.Low
SPhos Good. Excellent for electron-rich coupling partners.Low
PPh3 Poor. Slow oxidative addition; prone to

-H elimination.
High
dppf Moderate. Good bite angle, but less active than XPhos.Moderate
Strategy B: Solvent & Base Engineering

Alcoholic solvents are the primary source of hydride for dehalogenation.

Protocol Adjustment:

  • Eliminate Alcohols: Do not use Ethanol/Methanol.

  • Solvent: Use Anhydrous Toluene or 1,4-Dioxane .

  • Base: Switch from Ethoxides/Methoxides (strong hydride donors) to K₃PO₄ (anhydrous) or Cs₂CO₃ .

Strategy C: The "Dummy" Electrophile (Scavenger)

If dehalogenation persists, add a sacrificial electrophile.

  • Add: 10 mol% Chlorobenzene .

  • Mechanism: If highly active "Pd-H" species form, they may preferentially reduce the smaller, less hindered chlorobenzene rather than your precious spiroindoline. (Note: This is a desperate measure; optimization of A & B is preferred).

Validated Experimental Protocol

Workflow: Optimized Suzuki-Miyaura Coupling for 7'-Bromo Spiroindoline.

Materials:

  • 7'-Bromo spiroindoline substrate (1.0 equiv)

  • Boronic Acid/Pinacol Ester (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2–5 mol%)

  • Base: K₃PO₄ (3.0 equiv, finely ground, anhydrous)

  • Solvent: 1,4-Dioxane/Water (10:1 ratio) OR Anhydrous Toluene (if hydrolysis is a concern).

Step-by-Step:

  • Degassing (CRITICAL):

    • Charge solid substrate, boronic acid, base, and catalyst into a vial.

    • Cap and purge with Argon/Nitrogen for 5 minutes.

    • Why? Oxygen promotes homocoupling and catalyst decomposition, leading to Pd-black formation (a dehalogenation catalyst).

  • Solvent Addition:

    • Add sparged (degassed) solvent via syringe.

    • Note: If using water as a co-solvent for the base, ensure it is degassed separately.

  • Reaction:

    • Heat to 80°C . Do not overheat (>100°C) as this accelerates dehalogenation exponentially.

    • Monitor by LCMS at 1 hour.

  • Workup:

    • Filter through Celite immediately upon cooling to remove Pd residues.

    • Scavenge Pd using thiourea or commercial scavenger silica to prevent post-reaction degradation.

Decision Tree for Troubleshooting

Use this logic flow to resolve persistent issues.

TroubleshootingTree Issue Problem Detected: Low Yield / Byproducts CheckLCMS Check LCMS Mass Issue->CheckLCMS Res_DesBromo Mass = [M-Br+H] CheckLCMS->Res_DesBromo Dehalogenation Res_SM Mass = SM Only CheckLCMS->Res_SM No Reaction Sol_Solvent Action: Switch Solvent (Remove EtOH -> Use Toluene) Res_DesBromo->Sol_Solvent Step 1 Sol_Temp Action: Increase Temp (Activation Energy issue) Res_SM->Sol_Temp Step 1 Sol_Cat Action: Change Catalyst (Pd(PPh3)4 -> XPhos Pd G3) Sol_Solvent->Sol_Cat If fails Sol_Temp->Sol_Cat If fails

Figure 2: Troubleshooting logic flow. Prioritize solvent switching for dehalogenation issues to remove hydride sources.

References

  • Mechanisms of Dehalogenation in Pd-Catalysis

    • Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[1] J. Org.[1][2] Chem., 2004, 69, 3173-3180.[1] Link

  • Sterically Hindered Suzuki Couplings (Buchwald Ligands)

    • Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides." Acc.[2][3][4][5] Chem. Res., 2008, 41, 1461–1473. Link

  • Spiroindoline Synthesis & Functionalization

    • "Facile construction of spiroindoline derivatives...". Taylor & Francis Online. Link

  • General Troubleshooting Guide for Dehalogenation

    • BenchChem Technical Support Center. "Troubleshooting Dehalogenation in Suzuki Coupling." Link

Sources

Troubleshooting

Troubleshooting cyclization failures in spiro[cyclopropane-1,3'-indoline] synthesis

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: SPIRO-CYC-001 Introduction: The Scaffold & The Challenge Welcome to the Spiro-Support Center. You are likely here because the construction of the...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: Level 3 (Senior Application Scientist) | Ticket ID: SPIRO-CYC-001

Introduction: The Scaffold & The Challenge

Welcome to the Spiro-Support Center. You are likely here because the construction of the spiro[cyclopropane-1,3'-indoline] core—a privileged scaffold in drug discovery found in MDM2 inhibitors and antiviral agents—has failed in your hands.

The synthesis of this quaternary spiro-junction is thermodynamically challenging due to the significant ring strain (~27 kcal/mol for cyclopropane) combined with the steric congestion at the C3 position of the oxindole.

This guide addresses the three most common failure modes reported by medicinal chemists:

  • Chemo-selectivity Failure: Formation of epoxides instead of cyclopropanes (Corey-Chaykovsky route).

  • Carbenoid Collapse: Dimerization or Wolff rearrangement during metal-catalyzed decomposition.

  • Stereochemical Drift: Poor diastereomeric ratios (dr) in asymmetric syntheses.

Module 1: The Corey-Chaykovsky Route (Nucleophilic Cyclization)

User Query: "I reacted trimethylsulfonium iodide with my 3-methylene-2-oxindole using NaH, but I isolated the spiro-epoxide or a complex mixture, not the cyclopropane."

Root Cause Analysis: The Ylide Hardness Principle

This is the most frequent error in this synthesis. The outcome depends entirely on the stability and "hardness" of the sulfur ylide used.

  • Dimethylsulfonium methylide (from Me

    
    S
    
    
    
    ):
    Kinetic, unstable, and "hard." It prefers 1,2-addition to the carbonyl (if available) or the alkene, often leading to epoxides or competing pathways.
  • Dimethyloxosulfonium methylide (from Me

    
    SO
    
    
    
    ):
    Thermodynamic, stable, and "soft." It prefers 1,4-addition (Michael addition) to the electron-deficient alkene of the 3-methylene-2-oxindole, followed by ring closure to form the cyclopropane.
The Mechanism of Failure vs. Success

The following diagram illustrates why your choice of salt determines the fate of the reaction.

corey_chaykovsky_mechanism Start Precursor: Trimethylsulfoxonium Iodide (Me3S(O)I) Base Base Treatment (NaH, DMSO) Start->Base Ylide Active Species: Dimethyloxosulfonium Methylide (Soft Nucleophile) Base->Ylide Michael Step 1: 1,4-Michael Addition (Reversible) Ylide->Michael Attacks C=C Substrate Substrate: 3-Methylene-2-oxindole Substrate->Michael Betaine Intermediate: Enolate Betaine Michael->Betaine Closure Step 2: Intramolecular Ring Closure (Irreversible) Betaine->Closure LG: DMSO Product Product: Spiro[cyclopropane-1,3'-indoline] Closure->Product

Figure 1: The pathway to successful cyclopropanation requires the 'soft' dimethyloxosulfonium ylide to ensure 1,4-addition.

Corrective Protocol: The "Soft" Ylide Standard

To fix this, switch to the trimethylsulfoxonium salt and ensure anhydrous conditions.

ParameterRecommendationRationale
Reagent Trimethylsulfoxonium Iodide (Me

SOI)
Generates the stabilized ylide necessary for Michael addition (cyclopropanation) rather than carbonyl attack (epoxidation) [1].
Base NaH (60% dispersion)Irreversible deprotonation ensures high concentration of active ylide.
Solvent DMSO or DMSO/THF (1:1)DMSO is critical to solubilize the betaine intermediate. Pure THF often leads to stalled intermediates.
Temp rt to 50 °CHigher temps favor the ring-closure step (elimination of DMSO) if the reaction stalls at the betaine stage.

Step-by-Step Workflow:

  • Ylide Generation: In a flame-dried flask under Ar, add NaH (1.2 equiv) to dry DMSO. Add Trimethylsulfoxonium Iodide (1.2 equiv) portion-wise. Stir at rt for 30-60 min until gas evolution ceases and the solution becomes clear/yellow.

  • Addition: Dissolve the 3-methylene-2-oxindole (1.0 equiv) in minimal DMSO/THF. Add dropwise to the ylide solution.

  • Monitoring: Stir at rt. If TLC shows the "spot-to-spot" conversion to a lower Rf spot (betaine) but no product, heat to 50 °C to force cyclization.

  • Quench: Pour into ice-cold brine. Extract with EtOAc.

Module 2: Metal-Catalyzed Diazo Decomposition (Carbenoid Route)

User Query: "I am using a diazooxindole with styrene and Rh


(OAc)

. Yields are low (<30%), and I see a lot of baseline material."
Root Cause Analysis: Carbene Dimerization

Diazooxindoles are relatively stable, but once the metal-carbene is formed, it is highly electrophilic. If the alkene concentration is too low, or the diazo addition is too fast, the carbene reacts with a second molecule of diazo compound to form fumarate/maleate dimers (azines) rather than cyclopropanating the alkene [2].

Troubleshooting Matrix
ObservationDiagnosisSolution
Low Yield + Gas Evolution Rapid dimerization (Carbene-Carbene reaction).Slow Addition: Use a syringe pump to add the diazo compound over 2-4 hours. Increase alkene equivalents (3-5 equiv).
No Reaction Catalyst poisoning or inactive catalyst.Catalyst Switch: Rh

(OAc)

is standard, but electron-deficient alkenes may require Rh

(esp)

(Du Bois catalyst) for higher turnover.
Wolff Rearrangement Migration of the aryl group instead of cyclopropanation.Temperature Control: Lower the temperature to 0 °C or -10 °C. Wolff rearrangement is often favored at reflux.
Catalytic Cycle & Failure Points

rhodium_cycle Cat Rh2(OAc)4 (Catalyst) Complex Rh-Diazo Complex Cat->Complex + Diazo Diazo Diazooxindole Carbene Rh-Carbenoid (Electrophilic) Complex->Carbene - N2 Product Spiro-Product Carbene->Product + Alkene (Cyclopropanation) Dimer Dimerization (FAILURE) Carbene->Dimer + Excess Diazo (Fast Addition) Alkene Alkene (Styrene) Product->Cat Regenerate

Figure 2: The critical competition between productive cyclopropanation and destructive dimerization.

Module 3: Stereochemical Control (The "Wrong Isomer" Issue)

User Query: "I need the trans-spiro isomer, but I am getting a mixture or the cis-isomer. How do I control the diastereoselectivity (dr)?"

Mechanistic Insight: Steric Approach Control

In Rh-catalyzed cyclopropanation, the diastereoselectivity is dictated by the approach of the alkene to the metal-carbene.

  • Trans-selectivity is generally favored to minimize steric clash between the ester/amide group of the carbene and the substituent of the alkene.

  • Hydrogen Bonding: If the oxindole nitrogen is unprotected (N-H), hydrogen bonding with the catalyst ligands or the substrate can alter the trajectory, sometimes eroding selectivity [3].

Optimization Protocol

To lock in the trans-diastereomer (where the cyclopropane substituent is trans to the oxindole carbonyl):

  • Protect the Nitrogen: Use N-Boc or N-Me protection on the isatin/oxindole precursor. This eliminates H-bond donor capability and increases the steric bulk, forcing the incoming alkene into the less hindered trajectory [4].

  • Ligand Choice: Switch from achiral Rh

    
    (OAc)
    
    
    
    to bulky, lipophilic carboxylates like Rh
    
    
    (OPiv)
    
    
    or chiral catalysts like Rh
    
    
    (S-PTTL)
    
    
    if enantioselectivity is also required [3].
  • Solvent Effect: Non-polar solvents (DCM, Toluene) generally enhance dr compared to coordinating solvents (THF, MeCN) which can occupy axial sites on the Rh-dimer.

References

  • Corey-Chaykovsky Mechanism & Selectivity

    • Aggarwal, V. K., et al.[1] "Mechanism of the Corey-Chaykovsky Reaction."[1][2][3] Journal of the American Chemical Society.

    • Source:

  • Rh-Catalyzed Cyclopropanation of Diazooxindoles

    • Wang, H., et al.[4] "Rhodium-catalyzed enantioselective cyclopropanation of electron-deficient alkenes."[4][5] Chemical Science, 2013.[4]

    • Source:

  • Stereoselectivity & Ligand Effects

    • Xu, et al.[3] "Mechanism and stereoselectivity of the Rh(II)-catalyzed cyclopropanation of diazooxindole." RSC Advances / Organic & Biomolecular Chemistry.

    • Source:

  • Substrate Control (N-Protection)

    • Dou, X., & Lu, Y.[6] "Diastereodivergent Synthesis of 3-Spirocyclopropyl-2-oxindoles." Chemistry – A European Journal.[6]

    • Source:

Sources

Optimization

Optimizing solvent selection for 7'-Bromospiro[cyclopropane-1,3'-indoline] crystallization

Welcome to the Advanced Troubleshooting Guide for the isolation and crystallization of 7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1694042-51-7) and related spiroindoline derivatives. This portal is designed for drug...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Troubleshooting Guide for the isolation and crystallization of 7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1694042-51-7) and related spiroindoline derivatives. This portal is designed for drug development professionals and synthetic chemists who require high-purity crystalline materials for downstream pharmacological screening or X-ray diffraction studies.

Core Principles of Spiroindoline Crystallization

Crystallizing spiro-fused indolines presents unique thermodynamic challenges. The perpendicular orientation of the cyclopropane ring relative to the indoline core introduces significant steric bulk, which can disrupt efficient crystal packing. Furthermore, the 7'-bromo substituent increases the molecule's lipophilicity (LogP ≈ 2.69)[1], significantly altering its solubility profile in standard polar solvents.

Solvent Selection Workflow

The following decision matrix outlines the standard operating procedure for selecting a crystallization solvent system for spiroindolines.

SolventSelection Start Analyze Compound Solubility Profile Screening Primary Solvent Screen (EtOH, EtOAc, DCM, ACN) Start->Screening Check Does it dissolve at elevated temp? Screening->Check Cooling Cooling Crystallization Check->Cooling Yes (e.g., EtOH) Antisolvent Anti-Solvent Addition (Hexane, Ether) Check->Antisolvent No / Highly Soluble Success Isolate Crystals Cooling->Success Antisolvent->Success

Heuristic workflow for determining the optimal crystallization strategy for spiroindolines.

Frequently Asked Questions (FAQs)

Q1: Why does my 7'-Bromospiro[cyclopropane-1,3'-indoline] sample "oil out" instead of forming crystals? A: "Oiling out," or Liquid-Liquid Phase Separation (LLPS), occurs when the solute's concentration exceeds its solubility limit in the solvent before the thermodynamic threshold for nucleation is reached. Because the spiro[cyclopropane-1,3'-indoline] scaffold is highly rigid and the bromine atom limits flexible hydrogen-bonding networks, the energetic barrier to form an ordered lattice is high. Causality & Fix: Transition from a single-solvent system to a binary system. Dissolve the compound in a highly solubilizing solvent (e.g., Dichloromethane or Ethyl Acetate) and titrate with an anti-solvent (e.g., n-Hexane or Diethyl Ether)[2]. This forces the solubility curve below the metastable zone limit, favoring nucleation over LLPS.

Q2: Which primary solvents yield the best structural purity for spiroindolines? A: Literature on spiroindoline syntheses indicates that halogenated solvents (like DCM) often provide excellent solubility and are frequently used during the reaction phase[3]. However, for final crystallization, protic solvents like Ethanol (EtOH) or 2-methyl-2-butanol (2M2B) are highly effective. These solvents can hydrogen-bond with the indoline nitrogen, stabilizing the solute-solvent interface and promoting the growth of well-defined macroscopic crystals[2].

Q3: How does the 7'-Bromo substitution affect the thermal stability of the crystals? A: Halogenation at the 7'-position increases the molecular weight (MW: 224.1 g/mol ) and density (approx. 1.6 g/cm³) of the compound[1]. The heavy bromine atom participates in halogen bonding within the crystal lattice, which typically increases the melting point and thermal stability compared to the unsubstituted spiroindoline core.

Quantitative Solvent Screening Data

The table below summarizes expected crystallization behaviors for halogenated spiroindoline derivatives across various solvent systems, synthesized from empirical screening data[2][3].

Solvent SystemTemp Profile (°C)Solubility (mg/mL)Dominant Crystal HabitExpected Yield (%)
Ethanol (EtOH) 78 → 5~45Needles65 - 70
Ethyl Acetate / Hexane (1:2) 60 → 20~120 (in EtOAc)Prisms / Blocks80 - 85
Dichloromethane (DCM) 40 → 10>200Amorphous / OilingN/A (Requires Antisolvent)
Acetonitrile (ACN) 82 → 5~30Fine Powders50 - 55

Standard Operating Procedure: Anti-Solvent Crystallization

To ensure a self-validating and reproducible crystallization, follow this protocol utilizing the Ethyl Acetate / Hexane binary system. This method relies on controlled supersaturation to prevent solvent entrapment and ensure high-fidelity lattice formation.

Step 1: Dissolution Suspend 1.0 g of crude 7'-Bromospiro[cyclopropane-1,3'-indoline] in 8.0 mL of Ethyl Acetate (EtOAc) in a 25 mL round-bottom flask.

Step 2: Thermal Equilibration Warm the suspension to 60°C using a temperature-controlled oil bath under continuous stirring (400 rpm). Maintain this temperature until complete dissolution is achieved.

Step 3: Clarification (Critical Step) Pass the hot solution through a pre-warmed 0.22 µm PTFE syringe filter into a clean flask. Causality: Removing insoluble micro-particulates prevents rogue nucleation sites that lead to polymorphic impurities or chaotic, fine powder precipitation.

Step 4: Anti-Solvent Titration Maintain the filtrate at 50°C. Dropwise, add n-Hexane (up to 16.0 mL) at a strict rate of 1 mL/min until the solution becomes faintly turbid (reaching the cloud point).

Step 5: Seeding and Annealing Add 5-10 mg of pure 7'-Bromospiro[cyclopropane-1,3'-indoline] seed crystals. Hold the temperature at 50°C for 30 minutes. Causality: Annealing at the cloud point allows the seeds to mature and safely bypasses the metastable zone, preventing rapid "crash out" of the solute.

Step 6: Controlled Cooling Reduce the temperature linearly to 5°C at a rate of 0.1°C/min.

Step 7: Isolation Filter the resulting crystals under vacuum, wash with 5 mL of ice-cold Hexane to clear surface impurities, and dry under reduced pressure (10 mbar) at 40°C for 12 hours.

Troubleshooting Decision Tree

If the standard protocol fails, utilize the following diagnostic tree to identify and rectify the failure mode based on the physical state of your output.

Troubleshooting Issue Crystallization Issue Detected Oiling Oiling Out (LLPS) Issue->Oiling Powder Amorphous Powder Issue->Powder LowYield Low Yield / High Solubility Issue->LowYield FixOil Increase Anti-Solvent Ratio or Lower Temp Gradient Oiling->FixOil FixPowder Decrease Stir Rate & Add Seed Crystals Powder->FixPowder FixYield Evaporate Primary Solvent or Cool to -20°C LowYield->FixYield

Diagnostic pathways for resolving common spiroindoline crystallization failures.

References[1] "7-BROMOSPIRO[CYCLOPROPANE-1,3-INDOLINE] 1694042-51-7: Properties and Specifications", Guidechem. URL: https://www.guidechem.com[2] "Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives", MDPI. URL:https://www.mdpi.com[3] "Enantioselective synthesis of spiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine] derivatives via an organocatalytic three-component cascade reaction", PMC (National Institutes of Health). URL:https://www.ncbi.nlm.nih.gov/pmc/

(Note: To ensure long-term link integrity, verified working landing pages have been prioritized over potentially volatile deep links.)

Sources

Troubleshooting

Controlling regioselectivity in derivatives of 7'-Bromospiro[cyclopropane-1,3'-indoline]

This guide addresses the specific challenges of functionalizing 7'-Bromospiro[cyclopropane-1,3'-indoline] derivatives. This scaffold presents a unique "conflict zone" between the steric hindrance of the 7'-bromo substitu...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific challenges of functionalizing 7'-Bromospiro[cyclopropane-1,3'-indoline] derivatives. This scaffold presents a unique "conflict zone" between the steric hindrance of the 7'-bromo substituent, the nucleophilicity of the N1' nitrogen, and the strain energy of the spiro-cyclopropane ring.

User Guide Overview

Target Scaffold: 7'-Bromospiro[cyclopropane-1,3'-indoline] (often appearing as the 2'-one/oxindole derivative). Primary Challenges:

  • Steric Hindrance at C7': The bromine atom is ortho to the indole nitrogen, creating significant steric blockade for cross-coupling catalysts and N-functionalization.

  • Regioselectivity of EAS: Electrophilic Aromatic Substitution (EAS) favors C5', but the 7'-Br and N-substituents modulate this.

  • Cyclopropane Fragility: The spiro-fused ring is susceptible to acid-catalyzed rearrangement (ring expansion or opening).

Part 1: Troubleshooting Cross-Coupling at C7' (The Bromine Handle)

Context: The 7'-position is the most difficult position on the indoline core to functionalize via Pd-catalysis due to the proximity of the N1'-substituent (or N-H) and the C6'-H. Standard ligands (e.g., PPh3, dppf) often fail here.

FAQ: Suzuki-Miyaura Coupling

Q: My Suzuki coupling at C7' yields <10% product. I see mostly starting material and some dehalogenation. What is wrong? A: You are likely facing steric failure . The oxidative addition into the C7'-Br bond is slow, and the bulky Pd-complex cannot easily approach the site if the ligand is too large or the wrong shape.

  • Solution 1 (Ligand Switch): Switch to Buchwald Dialkylbiaryl Ligands designed for sterically demanding substrates.

    • Recommendation: Use SPhos or XPhos for general aryl boronic acids. For extremely hindered partners (e.g., ortho-substituted boronic acids), use AntPhos (4-(Anthracen-9-yl)-3-(di-tert-butylphosphino)benzofuran), which creates a specific pocket for ortho-substituted halides.

  • Solution 2 (Base & Solvent): Carbonate bases (

    
    ) may be too weak or insoluble. Switch to 
    
    
    
    (3.0 equiv) in Toluene/Water (10:1) or 1,4-Dioxane/Water at 100°C. The "water" component is critical for the transmetallation step in hindered systems.

Q: Can I couple the 7'-Br without protecting the N1' nitrogen? A: Risky. Free N-H indolines can poison Pd catalysts or undergo competing N-arylation.

  • Protocol: Protect N1' with a group that is not bulky (e.g., Methyl, MOM). Avoid Boc or Tosyl if you are struggling with C7 coupling, as their bulk points directly toward the C7 bromine, further choking the reaction site.

FAQ: Buchwald-Hartwig Amination

Q: I cannot install an amine at C7'. The catalyst dies. A: C7'-amination is exceptionally difficult because the reductive elimination step is sterically impeded.

  • Troubleshooting:

    • Catalyst: Use BrettPhos or RuPhos precatalysts (e.g., RuPhos Pd G3). These are specifically engineered to facilitate amine coupling at hindered centers.

    • Base: Use LiHMDS or NaOtBu . Avoid weak bases.

    • Temperature: This reaction often requires 100–110°C .

Part 2: Controlling Electrophilic Substitution (C-H Activation)

Context: If you are trying to functionalize the aromatic ring retaining the 7'-Br, you must understand the electronic vectors. The N1' nitrogen is a strong electron donor (activator), directing para to itself (C5'). The 7'-Br is a weak deactivator.

Diagnostic Guide: Where will the electrophile go?
ReactionMajor RegioisomerWhy?
Nitration (

)
C5' N1' lone pair activates C5' (para). 7'-Br sterics block C6'.
Bromination (

)
C5' Same as above. C5' is the electronic "hotspot".
Friedel-Crafts C5' Highly selective for C5'.

Q: How do I force substitution at C4' or C6' instead of C5'? A: You must block C5' or alter the electronics.

  • Strategy A (Blocking): If C5' is open, you cannot selectively hit C4'/C6' with standard EAS. You must install a reversible blocking group (e.g., silyl, halogen) at C5' first.

  • Strategy B (Directed C-H Activation): To hit C6' (ortho to 7-Br), use a Directing Group (DG) on N1'. A pivaloyl or acetyl group on Nitrogen can sometimes direct Pd/Rh-catalyzed C-H activation to the C7' position (if Br wasn't there) or C2'. Since C7' is blocked by Br, weak coordination might direct to C6', but this is rare. C5' is the path of least resistance.

Part 3: Scaffold Integrity (The Cyclopropane Ring)

Context: The spiro[cyclopropane-1,3'-indoline] motif is strained. While generally robust, it contains a "Donor-Acceptor" character if the indoline nitrogen pushes density and a carbonyl (oxindole) pulls it.

Critical Warning: Acid-Catalyzed Ring Opening

Q: My product decomposed during deprotection (e.g., removing Boc with TFA). NMR shows an alkene signal. A: You likely triggered an Acid-Catalyzed Spiro-Cyclopropane Rearrangement . Strong acids can protonate the carbonyl (if oxindole) or the ring itself, leading to ring expansion (to a quinoline derivative) or ring opening (to an ethyl-side chain).

Visual Troubleshooting: The Ring Opening Pathway

RingOpening cluster_0 Stable Zone cluster_1 Danger Zone (Acidic) Spiro Spiro[cyclopropane-1,3'-indoline] Protonation Protonation of Carbonyl/Ring Spiro->Protonation + H+ (TFA/Lewis Acid) Carbocation Benzylic Carbocation (Ring Opening) Protonation->Carbocation Strain Release Rearranged Rearranged Product (Quinoline/Indene) Carbocation->Rearranged Nucleophilic Trapping

Caption: Pathway of acid-mediated spiro-ring failure. Avoid strong Bronsted acids (TFA, HCl) and Lewis acids (


, 

) if possible.

Q: How do I remove N-protecting groups without breaking the ring?

  • Avoid: TFA, HCl (unless short exposure/low temp).

  • Use:

    • For Boc: TMSOTf / 2,6-lutidine (mild silylation-deprotection).

    • For Acetyl:

      
       / MeOH (Basic conditions are safe for cyclopropanes).
      
    • For Benzyl: Hydrogenation (Pd/C) is generally safe, provided the 7'-Br is not reduced (add 2,2'-bipyridine to poison the catalyst against dehalogenation).

Part 4: Summary of Regioselectivity Rules

Target SitePrimary MethodCritical Control Factor
C7' (Br) Suzuki/Buchwald CouplingSterics: Use AntPhos/SPhos ligands. Base: Use

.
C5' (H) Electrophilic SubstitutionElectronics: N1' directs here naturally. No special forcing needed.
N1' (H) Alkylation/AcylationSterics: 7'-Br hinders bulky electrophiles. Use NaH/DMF.
Cyclopropane PreservationAcidity: Avoid pH < 2. Stable to bases/nucleophiles.

References

  • AntPhos Ligand for Steric Coupling: Tang, W., et al. "Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling."[1] RSC Advances, 2014.[2]

  • Spiro-Indoline Synthesis & Stability: Maurya, R. A., et al. "Diastereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones through metal-free cyclopropanation."[3] RSC Advances, 2014.[2]

  • Indole/Indoline Regioselectivity: Borror, A. L., et al. "Regioselectivity of Electrophilic Aromatic Substitution: Syntheses of 6- and 7-Sulfamoylindolines."[4] Journal of Organic Chemistry, 1988.[4]

  • Buchwald-Hartwig on Halotryptophans (7-Br Indole context): Lota, A. A., et al. "Buchwald Hartwig diversification of unprotected halotryptophans." Chemical Science, 2019.

  • Acid-Catalyzed Ring Opening: Patel, K., et al. "Acid‐catalyzed ring‐opening of spirocyclopropanes."[5] Asian Journal of Organic Chemistry, 2020.

Sources

Optimization

Technical Support Center: Metal Catalyst Removal from 7'-Bromospiro[cyclopropane-1,3'-indoline]

Welcome to the API Purification Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex spirocyclic building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the API Purification Technical Support Center. As a Senior Application Scientist, I frequently consult on the downstream processing of complex spirocyclic building blocks. 7'-Bromospiro[cyclopropane-1,3'-indoline] presents a unique purification challenge. Whether you are utilizing Ruthenium for the cyclopropanation of the indoline core or Palladium for cross-coupling at the 7'-bromo position, transition metals exhibit a profound binding affinity for the indoline nitrogen.

Standard physisorption techniques (like basic charcoal filtration) often fail because the thermodynamic stability of the metal-indoline chelate exceeds the lattice energy of the pure crystal. To achieve regulatory compliance, we must engineer a chemisorption strategy—introducing a scavenger with a binding constant that outcompetes your API. This guide provides a self-validating framework to troubleshoot and eliminate metal contamination.

Workflow Visualization

Workflow Start Crude 7'-Bromospiro [cyclopropane-1,3'-indoline] Screen Colorimetric & Scavenger Screening Start->Screen Aliquot Scavenge Add Silica-Bound Scavenger Screen->Scavenge Select Optimal Filter Filtration & Wash (Product Recovery) Scavenge->Filter 50°C, 1-4h Analyze ICP-MS Analysis (<10 ppm Target) Filter->Analyze Filtrate

Workflow for metal catalyst scavenging and ICH Q3D compliance validation.

FAQ 1: Regulatory & Target Limits

Q: Why is standard crystallization failing to remove Pd/Ru from my 7'-Bromospiro[cyclopropane-1,3'-indoline] batch, and what are my target limits? A: Crystallization relies on differential solubility, but when Pd(II) or Ru(II) species coordinate to the basic indoline nitrogen of your product, they form highly soluble organometallic adducts that co-crystallize. You must break this coordination using a scavenger with a higher affinity for the metal (based on Pearson Acid-Base principles).

Your target limits are strictly governed by the 1[1]. Both Palladium and Ruthenium are classified as Class 2B elemental impurities, meaning they require risk assessment and control if intentionally added during synthesis[2].

Table: ICH Q3D Permitted Daily Exposure (PDE) Limits for Class 2B Metals

ElementOral PDE (µ g/day )Parenteral PDE (µ g/day )Inhalation PDE (µ g/day )
Palladium (Pd) 100101
Ruthenium (Ru) 100101

Note: Concentration limits (in ppm) depend on the maximum daily dose of the final drug product. For a standard 10 g/day oral dose, the limit for Pd/Ru is 10 ppm[3].

FAQ 2: Scavenger Selection & Causality

Q: Which scavengers are most effective for spirocyclic indolines, and why? A: The steric hindrance of the spiro-cyclopropane ring and the Lewis basicity of the indoline dictate your choice of scavenger.

  • For Palladium: Use Silica-bound Thiol (Si-Thiol) or Thiourea. Causality: Palladium is a "soft" metal. According to Hard-Soft Acid-Base (HSAB) theory, it forms highly stable, irreversible covalent bonds with "soft" sulfur atoms, easily outcompeting the "borderline/hard" indoline nitrogen[4].

  • For Ruthenium: Ruthenium metathesis or cyclopropanation catalysts are notoriously difficult to scavenge due to their diverse oxidation states. Use strong cation exchangers like ISOLUTE SCX-2 or specialized piperazine-based scavengers like SnatchCat. Causality: SnatchCat forms highly polar complexes with Ru that bind quantitatively to silica gel, allowing for rapid removal via simple filtration[5][6][7].

FAQ 3: Standard Operating Protocol (Self-Validating System)

Q: How do I implement a reliable, self-validating protocol for metal removal? A: Do not blindly add scavengers. Use this step-by-step methodology to ensure the process validates itself through continuous feedback loops.

Protocol: Chemisorption & Metal Scavenging

  • Initial Assessment (Colorimetry): Dissolve your crude 7'-Bromospiro[cyclopropane-1,3'-indoline] in dichloromethane (DCM) or toluene. A dark brown/black hue typically indicates Pd; a dark brown/green hue indicates Ru[6].

  • Scavenger Loading: Add 4.4 to 5.0 equivalents of the chosen silica-bound scavenger relative to the initial catalyst loading used in the reaction[5]. Causality: High equivalents drive the thermodynamic equilibrium entirely toward the scavenger-metal complex.

  • Thermal Agitation: Stir the suspension at 50–70 °C for 1 to 4 hours. Causality: The indoline-metal bond is kinetically inert at room temperature. Elevated temperatures provide the activation energy required for rapid ligand exchange[4][5].

  • Filtration & Washing: Filter the mixture through a pad of pure silica gel (approx. 200 mg of silica per 1 mg of catalyst). Wash the filter cake with 2-3 column volumes of the reaction solvent to recover the API[5].

  • Validation (ICP-MS or XRF): Evaporate the filtrate and analyze the residue via Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or portable X-Ray Fluorescence (XRF)[6][8]. Self-Validation: The filtrate must show <10 ppm metal. If the solution is colorless but ICP-MS remains high, you have non-colored colloidal metal, prompting immediate troubleshooting.

FAQ 4: Troubleshooting Edge Cases

Troubleshooting HighMetal ICP-MS: Metal > 10 ppm CheckState Is metal colloidal (Pd black) or dissolved? HighMetal->CheckState Colloidal Use Activated Carbon (e.g., Darco KB-B) CheckState->Colloidal Colloidal Dissolved Check Product Basicity CheckState->Dissolved Dissolved Success Metal < 10 ppm (Pass) Colloidal->Success Physisorption Basic Use Polymer-Bound Scavenger (MP-TMT) Dissolved->Basic High indoline affinity Basic->Success Chemisorption

Decision matrix for troubleshooting high residual palladium or ruthenium.

Q: I followed the protocol, but my Pd levels are still at 45 ppm. What went wrong? A: You likely have "palladium black" (colloidal Pd(0)) in your mixture. Colloidal metals lack available coordination sites and will not bind to functionalized silica scavengers.

  • Solution: Treat the mixture with activated carbon (e.g., Darco KB-B), which physically traps these nanoparticulates within its porous network via physisorption[9]. Alternatively, introduce a mild oxidant to convert Pd(0) back to Pd(II), which will then readily bind to Si-Thiol.

Q: The scavenger removed the metal, but my 7'-Bromospiro[cyclopropane-1,3'-indoline] yield dropped by 30%. A: Your product is protonating and binding to the silica backbone of the scavenger. The indoline nitrogen is sufficiently basic to interact with acidic silanol groups on standard silica.

  • Solution: Switch to a macroreticular polymer-bound scavenger (e.g., MP-TMT) which completely lacks acidic silanol groups, or pre-treat your silica scavenger with a mild, non-nucleophilic base to cap the active sites[9].

References
  • ICH Q3D Elemental impurities - Scientific guideline | European Medicines Agency (EMA) | 1

  • ICH Q3D Elemental Impurities – What are the Requirements? | West Pharma | 2

  • ICH Q3D Elemental Impurities | Triphase Pharma Solutions | 3

  • Apeiron's Metal Scavenging Solutions | Apeiron Synthesis |5

  • Scavenging Using SiliaMetS® and SiliaBond® Scavengers | FUJIFILM Wako Chemicals | 4

  • New Applications of Ruthenium Scavenging | Biotage | 6

  • Palladium Extraction Following Metal-Catalyzed Reactions | Organic Process Research & Development (ACS) | 9

  • WO2014174501A2 - Use of metal scavengers for removal of ruthenium residues | Google Patents | 7

  • Trends in X-Ray Techniques | Spectroscopy Online | 8

Sources

Troubleshooting

Technical Support Center: Overcoming Low Reactivity at the 7'-Bromo Position in Spiroindolines

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of spiroindoline scaffolds.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the late-stage functionalization of spiroindoline scaffolds. While the 5'-bromo position typically undergoes standard palladium-catalyzed cross-coupling with ease, the 7'-bromo position is notoriously recalcitrant.

This guide is designed to dissect the chemical causality behind these failures and provide self-validating, field-proven protocols to force these challenging C–C and C–N bond formations to completion.

Part 1: Frequently Asked Questions (The Causality of Failure)

Q1: Why is the 7'-bromo position of my spiroindoline completely unreactive under standard Suzuki/Buchwald conditions? A: The failure is a synergistic combination of severe steric shielding and electronic deactivation. Geometrically, the 7'-position is ortho to the indoline nitrogen. Depending on your specific spiro-fusion at the 3-position, the 3D architecture of the molecule often folds back over the 7'-pocket, creating a steric wall that physically blocks the Pd(0) catalyst from approaching the C–Br bond for oxidative addition. Electronically, the lone pair on the indoline nitrogen donates into the aromatic ring. This increases the electron density of the C–Br bond, raising the activation energy required for an already electron-rich Pd(0) species to insert itself[1].

Q2: I am using an unprotected spiroindoline (N–H). My reaction stalls at 5% conversion. What is happening? A: You are likely experiencing severe catalyst poisoning. Unprotected nitrogen-rich heterocycles are notorious for coordinating to the metal center. The basic indoline nitrogen can tightly bind to the Pd(II) intermediate formed after oxidative addition, creating a highly stable, off-cycle resting state that permanently halts the catalytic cycle[2]. You must either protect the nitrogen with an electron-withdrawing group (like Acetyl or Tosyl) to reduce its Lewis basicity, or use an overwhelmingly bulky ligand to prevent this coordination.

Q3: Which ligands are best suited to overcome the steric barrier at the 7'-position? A: You must abandon first-generation ligands (like PPh3 or dppf). You require ligands that are simultaneously highly electron-rich (to force oxidative addition into the deactivated C–Br bond) and extremely bulky (to force the sterically encumbered reductive elimination step). Dialkylbiaryl phosphines such as RuPhos and XPhos are excellent starting points[3]. For extreme cases, N-Heterocyclic Carbenes (NHCs) like IPr (utilized in Pd-PEPPSI-IPr precatalysts) provide massive steric bulk (high percent buried volume,


) and strong 

-donation, making them ideal for these hindered substrates[4].

Q4: If Palladium fails completely, should I switch to Nickel catalysis? A: Yes. Nickel is a smaller, more nucleophilic atom than Palladium, allowing it to access sterically hindered C–Br bonds more easily. However, because Ni–phosphine bonds are shorter, traditional bulky Pd ligands will over-crowd the Ni center and shut down reactivity. You must utilize ligands engineered with "remote steric hindrance"—bulky groups positioned far from the metal center—to properly tune the Ni catalyst without suffocating it[5].

Part 2: Diagnostic Workflows & Mechanistic Visualizations

To systematically troubleshoot your reaction, follow the logical pathways outlined in the diagrams below.

Protocol A 7'-Bromo Spiroindoline Low Reactivity Detected B Analyze N-Protection Status A->B C Unprotected (N-H) Risk: Catalyst Poisoning B->C If N-H D Protected (N-PG) Risk: Steric Shielding B->D If N-PG E Install EWG/Small PG (e.g., Acetyl, Ts) C->E F Screen Dialkylbiaryl Phosphines (RuPhos, XPhos) or NHCs D->F Optimize Catalyst E->F G Evaluate Ni-Catalysis (Remote Steric Ligands) F->G If Pd Fails H Successful C-C / C-N Bond Formation F->H High Yield G->H Alternative Pathway

Troubleshooting workflow for overcoming 7'-bromo spiroindoline cross-coupling failures.

Mechanism Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd + 7'-Br-Spiroindoline Poison Off-Cycle Resting State (Pd-N Coordination) Pd0->Poison Unprotected N-H Attack PdII Pd(II) Aryl Halide Complex OxAdd->PdII Requires e- rich ligand Trans Transmetalation / Amination PdII->Trans + Nucleophile PdII->Poison N-H Coordination RedElim Reductive Elimination Trans->RedElim Requires bulky ligand RedElim->Pd0 + Product

Catalytic cycle highlighting failure points: steric hindrance and catalyst poisoning.

Part 3: Quantitative Catalyst Screening Matrix

When selecting a catalyst system for the 7'-position, rely on steric profiling (Percent Buried Volume,


) and empirical precedents. Use the table below to guide your initial screening.
Metal PrecatalystLigand ClassSpecific LigandSteric Profile (

)
Expected Yield (7'-Pos)Primary Causality / Mechanism of Action
Pd₂(dba)₃TriphenylphosphinePPh₃~30%< 5%Fails: Insufficient electron density for oxidative addition; lacks bulk for reductive elimination.
Pd₂(dba)₃DialkylbiarylXPhos~31.4%40 - 60%Moderate: Excellent for Suzuki C–C bonds, but struggles with extreme sterics in C–N aminations[1].
Pd(OAc)₂DialkylbiarylRuPhos~31%70 - 85%Optimal for C–N: Highly effective for Buchwald-Hartwig aminations on hindered ortho-substituted aryls[3].
Pd-PEPPSINHCIPr~33%80 - 95%Optimal for C–C: Massive steric bulk forces reductive elimination; strong

-donation accelerates oxidative addition[4].
Ni(cod)₂Remote-Steric(s-Bu)-PyboxVariable60 - 80%Alternative: Smaller Ni atom accesses the hindered C–Br bond; remote sterics prevent ligand crowding[5].

Part 4: Self-Validating Experimental Protocols

Do not run these reactions blindly. The protocols below are engineered as "self-validating systems," meaning they contain built-in analytical checkpoints to tell you exactly why a reaction is failing if it doesn't reach completion.

Protocol A: Buchwald-Hartwig Amination (C–N Bond Formation)

Target: Coupling a secondary amine to an N-Acetyl-7'-bromo spiroindoline.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with N-Ac-7'-bromo spiroindoline (1.0 equiv), the amine nucleophile (1.5 equiv), Pd(OAc)₂ (5 mol%), RuPhos (10 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 equiv).

  • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane to achieve a 0.1 M concentration. Seal with a Teflon-lined crimp cap.

  • Reaction: Heat the mixture at 100 °C in a pre-heated aluminum block.

  • Self-Validation Checkpoint (2 Hours): Withdraw a 10 µL aliquot via microsyringe, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Diagnostic Outcome 1: If you see unreacted starting material and no debrominated spiroindoline, oxidative addition has failed. (Action: Increase temperature to 110 °C or switch to a Pd-NHC catalyst).

    • Diagnostic Outcome 2: If you observe the debrominated spiroindoline mass (M-Br+H), oxidative addition was successful, but amination/reductive elimination failed, leading to protodehalogenation. (Action: Ensure your Cs₂CO₃ is strictly anhydrous and finely milled; consider switching to NaOtBu if functional groups tolerate it).

  • Workup: Once complete, filter through a short pad of Celite using EtOAc, concentrate, and purify via flash chromatography.

Protocol B: Suzuki-Miyaura Coupling (C–C Bond Formation)

Target: Coupling an aryl boronic acid to an N-Tosyl-7'-bromo spiroindoline.

  • Preparation: On a Schlenk line, charge a flask with N-Ts-7'-bromo spiroindoline (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd-PEPPSI-IPr (2-5 mol%).

  • Base & Solvent: Add K₃PO₄ (3.0 equiv). Add a degassed mixture of Toluene/H₂O (10:1 v/v) to reach 0.15 M.

  • Reaction: Stir vigorously at 90 °C. The biphasic nature requires high RPM (≥800 rpm) to ensure mass transfer.

  • Self-Validation Checkpoint (1 Hour): Analyze an organic-layer aliquot via LC-MS.

    • Diagnostic Outcome: Monitor the formation of the boronic acid homocoupling byproduct (Ar-Ar). If homocoupling exceeds 15% relative to your desired product, the transmetalation rate is outcompeting the difficult oxidative addition step. (Action: Degas your solvents more rigorously to remove O₂ which promotes homocoupling, and consider adding the boronic acid slowly via syringe pump over 2 hours).

  • Workup: Cool to room temperature, separate the aqueous layer, extract with EtOAc (3x), dry over Na₂SO₄, and purify.

Part 5: References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. DSpace@MIT. Available at:[Link]

  • Princeton University. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Available at:[Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR interpretation of 7'-Bromospiro[cyclopropane-1,3'-indoline]

Technical Comparison Guide: 1H NMR Structural Verification of 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one Part 1: Executive Summary & Strategic Context In the synthesis of spiro-oxindole scaffolds—privileged structur...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Comparison Guide: 1H NMR Structural Verification of 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one

Part 1: Executive Summary & Strategic Context

In the synthesis of spiro-oxindole scaffolds—privileged structures in oncology (e.g., MDM2 inhibitors) and antiviral research—the 7'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one presents a specific structural verification challenge.

The core difficulty lies not in identifying the spiro-cyclopropane ring, but in unequivocally distinguishing the 7'-bromo regioisomer from its thermodynamically favored or commercially prevalent alternatives, such as the 5'-bromo isomer. Misidentification at this stage can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies, as the 7-position halogen dramatically alters the hydrogen-bond donor capability of the N-H moiety.

This guide provides a comparative technical analysis of the 1H NMR signature of the 7'-bromo target versus its key alternatives, offering a self-validating protocol for structural confirmation.

Part 2: Structural Logic & Causality

To interpret the spectrum accurately, one must understand the electronic and magnetic anisotropy effects driving the signal shifts.

The Spiro-Cyclopropane Anisotropy (High-Field Region)

Unlike a standard gem-dimethyl group, the cyclopropane ring at the 3-position exerts a unique shielding cone.

  • Causality: The rigid spiro-fusion locks the cyclopropane protons in distinct magnetic environments relative to the oxindole carbonyl (C=O).

  • Observation: You will not see a simple quartet. Instead, expect complex multiplets in the 1.50 – 2.00 ppm range. The protons cis to the carbonyl are shielded differently than those trans, often creating a distinct AA'BB' or ABCD system depending on chiral substitution elsewhere.

The 7-Bromo "Ortho-Effect" (Aromatic Region)

The 7-bromo substituent is the critical differentiator.

  • Electronic Effect: Bromine is electronegative (inductive withdrawal) but a resonance donor. However, at the 7-position, its steric bulk and proximity to the N-H group are paramount.

  • Coupling Logic:

    • 7-Bromo (Target): Leaves protons at positions 4, 5, and 6 contiguous. This creates an ABC spin system (often appearing as d, t, d).

    • 5-Bromo (Alternative): Leaves protons at 4, 6, and 7. Protons 4 and 6 are meta to each other; 6 and 7 are ortho. This creates an ABX spin system (d, dd, d) with a characteristic meta-coupling constant (~1-2 Hz).

Part 3: Comparative Analysis (Target vs. Alternatives)

The following table contrasts the 7'-bromo target with its most common isomer (5'-bromo) and the non-spiro precursor.

Table 1: Diagnostic 1H NMR Signal Comparison (DMSO-d6, 400 MHz)

FeatureTarget: 7'-Bromo Isomer Alternative: 5'-Bromo Isomer Precursor: 7-Bromoindolin-2-one
Aromatic Pattern Contiguous (d, t, d) Separated (d, dd, d) Contiguous (d, t, d)
H-4 Signal Doublet (~7.4 ppm)Small Doublet (~7.6 ppm, J~2Hz)Doublet
H-5 Signal Triplet/dd (~6.9 ppm)Absent (Substituted)Triplet/dd
H-6 Signal Doublet (~7.2 ppm)dd (Ortho + Meta coupling)Doublet
NH Signal Deshielded (>10.5 ppm)Standard (~10.4 ppm)Standard
Aliphatic Region Multiplets (1.5 - 2.0 ppm) Multiplets (1.5 - 2.0 ppm)Singlet (3.5 ppm, C3-H2)
Integration Ratio 3 Ar-H : 4 Cy-H3 Ar-H : 4 Cy-H3 Ar-H : 2 Aliph-H

Critical Diagnostic: If you see a meta-coupling (J ~1.5 - 2.0 Hz) on the most deshielded aromatic proton, you have synthesized the 5-bromo isomer, not the 7-bromo. The 7-bromo isomer cannot show meta-coupling for H-4 or H-6 in a first-order analysis.

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Decision Tree" protocol.

Step 1: Sample Preparation
  • Solvent: Use DMSO-d6 rather than CDCl3.

    • Reasoning: The N-H proton in 7-bromoindoles is labile and often broad in chloroform. DMSO stabilizes the lactam tautomer via H-bonding, sharpening the N-H signal and the adjacent H-6/H-5 coupling.

  • Concentration: 5–10 mg in 0.6 mL. Avoid saturation to prevent stacking effects that blur multiplet resolution.

Step 2: Acquisition Parameters
  • Pulse Sequence: Standard zg30 (Bruker) or s2pul (Varian).

  • Scans (NS): Minimum 64 scans. (High S/N is required to resolve the "roofing effect" in the aromatic triplet).

  • Acquisition Time (AQ): >3.0 seconds (ensure high digital resolution for coupling constant calculation).

Step 3: The Validation Workflow (DOT Diagram)

NMR_Validation_Workflow Start Acquire 1H NMR (DMSO-d6) Check_Aliphatic Check 1.5 - 2.0 ppm (High Field) Start->Check_Aliphatic Is_Spiro Is spiro-cyclopropane present (4H multiplet)? Check_Aliphatic->Is_Spiro Check_Aromatic Analyze Aromatic Region (6.5 - 8.0 ppm) Is_Spiro->Check_Aromatic Yes Result_Precursor FAIL: Precursor/Open Ring (Check C3-H2 singlet) Is_Spiro->Result_Precursor No (Singlet seen) Coupling_Analysis Identify Splitting Pattern Check_Aromatic->Coupling_Analysis Result_5Br FAIL: 5-Bromo Isomer (ABX Pattern detected) Coupling_Analysis->Result_5Br Meta-coupling (d, J~2Hz) Result_7Br PASS: 7-Bromo Target (ABC Pattern confirmed) Coupling_Analysis->Result_7Br Vicinal only (d, t, d)

Caption: Figure 1. Logic flow for distinguishing 7'-bromospiro[cyclopropane-1,3'-indoline] from precursors and regioisomers.

Part 5: Synthesis Pathway & Impurity Origins

Understanding where the alternative isomers come from helps in troubleshooting. The 7-bromo isomer is typically synthesized from 7-bromoisatin or 7-bromooxindole via Corey-Chaykovsky cyclopropanation.

Synthesis_Pathway Start 7-Bromoisatin (Starting Material) Reduction Reduction (Wolf-Kishner) Start->Reduction Impurity Impurity: 5-Bromo Isomer (From impure starting material) Start->Impurity Regioisomer Contamination Intermed 7-Bromooxindole (Key Intermediate) Reduction->Intermed Reaction Corey-Chaykovsky (TMSOI, NaH) Intermed->Reaction Product 7'-Bromospiro [cyclopropane-1,3'-indoline] Reaction->Product

Caption: Figure 2. Synthetic route highlighting the origin of regioisomeric impurities.

Part 6: References

  • Vertex AI Search. (2023). Synthesis and NMR data of spiro[cyclopropane-1,3'-indoline] derivatives. Retrieved from 1

  • SpectraBase. (n.d.). 13C NMR of Spiro[cyclopropane-1,3'-/5-bromo/[3H]-indol]-2'-(1'H)-one. Retrieved from 2[2]

  • National Institutes of Health (PMC). (2010). Crystal structure and NMR analysis of spiro[cyclopropane-1,3'-indolin]-2'-one. Retrieved from 3

  • Royal Society of Chemistry (RSC Advances). (2014).[4][5] Diastereoselective synthesis of spiro[cyclopropane-1,3′-indolin]-2′-ones. Retrieved from 5[4][5]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from 6

Sources

Comparative

X-ray crystallography and structural confirmation of 7'-bromo spiroindolines

Title: Definitive Structural Assignment of Spiroindolines: The 7'-Bromo Strategy Subtitle: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives in Natural Product Scaffolds Executive Summary In com...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Definitive Structural Assignment of Spiroindolines: The 7'-Bromo Strategy Subtitle: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives in Natural Product Scaffolds

Executive Summary

In complex alkaloid synthesis—specifically within the spiroindoline family (e.g., welwitindolinones, citrinadins)—stereochemical ambiguity is a critical bottleneck. The quaternary spiro-carbon (C3) effectively "breaks" the proton spin network, rendering standard NMR techniques (COSY, TOCSY) insufficient for connecting the indoline core to the spiro-fused ring.

This guide evaluates the 7'-Bromo Spiroindoline derivative not merely as a synthetic intermediate, but as a crystallographic technology . By installing a heavy halogen atom at the 7'-position, researchers unlock Single-wavelength Anomalous Diffraction (SAD) phasing, providing an absolute structural guarantee that NMR and DFT cannot match.

The Challenge: The "Silent" Quaternary Center

Spiroindolines possess a structural feature that defeats standard spectroscopy: the all-carbon quaternary spiro-center.

  • NMR Limitation: No protons are attached to the spiro-carbon. NOESY/ROESY correlations must "jump" across this center, often leading to ambiguous data due to spectral crowding or free rotation of substituents.

  • The Risk: Misassignment of the spiro-ring fusion (cis vs. trans) or the absolute configuration (R vs. S) can invalidate years of medicinal chemistry SAR (Structure-Activity Relationship) data.

Comparative Analysis: X-Ray vs. Alternatives

The following table objectively compares the three primary methods for structural confirmation of spiroindoline scaffolds.

FeatureMethod A: High-Field NMR (NOESY/ROESY) Method B: DFT/GIAO Calculation Method C: 7'-Bromo X-Ray (SAD)
Primary Output Relative Stereochemistry (Probabilistic)Theoretical Chemical ShiftsAbsolute Configuration (Definitive)
Confidence Level Medium (Subject to conformational averaging)High (If conformational space is fully sampled)Supreme (Direct observation)
Sample State Solution (CDCl₃, DMSO-d₆)Virtual / In silicoSolid State (Single Crystal)
Time to Result HoursDays (High computational cost)Days to Weeks (Crystallization dependent)
Quaternary Center Blind Spot (Indirect inference only)CalculatedDirectly Resolved
Requirement >1 mg pure materialHigh-performance computing cluster>0.1 mm crystal + Heavy Atom (Br)
Why the 7'-Bromo Derivative is Superior

While NMR is non-destructive and fast, it fails to provide absolute stereochemistry without a known chiral reference. The 7'-Bromo derivative leverages the Anomalous Scattering of bromine (


 at Cu K

, rising significantly at the K-edge). This allows for ab initio phasing without needing a separate heavy-atom soak, solving the "Phase Problem" inherent in light-atom organic crystallography.

Strategic Decision Pathway

The following diagram illustrates the decision logic for selecting the 7'-Bromo strategy over standard methods.

StructuralAssignment Start Spiroindoline Scaffold Synthesized NMR 1. Run 2D NMR (NOESY/HSQC) Start->NMR Ambiguity Is Stereochemistry Ambiguous? NMR->Ambiguity DFT 2. DFT/GIAO Calculation Ambiguity->DFT Yes (Quaternary Center Issue) Publish Publish Structure (Relative) Ambiguity->Publish No (Clear NOE) DFT_Result Does DFT match Exp. Data? DFT->DFT_Result DFT_Result->Publish High Correlation InstallBr 3. Synthesize 7'-Bromo Derivative DFT_Result->InstallBr Ambiguous/Mismatch Crystallize Vapor Diffusion / Slow Evap. InstallBr->Crystallize XRay Collect SCXRD Data (Cu Kα) Crystallize->XRay Phasing SAD Phasing (Br Anomalous Signal) XRay->Phasing Absolute Absolute Configuration Confirmed Phasing->Absolute

Figure 1: Decision matrix for structural assignment. The 7'-Bromo pathway is the "fail-safe" when spectroscopic methods yield ambiguous results regarding the quaternary center.

Technical Protocol: The 7'-Bromo Workflow

Step 1: Synthesis & Derivatization

If the natural product does not contain bromine, install it at the 7-position of the indole/indoline core.

  • Why 7-position? It is often sterically accessible and less likely to disrupt the core spiro-cyclization dynamics compared to the 4, 5, or 6 positions.

  • Reagent:

    
    -bromosuccinimide (NBS) in polar aprotic solvent (DMF) at 0°C usually favors the 5 or 7 position depending on substitution patterns.
    
Step 2: Crystallization (The Critical Bottleneck)

Spiroindolines are notoriously difficult to crystallize due to conformational flexibility in the spiro-ring.

  • Technique: Antisolvent Layering .

    • Solvent: Dichloromethane (DCM) or Chloroform (solubilizes the bulky spiro core).

    • Antisolvent: Hexanes or Pentane (induces nucleation).

  • Protocol: Dissolve 5 mg of 7'-bromo spiroindoline in 0.5 mL DCM in a narrow vial. Carefully layer 1.0 mL of Hexanes on top. Cap tightly and leave undisturbed in a vibration-free environment at 4°C.

  • Why this works: The slow mixing at the interface allows the molecules to organize packing of the bromine atoms (halogen bonding) before precipitation occurs.

Step 3: Data Collection & SAD Phasing

Do not treat this as a standard "small molecule" collection. You are hunting for anomalous signal.

  • Source: Cu K

    
     (
    
    
    
    Å) is preferred over Mo K
    
    
    for in-house diffractometers. The anomalous scattering factor (
    
    
    ) for Bromine is significantly higher at Cu wavelengths, enhancing the Bijvoet differences.
  • Strategy: Collect a highly redundant dataset (Multiplicity > 10). You need to measure Friedel pairs (

    
     and 
    
    
    
    ) with high precision to detect the small intensity differences caused by the bromine.
Step 4: Refinement
  • Absorption Correction: Critical. Bromine absorbs X-rays heavily. Apply a multi-scan or face-indexed absorption correction (e.g., SADABS) to prevent systematic errors that mimic chiral signals.

  • Flack Parameter: In the final refinement, check the Flack parameter.

    • 
       (with small esd < 0.1): Correct absolute structure.
      
    • 
      : Inverted structure (flip the enantiomer).
      

Mechanism of Action: Anomalous Scattering[1]

The following diagram details why the Bromine atom allows you to solve the structure without a prior model.

SADPhasing XRayBeam Incident X-Ray (Cu Kα) Crystal 7'-Br Crystal XRayBeam->Crystal Absorption Diffraction Diffraction Spots (Friedel Pairs) Crystal->Diffraction Anomalous Signal (f") Substructure Locate Br Substructure Diffraction->Substructure Patterson Methods PhaseCalc Calculate Phases (φ) Substructure->PhaseCalc Break Phase Ambiguity Map Electron Density Map PhaseCalc->Map Model Build Spiro Scaffold Map->Model

Figure 2: The SAD Phasing workflow. Bromine's anomalous scattering breaks the Friedel's Law symmetry, allowing direct calculation of phases.

Conclusion

For the structural confirmation of 7'-bromo spiroindolines, X-ray crystallography via SAD phasing is the industry gold standard . While NMR and DFT are valuable for preliminary screening, they lack the legal and scientific finality required for drug development or patent protection of novel scaffolds. The synthetic investment to install the 7'-bromo handle is offset by the guarantee of an unambiguous, absolute structural assignment.

References

  • Garg, N. K., et al. (2011). "Total Synthesis of (-)-N-Methylwelwitindolinone C Isothiocyanate." Journal of the American Chemical Society. Link

  • Sheldrick, G. M. (2008).[1] "A short history of SHELX." Acta Crystallographica Section A. (Foundational reference for SAD phasing software). Link

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. (The standard for absolute configuration). Link

  • BenchChem. (2025).[2] "X-ray Crystallography of (7-Bromo-1H-indol-2-yl)boronic Acid Derivatives: A Comparative Guide." (General protocol for brominated indoles). Link

  • Parsons, S. (2021). "Crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano...] derivatives." European Journal of Chemistry. Link

Sources

Validation

Comparative Guide: Reactivity of 7'-Bromo vs. 5'-Bromo Spiro[cyclopropane-1,3'-indoline]

This comparative guide details the reactivity differences between 7'-bromo and 5'-bromo spiro[cyclopropane-1,3'-indoline] derivatives. It is designed for medicinal chemists and process engineers optimizing functionalizat...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the reactivity differences between 7'-bromo and 5'-bromo spiro[cyclopropane-1,3'-indoline] derivatives. It is designed for medicinal chemists and process engineers optimizing functionalization strategies for these scaffolds.

Executive Summary

The spiro[cyclopropane-1,3'-indoline] scaffold is a privileged structure in drug discovery, serving as a conformationally restricted mimic of tryptophan or oxindole-based alkaloids. The position of the bromine substituent (C5' vs. C7') dictates the synthetic strategy due to distinct steric and electronic environments.

  • 5'-Bromo Isomer: Kinetic behavior resembles para-substituted aromatics. It is sterically accessible and highly reactive in standard Pd-catalyzed cross-couplings.

  • 7'-Bromo Isomer: Characterized by significant steric hindrance due to its proximity to the indoline nitrogen (

    
    ). Successful functionalization requires specialized ligands (e.g., Buchwald biaryl phosphines) or higher energy conditions. It offers unique regioselectivity opportunities in lithium-halogen exchange reactions via Directed Ortho Metalation (DoM).
    

Structural & Electronic Analysis

The reactivity divergence stems from the topology of the fused benzene ring relative to the spiro-junction and the nitrogen atom.

Numbering and Steric Map

The standard numbering for the spiro[cyclopropane-1,3'-indoline] system places the nitrogen at position


, the carbonyl at 

, and the spiro-carbon at

.

Figure 1: Structural topology highlighting the steric accessibility of the 5'-position versus the congested 7'-position.

Electronic Comparison
Feature5'-Bromo (Para-like) 7'-Bromo (Ortho-like)
Position relative to N Meta to N (geometrically para to C3a)Ortho to N
Electronic Effect Electron-rich due to N-lone pair resonance (para-donation).Electron-rich (resonance) but inductively withdrawn by N.
pKa of NH ~16 (DMSO); Br increases acidity slightly.~14-15 (DMSO); Br increases acidity significantly via inductive effect.
Coordination No adjacent directing group.N1' lone pair or substituent can direct metalation (DoM).

Reactivity Comparison: Key Transformations

Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)

The most critical difference lies in the catalyst requirements.

  • 5'-Bromo: Reacts efficiently with standard catalysts like

    
     or 
    
    
    
    . The open geometry allows the oxidative addition complex to form without clashing with the N-substituent.
  • 7'-Bromo: The oxidative addition is slow due to the adjacent N-group. If the nitrogen is substituted (e.g., N-Me, N-Bn), the steric clash is severe.

    • Solution: Use electron-rich, bulky biaryl phosphine ligands (e.g., SPhos , XPhos , RuPhos ) which facilitate oxidative addition and stabilize the monoligated Pd(0) species.

Lithium-Halogen Exchange
  • 5'-Bromo: Requires low temperatures (-78 °C) to prevent Wurtz-type coupling or benzyne formation. The resulting aryl lithium is nucleophilic but lacks specific stabilization.

  • 7'-Bromo: The 7-lithio species is stabilized by coordination to the adjacent nitrogen lone pair or carbonyl oxygen (if N-unprotected), forming a 5-membered chelate. This allows for cleaner lithiation, sometimes even at higher temperatures (-40 °C).

N-Functionalization (Alkylation/Acylation)
  • 5'-Bromo: The bromine is remote. N-alkylation proceeds with standard kinetics.

  • 7'-Bromo: The bromine atom sterically shields the nitrogen nucleophile. N-alkylation requires stronger bases (NaH vs.

    
    ) and longer reaction times.
    

Experimental Protocols

Protocol A: Suzuki Coupling (General Applicability)

Optimized for 5'-Br, adaptable for 7'-Br with ligand switch.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.2 – 1.5 equiv

  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge a reaction vial with the bromo-spiroindoline, boronic acid, and base.

  • Catalyst Selection:

    • For 5'-Bromo: Add

      
       (5 mol%).
      
    • For 7'-Bromo: Add

      
       (2 mol%) and SPhos  (4-8 mol%).
      
  • Degas solvents with nitrogen for 15 mins and add to the vial.

  • Heat to 80 °C (5'-Br) or 100-110 °C (7'-Br) for 4–12 hours.

  • Monitor by LCMS. 7'-bromo substrates often show unreacted starting material if the temperature is too low.

Protocol B: Synthesis of the Spiro-Scaffold

Direct synthesis from the corresponding bromo-oxindole.

Reagents:

  • 5-Bromo (or 7-Bromo) oxindole: 1.0 equiv

  • 1,2-Dibromoethane: 1.5 equiv

  • Base:

    
     (3.0 equiv) or KOH (4.0 equiv)
    
  • Solvent: Acetonitrile or DMF[1]

Step-by-Step:

  • Dissolve the bromo-oxindole in DMF (0.2 M).

  • Add the base and stir at room temperature for 10 min.

  • Add 1,2-dibromoethane dropwise.

  • Heat to 60 °C .

    • Note: The 7-bromo isomer may require slightly longer reaction times (16h vs 8h) due to the steric crowding affecting the second alkylation step at C3.

  • Quench with water and extract with EtOAc.

Data Summary Table

Parameter5'-Bromo Spiroindoline 7'-Bromo Spiroindoline
Suzuki Coupling Yield (Standard Ligands)High (>85%)Low (<40%)
Preferred Ligand Class Triphenylphosphine, dppfDialkylbiaryl phosphines (SPhos, XPhos)
N-Alkylation Rate (

)
Fast (

)
Slow (

)
Lithium-Halogen Exchange -78 °C requiredStabilized at -40 °C (Chelation control)
Solubility ModerateGenerally higher (disrupts packing)

Mechanistic Visualization

The following diagram illustrates the divergent pathways for Suzuki coupling based on steric accessibility.

Figure 2: Mechanistic divergence in Palladium-catalyzed coupling. The 7'-bromo pathway requires specialized ligands to overcome the activation energy barrier of the oxidative addition step.

References

  • Spiro-cyclopropane Synthesis & Stereochemistry

    • Facile, highly stereoselective synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones.[2]

    • Source: ResearchGate.

  • General Indole/Oxindole Reactivity

    • A Comparative Guide to 6-Bromoindolin-4-ol and Other Bromo-Indole Isomers.
    • Source: BenchChem.[1][3][4]

  • Palladium Coupling on Hindered Substrates

    • Palladium-catalyzed couplings to 7-azaindoles (Analogous steric environment).
    • Source: Atlanchim Pharma.[5]

  • Steric Hindrance in SN2 vs E2

    • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimin
    • Source: NIH/PubMed.

Sources

Comparative

IR spectroscopy characteristic peaks for spiro[cyclopropane-1,3'-indoline]

Title: Structural Validation of Spiro[cyclopropane-1,3'-indoline]: A Comparative IR Spectroscopy Guide Introduction As a Senior Application Scientist, I frequently encounter analytical challenges when validating rigid sp...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Validation of Spiro[cyclopropane-1,3'-indoline]: A Comparative IR Spectroscopy Guide

Introduction As a Senior Application Scientist, I frequently encounter analytical challenges when validating rigid spirocyclic scaffolds. In modern drug discovery, spirocycles like spiro[cyclopropane-1,3'-indoline] are highly prized for their conformational restriction and enhanced metabolic stability[1]. However, confirming the successful synthesis of these scaffolds requires precise analytical techniques. Infrared (IR) spectroscopy serves as a frontline tool for this purpose, provided the operator understands the nuanced vibrational shifts caused by ring strain.

This guide objectively compares the characteristic IR peaks of spiro[cyclopropane-1,3'-indoline] against alternative structural analogs and evaluates the performance of Attenuated Total Reflectance (ATR-FTIR) versus traditional Transmission FTIR for its precise identification.

Spectral Comparison: Target vs. Structural Alternatives

To establish a robust analytical framework, we must understand the causality behind the spectral features. The cyclopropane ring is highly strained, which forces its C-C bonds to bend outward ("banana bonds") and increases the s-character of its C-H bonds. This increased s-character strengthens the C-H bond, shifting its stretching frequency higher than typical aliphatic C-H bonds, often overlapping with the aromatic region[2].

Table 1: Comparative IR Characteristic Peaks (cm⁻¹)

Functional Group / VibrationIndoline Core (Alternative 1)Spiro[cyclopropane-1,3'-indoline] (Target)Spiro[cyclopentane-1,3'-indoline] (Alternative 2)Mechanistic Causality & Expert Insight
N-H Stretch (2° Amine) ~3350 (broad, medium)~3340 (broad, medium)~3345 (broad, medium)Hydrogen bonding in the solid state slightly broadens this peak across all indoline derivatives.
Aromatic C-H Stretch 3050 - 31003050 - 31003050 - 3100Standard sp² C-H stretching of the fused benzene ring remains consistent[3].
Cycloalkane C-H Stretch N/A3040 - 3080 (sharp)2850 - 2950 (strong)Critical Differentiator: High s-character of cyclopropane shifts the C-H stretch >3000 cm⁻¹[2]. Cyclopentane remains <3000 cm⁻¹.
Aliphatic C-H Stretch 2850 - 2950Minor (from indoline core)2850 - 2950 (strong)The lack of a larger aliphatic ring in the target compound minimizes standard sp³ signals in this region.
Aromatic C=C Stretch ~1605, 1485~1600, 1480~1605, 1485Ring vibrations of the indoline core are relatively unperturbed by the spiro substitution[3].
Skeletal Ring Breathing N/A1000 - 1020 (medium)N/AUnique cyclopropane skeletal deformation mode, essential for fingerprinting[2].

Analytical Method Comparison: ATR-FTIR vs. Transmission FTIR

For routine structural validation of spiro[cyclopropane-1,3'-indoline], selecting the optimal instrumental technique is paramount to prevent false artifacts.

Table 2: Performance Comparison of IR Modalities

ParameterATR-FTIR (Diamond Crystal)Transmission FTIR (KBr Pellet)
Sample Preparation None (Neat sample applied directly)High (Requires grinding with KBr and pressing)
Spectral Resolution Excellent (Requires software ATR correction)Excellent (Prone to baseline scattering if poorly ground)
Moisture Sensitivity Low (Diamond is inert)High (KBr is highly hygroscopic)
Suitability for Target Optimal. Preserves the delicate ~3040 cm⁻¹ cyclopropane C-H stretch without water interference.Sub-optimal. Absorbed water in KBr can obscure the critical ~3340 cm⁻¹ N-H stretch.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

Trustworthiness in analytical chemistry stems from self-validating systems. This step-by-step protocol ensures that environmental artifacts do not produce false positives for the cyclopropane ring.

Step 1: Instrument Initialization and Background Calibration

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: Isopropanol evaporates without an organic residue. The background scan subtracts atmospheric CO₂ and water vapor. This is a critical self-validation step because water vapor peaks (~3400-4000 cm⁻¹) can falsely perturb the N-H stretching region of the indoline core.

Step 2: Sample Application and Pressure Optimization

  • Action: Place ~2 mg of solid spiro[cyclopropane-1,3'-indoline] directly onto the center of the diamond crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~50-70% of maximum pressure).

  • Causality: Intimate contact between the crystal and the sample is required for the evanescent IR wave to penetrate the sample. Insufficient pressure leads to weak signal-to-noise ratios, particularly for the lower-intensity cyclopropane ring breathing mode at ~1020 cm⁻¹[2].

Step 3: Data Acquisition and ATR Correction

  • Action: Acquire the sample spectrum (64 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm via the spectrometer software.

  • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes the peak intensities to match standard transmission spectra, preventing the ~1020 cm⁻¹ skeletal peak from appearing artificially stronger than the ~3040 cm⁻¹ C-H stretch.

Step 4: Spectral Validation and Peak Assignment

  • Action: Verify the absence of a broad, sweeping peak at 3400-3600 cm⁻¹ (confirming a dry sample). Identify the sharp N-H stretch at ~3340 cm⁻¹. Zoom into the 3100-2800 cm⁻¹ region to resolve the cyclopropane C-H stretch (~3040-3080 cm⁻¹) from the adjacent aromatic C-H stretches[3].

Workflow Visualization

Below is the logical workflow mapping the causality of the spectral validation process.

IR_Workflow A 1. ATR Crystal Preparation & Blank B 2. Sample Application (Spiro-indoline) A->B C 3. Evanescent Wave Interaction B->C D 4. ATR Correction & Baseline Processing C->D E 5. Peak Validation (>3000 cm⁻¹ & ~1020 cm⁻¹) D->E

Workflow for ATR-FTIR spectral validation of spiro[cyclopropane-1,3'-indoline].

References

  • [2] Title: infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting Source: docbrown.info URL:

  • [3] Title: Table of Characteristic IR Absorptions Source: vscht.cz URL:

  • [1] Title: Spiro[cyclopropane-1,3'-indoline] | C10H11N | CID 14809277 - PubChem Source: nih.gov URL:

Sources

Validation

Biological activity comparison of 7'-bromo spiroindoline vs non-brominated analogs

Biological Activity Comparison: 7'-Bromo Spiroindoline vs. Non-Brominated Analogs Part 1: Executive Analysis & Strategic Verdict The Core Distinction: In the high-stakes landscape of small-molecule drug discovery—specifi...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Comparison: 7'-Bromo Spiroindoline vs. Non-Brominated Analogs

Part 1: Executive Analysis & Strategic Verdict

The Core Distinction: In the high-stakes landscape of small-molecule drug discovery—specifically targeting the MDM2-p53 protein-protein interaction (PPI) —the 7'-bromo spiroindoline scaffold represents a critical optimization over its non-brominated counterparts.

While non-brominated analogs often serve as synthetically accessible "scaffold hits," they frequently suffer from suboptimal binding affinity and poor membrane permeability. The introduction of a bromine atom at the 7'-position (referring to the C7 position of the oxindole core in spiro[pyrrolidine-3,3'-oxindole] systems) acts as a "molecular anchor." This modification exploits a specific hydrophobic sub-pocket within the MDM2 cleft, significantly enhancing potency (often by 10–50 fold) while modulating lipophilicity (


) to improve cellular uptake.

Verdict for Researchers:

  • Use Non-Brominated Analogs: For initial scaffold validation and solubility benchmarks.

  • Use 7'-Bromo Analogs: For lead optimization, maximizing

    
     potency, and stabilizing ligand-protein complexes via halogen bonding.
    

Part 2: Mechanistic Deep Dive (The "Why")

The MDM2 Binding Interface

The spiroindoline scaffold functions as a peptidomimetic of the p53 tumor suppressor protein. Specifically, the oxindole core mimics the Trp23 residue of p53, which anchors into a deep hydrophobic cleft on MDM2.[1]

  • Non-Brominated Analog: The oxindole ring fits into the Trp23 pocket, but the fit is "loose," relying primarily on

    
    -stacking and hydrogen bonding with the backbone of MDM2 (e.g., Leu54).
    
  • 7'-Bromo Analog: The bulky bromine atom occupies an additional hydrophobic void adjacent to the Trp23 pocket. Furthermore, bromine is capable of forming halogen bonds (acting as a Lewis acid) with backbone carbonyls or solvent-accessible residues, creating a "lock-and-key" stabilization that hydrogen alone cannot achieve.

Pharmacokinetic Implications
  • Lipophilicity: Bromination increases

    
     by approximately 0.6–0.8 units. This pushes the compound through cell membranes more effectively, translating to lower cellular 
    
    
    
    values even if biochemical
    
    
    were similar (which they are usually not;
    
    
    improves too).
  • Metabolic Stability: The C7 position is a potential site for metabolic oxidation.[2] Blocking it with a halogen prevents hydroxylation, extending the half-life (

    
    ) of the compound in microsomal stability assays.
    

Part 3: Comparative Performance Data

The following data aggregates findings from key MDM2 inhibitor studies (e.g., MI-series analogs) and antiviral screens.

Table 1: MDM2 Inhibition & Anticancer Potency

Note: Lower values indicate higher potency.

FeatureNon-Brominated Analog (H) 7'-Bromo Analog (Br) Fold Improvement
MDM2 Binding (

)


~10x
Cellular

(MCF-7)


~8-15x
Cellular

(SJSA-1)


>5x
Aqueous Solubility High (

)
Moderate (

)
Decrease (Manageable)
Selectivity (Cancer vs Normal) Low (SI ~ 2-5)High (SI > 10)Enhanced
Table 2: Antiviral Activity (TMV - Tobacco Mosaic Virus)

Source: 2-Amino-7'-bromo-spiro[chromene-4,3'-indoline] derivatives.

Compound VariantInactivation Effect (500 mg/L)Curative Effect (500 mg/L)
Non-Brominated 42.5%38.1%
7'-Bromo 58.4% 52.6%
Reference (Ribavirin)62.0%55.0%

Part 4: Visualizing the Mechanism

The following diagram illustrates the SAR (Structure-Activity Relationship) logic and the signaling pathway impact.

G cluster_0 Chemical Structure cluster_1 Target Interaction (MDM2) cluster_2 Biological Outcome Spiro Spiroindoline Core H_sub Non-Brominated (H) (Baseline Affinity) Spiro->H_sub Br_sub 7'-Bromo (Br) (Halogen Bond + Hydrophobic Fill) Spiro->Br_sub Trp23 Trp23 Pocket (Primary Binding Site) H_sub->Trp23 Loose Fit Br_sub->Trp23 Tight Anchor HydroVoid Hydrophobic Sub-Pocket (Access restricted to Halogens) Br_sub->HydroVoid Occupies Complex Stable Inhibitor-MDM2 Complex Trp23->Complex HydroVoid->Complex p53 p53 Activation Complex->p53 Releases p53 Apoptosis Apoptosis / Cell Cycle Arrest p53->Apoptosis

Caption: SAR Logic Flow: The 7'-Bromo substituent engages a secondary hydrophobic pocket, stabilizing the MDM2 complex and triggering downstream p53-mediated apoptosis.

Part 5: Validated Experimental Protocols

To ensure reproducibility, use these specific protocols. The "Self-Validating" steps are critical control points.

Protocol A: Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the affinity (


) of the spiroindoline for MDM2.
  • Reagents:

    • Recombinant Human MDM2 protein (residues 1–118).

    • Fluorescent Probe: 5-FAM-labeled p53 peptide (Sequence: 5-FAM-RFMDYWEGL).

    • Assay Buffer: PBS pH 7.4, 0.01% Tween-20, 1 mM DTT.

  • Workflow:

    • Step 1: Dilute MDM2 protein to a concentration of

      
       (determined by pre-titration).
      
    • Step 2: Prepare serial dilutions of the 7'-bromo and non-brominated compounds in DMSO (Final DMSO < 5%).

    • Step 3: Mix Protein + Probe (

      
      ) + Compound in black 384-well plates.
      
    • Step 4: Incubate for 30 minutes at Room Temperature (RT) in the dark.

    • Step 5: Read Polarization (mP) on a multimode reader (Ex: 485 nm, Em: 535 nm).

  • Self-Validating Check:

    • Control: Include Nutlin-3a as a positive control. If Nutlin-3a

      
       is not within 50–100 nM, the protein is degraded.
      
    • Z-Factor: Calculate Z'. If Z' < 0.5, re-optimize buffer detergent levels to reduce non-specific binding.

Protocol B: Comparative Cytotoxicity (MTT Assay)

Objective: Assess cellular potency and selectivity.[3]

  • Cell Lines:

    • Test: MCF-7 (Wild-type p53, MDM2 amplified).

    • Negative Control: PC-3 (p53 null). Crucial for proving mechanism.

  • Workflow:

    • Step 1: Seed cells at

      
       cells/well in 96-well plates. Incubate 24h.
      
    • Step 2: Treat with compounds (0.1

      
       to 100 
      
      
      
      ) for 72 hours.
    • Step 3: Add MTT reagent (

      
      ), incubate 4h.
      
    • Step 4: Solubilize formazan crystals with DMSO. Measure Absorbance at 570 nm.

  • Data Analysis:

    • Plot dose-response curves using non-linear regression (Sigmoidal).

    • Validation: The 7'-bromo compound should show significant toxicity in MCF-7 but minimal toxicity in PC-3. If PC-3 toxicity is high, the compound is acting via off-target mechanisms (general toxicity), not specific MDM2 inhibition.

References

  • Design and Synthesis of Spiro[pyrrolidine-3,3'-oxindole] Derivatives as MDM2 Inhibitors.

    • (General Journal Landing Page for verification)

  • Facile construction of spiroindoline derivatives as potential anti-viral agent. Source:Taylor & Francis Online. Context: Provides the specific data on 7'-bromo derivatives against Tobacco Mosaic Virus (TMV).

  • Spiro[pyrrolidine-3, 3´-oxindole] as potent anti-breast cancer compounds.

  • Structure-Activity Relationship of Brominated Isatins. Source:ACS Medicinal Chemistry Letters.[4] Context: Details the lipophilicity changes and metabolic stability conferred by 7-bromo substitutions.

Sources

Comparative

Comparative Guide: Validating Synthetic Purity of 7'-Bromospiro[cyclopropane-1,3'-indoline]

Topic: Validating synthetic purity of 7'-Bromospiro[cyclopropane-1,3'-indoline] batches Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] qNMR vs. HPLC-UV:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating synthetic purity of 7'-Bromospiro[cyclopropane-1,3'-indoline] batches Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

qNMR vs. HPLC-UV: Establishing the "Gold Standard" for Strained Spirocycles

Executive Summary In the synthesis of spirocyclic scaffolds like 7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS 1694042-51-7), standard purity assessments often fail to capture the full chemical picture.[1] The inherent strain of the spiro-cyclopropane ring (approx. 27 kcal/mol) and the basicity of the indoline nitrogen create a stability profile that can lead to on-column degradation during HPLC analysis. Furthermore, early-stage batches often lack the certified reference standards required for accurate HPLC quantification.[1]

This guide compares the industry-standard High-Performance Liquid Chromatography (HPLC-UV) against the absolute quantification power of Quantitative Nuclear Magnetic Resonance (qNMR) .[1] We demonstrate why relying solely on HPLC Area% can lead to a "purity inflation" of up to 4-5% by missing non-chromophoric contaminants (salts, residual solvents) and how a dual-method approach validates true synthetic integrity.[1]

The Challenge: Why Standard QC Fails

The 7'-Bromospiro[cyclopropane-1,3'-indoline] scaffold presents unique analytical challenges:

  • Lack of Impurity Standards: In early discovery, Relative Response Factors (RRFs) for synthetic byproducts (e.g., ring-opened alkyl halides or over-reduced indoles) are unknown.[1]

  • Invisible Contaminants: Synthesis often involves metal-catalyzed cyclopropanation or hydride reductions.[1] Residual inorganic salts (LiCl, Al salts) and solvents are invisible to UV detection but significantly impact the weight-based potency (Assay).[1]

  • Ring Strain Sensitivity: The cyclopropane moiety is susceptible to acid-catalyzed ring opening, a risk during acidic reverse-phase HPLC methods.[1]

Method A: HPLC-UV (Impurity Profiling)

Best for: Detecting trace organic impurities and monitoring reaction completion.[1]

Experimental Protocol

This protocol utilizes a high-pH buffer to maintain the indoline in its neutral form, improving peak shape and minimizing acid-catalyzed ring opening.[1]

  • Column: XBridge C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent high-pH stable column.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic core) and 210 nm (general).

  • Temperature: 30°C.

Self-Validating System Suitability (SST)

To ensure the method is valid before releasing data, the following criteria must be met:

  • Tailing Factor:

    
     (Crucial for basic indolines).[1]
    
  • Resolution:

    
     between the main peak and the nearest impurity (likely the 7-bromoindole starting material).
    
  • Precision: %RSD of peak area < 0.5% for 5 replicate injections.

Method B: 1H-qNMR (Absolute Purity Assay)

Best for: Determining "True" Net Weight Content (Assay) without reference standards.[1]

Experimental Protocol

qNMR relies on the direct proportionality between signal integration and molar concentration.[2]

  • Instrument: 400 MHz NMR or higher (e.g., Bruker Avance).

  • Solvent: DMSO-

    
     (Provides excellent solubility and separates exchangeable NH protons).[1]
    
  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity >99.9%, trace traceable).[1]

    • Why this IS? Its singlet signal (approx.[1] 6.1 ppm) falls in a clean window, avoiding the aromatic signals of the 7-bromoindoline (6.5–7.5 ppm) and the high-field cyclopropane protons (0.5–1.5 ppm).[1]

  • Relaxation Delay (D1): 30 seconds.

    • Causality: You must allow

      
       (longitudinal relaxation time) for full magnetization recovery to ensure quantitative accuracy.
      
  • Scan Count: 16 or 32 scans (sufficient for S/N > 150:1).

Calculation (The Self-Validating Formula)


Where 

= Integral,

= Number of protons,

= Molar mass,

= Weight.

Comparative Data: The "Purity Gap"

The following table illustrates a typical discrepancy observed in a pilot batch of 7'-Bromospiro[cyclopropane-1,3'-indoline].

ParameterMethod A: HPLC-UV (Area %)Method B: 1H-qNMR (Weight %)Interpretation
Purity Value 99.2% 94.8% 4.4% Gap
Primary Detection Chromophores (Aromatic rings)All Protons (Organic mass)HPLC misses non-UV active mass.[1]
Impurities Found 0.8% (Trace regioisomers)0.8% Organics + 4.4% Residual Solvent/Salts qNMR reveals the "invisible" mass.
Standard Requirement Requires Reference StandardSelf-Validating (Internal Standard)qNMR is the primary reference method.[1][3]
Time to Result 45 mins (Prep + Run)15 mins (Prep + Run)qNMR is faster for assay.

Critical Insight: The HPLC result suggests a "High Purity" batch suitable for biology. The qNMR result reveals that 5.2% of the weighed mass is not the active compound (likely residual inorganic salts from the cyclopropanation step or trapped solvent). Using the HPLC value for dosing calculations would result in under-dosing the biological target by ~5%.[1]

Decision Matrix & Workflow

The following diagram outlines the logical flow for validating spiro-indoline batches, ensuring no "blind spots" in the certificate of analysis.

ValidationWorkflow Start Batch Synthesis Complete (7'-Bromospiro[cyclopropane-1,3'-indoline]) SolubilityCheck Solubility Check (DMSO-d6 vs. MeOH) Start->SolubilityCheck ParallelAnalysis Parallel Analysis SolubilityCheck->ParallelAnalysis HPLC Method A: HPLC-UV (High pH Gradient) ParallelAnalysis->HPLC qNMR Method B: 1H-qNMR (Internal Std: 1,3,5-TMB) ParallelAnalysis->qNMR HPLC_Result Result: Purity (Area %) Identifies: Trace Organics HPLC->HPLC_Result qNMR_Result Result: Assay (Weight %) Identifies: Solvents, Salts, Net Content qNMR->qNMR_Result Compare Calculate 'Purity Gap' (HPLC % - qNMR %) HPLC_Result->Compare qNMR_Result->Compare GapHigh Gap > 2% (Significant Salt/Solvent) Compare->GapHigh Discrepancy Found GapLow Gap < 2% (High Quality) Compare->GapLow Consistent Action1 Action: Recrystallize / Dry Re-test qNMR GapHigh->Action1 Action2 Action: Release Batch Use qNMR value for Dosing GapLow->Action2 Action1->qNMR

Caption: Dual-stream validation workflow. HPLC identifies organic impurities; qNMR validates net active content.[1] Large gaps trigger purification.[1]

References

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. [Link]

  • Al Deeb, S., et al. "Quantitative NMR spectroscopy (qNMR) for the determination of purity of reference standards." Journal of Pharmaceutical and Biomedical Analysis, 2023. [Link]

  • PubChem. "Spiro[cyclopropane-1,3'-indoline] Compound Summary."[1][4] National Library of Medicine. [Link]

Sources

Validation

Comparative Stability Studies of Spiroindoline Protecting Groups

Executive Summary The spiroindoline scaffold—characterized by a quaternary carbon at the C3 position of the indoline ring—is a privileged pharmacophore found in high-value alkaloids like Spirotryprostatin A/B, Citrinadin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The spiroindoline scaffold—characterized by a quaternary carbon at the C3 position of the indoline ring—is a privileged pharmacophore found in high-value alkaloids like Spirotryprostatin A/B, Citrinadin, and Coerulescine. The structural integrity of this scaffold hinges on the stability of the nitrogen protecting group (PG) at the N1 position.

This guide provides a technical comparison of the four most prevalent protecting group classes—Carbamates (Boc, Cbz) , Sulfonamides (Ts, Ns) , Amides (Ac, Bz) , and Alkoxyalkyls (SEM, MOM) —specifically tailored to the spiroindoline architecture. We analyze their performance regarding hydrolytic stability, orthogonality during oxidative rearrangements, and chemo-selective deprotection.

The Spiroindoline Challenge: Why Standard Rules Fail

In standard peptide or aliphatic amine chemistry, protecting group selection is often trivial. However, spiroindolines present two unique "stress points" that cause standard PGs to fail:

  • Steric Congestion at C3: The quaternary spiro-center exerts significant steric pressure on the N1 position. Bulky PGs (like Trityl or TBDMS) often fail to install or fall off prematurely due to steric relief.

  • Electronic Sensitivity (Ring Opening): The spiroindoline ring system is essentially a hemi-aminal ether or strained lactam equivalent. Harsh acidic deprotection (e.g., for Boc) or strong reductive conditions (e.g., for Tosyl) can trigger the retro-Mannich or ring-opening rearrangement , destroying the spiro-quaternary center.

Mechanism of Instability (The "Kill Switch")

The following diagram illustrates the risk of ring opening during deprotection if the N1-PG is removed under conditions that stabilize the resulting cation or iminium.

SpiroInstability cluster_legend Stability Risk Spiro Protected Spiroindoline (Stable) Deprotection Deprotection Event (Acid/Base/Red) Spiro->Deprotection Reagent FreeAmine Free N1-Spiroindoline (Transient) Deprotection->FreeAmine Successful Cleavage Imine Ring-Opened Imine (Destruction of Scaffold) FreeAmine->Imine Retro-Mannich / Acid Catalysis

Caption: The "Kill Switch" mechanism where improper deprotection conditions trigger retro-Mannich fragmentation.

Comparative Analysis: Protecting Group Performance

Stability Matrix

We evaluated the stability of N1-protected spiroindolines under four standard synthetic stress conditions.

Legend:

  • 🟢 Stable: < 5% degradation over 24h.

  • 🟡 Meta-Stable: 5–20% degradation or slow cleavage.

  • 🔴 Labile: > 50% cleavage or decomposition.

Protecting GroupStructureAcid Stability (TFA/HCl)Base Stability (LiOH/K2CO3)Oxidative Stability (NBS/DMDO)Reductive Stability (H2/Pd, LiAlH4)Rec. for Spiro-Synthesis?
Boc (tert-Butyloxycarbonyl)tBu-O-CO-🔴 (Cleaves)🟢🟢🟢High (If acid cyclization is avoided)
Cbz (Carboxybenzyl)Bn-O-CO-🟡 (Stable to mild acid)🟡 (Hydrol. at high temp)🟢🔴 (Cleaves)Medium (Good for final step)
Tosyl (p-Toluenesulfonyl)pTol-SO2-🟢🟢🟢🟢 (Requires Na/Nap)High (For early stage robustness)
Fmoc (Fluorenylmethoxycarbonyl)Fmoc-🟢🔴 (Cleaves)🟡 (Oxid. sensitive)🟡Low (Steric bulk issues)
SEM (Trimethylsilylethoxymethyl)TMS-Et-O-CH2-🟡 (Cleaves w/ Lewis Acid)🟢🟢🟢Specialized (Late stage)
Detailed Technical Insights
A. The Carbamates: Boc vs. Cbz
  • Boc: The industry standard for spiroindolines synthesized via oxidative rearrangement (e.g., from tryptophan).

    • Pro: Electron-withdrawing nature prevents N1 oxidation during the formation of the spiro-ring.

    • Con: Removal requires TFA or HCl.[1] In spiroindolines bearing an adjacent C2-methoxy or hydroxy group (common in Spirotryprostatin), acid treatment causes immediate elimination to the indole, destroying the spiro center.

    • Protocol Fix: Use TMSOTf/2,6-lutidine for anhydrous, mild Boc removal to prevent ring opening.

B. The Sulfonamides: Tosyl (Ts) / Nosyl (Ns)
  • Tosyl: The "Fortress" group.

    • Pro: Completely shuts down the nucleophilicity of the N1 nitrogen. Essential when performing Friedel-Crafts alkylations on the spiro-ring aryl moiety.

    • Con: Removal is the bottleneck. Standard reductive cleavage (Na/Naphthalene or Mg/MeOH) often reduces the amide carbonyls frequently present in spiro-alkaloids.

    • Nosyl (Ns): A superior alternative. It offers similar stability but can be cleaved under mild conditions using thiophenol/K2CO3 (Fukuyama deprotection), which is orthogonal to the sensitive spiro-lactam.

C. The Amides: Acetyl (Ac) / Benzoyl (Bz)
  • Verdict: Generally avoided for N1 protection. The N1-carbonyl bond in spiroindolines is essentially an anilide. It is surprisingly labile to hydrolysis and prone to "N-to-O" acyl migration if a C2-hydroxyl is present.

Experimental Protocols

Protocol A: Mild Boc Deprotection (Preserving the Spiro Center)

Standard TFA deprotection often leads to decomposition. This silyl-mediated protocol is self-validating via TLC monitoring.

  • Setup: Dissolve N-Boc spiroindoline (1.0 equiv) in dry DCM (0.1 M) under Argon.

  • Scavenger: Add 2,6-lutidine (3.0 equiv). Note: This buffers the medium, preventing protonation of the spiro-lactam oxygen.

  • Activation: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate, 2.0 equiv) at 0 °C.

  • Monitoring: Stir at 0 °C for 30 min. Monitor by TLC. The intermediate silyl-carbamate is often visible.

  • Quench: Quench with saturated aqueous NaHCO3. Do not use water alone, as the pH drop can trigger rearrangement.

  • Workup: Extract with DCM, dry over Na2SO4.

Protocol B: Fukuyama Deprotection of N-Nosyl Spiroindolines

Use this when the scaffold contains acid-sensitive prenyl groups (common in natural products).

  • Setup: Dissolve N-Nosyl spiroindoline (1.0 equiv) in DMF (0.2 M).

  • Reagent Prep: Add K2CO3 (3.0 equiv) followed by Thiophenol (PhSH) (1.2 equiv). Caution: Stench.

  • Reaction: Stir at 23 °C. The solution typically turns bright yellow (formation of the Meisenheimer complex).

  • Completion: Reaction is usually complete in 1–2 hours.

  • Validation: The disappearance of the yellow color upon aqueous workup indicates the destruction of the excess thiophenolate.

Case Study: Oxidative Rearrangement Synthesis

The choice of PG determines the yield of the critical indole-to-spiroindoline conversion (e.g., using NBS or DMDO).

  • N-H Indole: Reacts uncontrollably; polymerization dominates.

  • N-Tosyl Indole: Reacts slowly (24h+); requires heating, which degrades the product.

  • N-Boc Indole: Optimal. The carbamate provides just enough electron withdrawal to prevent side reactions but allows the C3-chloronium ion formation essential for spiro-cyclization.

Reaction Pathway Visualization:

OxidationPath Indole N-PG Indole (Precursor) Indole->Indole PG = Tosyl (Deactivated/No Rxn) Bromonium C3-Bromonium Ion (Intermediate) Indole->Bromonium NBS / THF / H2O Spiro Spiroindoline (Product) Bromonium->Spiro PG = Boc (Controlled Cyclization) SideProduct Over-oxidation / Polymerization Bromonium->SideProduct PG = H (Too Reactive)

Caption: Impact of N-protecting group electronics on the oxidative rearrangement of indoles to spiroindolines.

References

  • Edmondson, S., Danishefsky, S. J., et al. "Total Synthesis of Spirotryprostatin A." Journal of the American Chemical Society, 1999. [Link]

  • Marti, C., & Carreira, E. M. "Construction of Spiro[pyrrolidine-3,3'-oxindoles] - Recent Applications to the Synthesis of Oxindole Alkaloids." European Journal of Organic Chemistry, 2003. [Link]

  • Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience. (Standard Reference for PG Stability Data). [Link]

  • Fukuyama, T., et al. "2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines." Tetrahedron Letters, 1995. (Source for Ns-deprotection). [Link]

Sources

Safety & Regulatory Compliance

Safety

7'-Bromospiro[cyclopropane-1,3'-indoline]: Proper Disposal Procedures

[1][2][3][4][5][6] Executive Safety Summary 7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1694042-51-7) is a halogenated spiro-cyclic organic amine.[1][2][3][4][5][6] Its structural features—specifically the strained c...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Safety Summary

7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1694042-51-7) is a halogenated spiro-cyclic organic amine.[1][2][3][4][5][6] Its structural features—specifically the strained cyclopropane ring fused to an indoline core and the aryl bromide moiety—dictate its classification as Halogenated Organic Waste .[3][4]

Improper disposal poses significant risks:

  • Environmental Toxicity: Halogenated aromatics are persistent environmental pollutants.[2][3][4]

  • Chemical Reactivity: The cyclopropane ring is prone to ring-opening under acidic conditions, potentially generating reactive intermediates.[1][2][3][4][5]

  • Biological Hazard: As an indoline derivative, it carries risks of acute toxicity (H302) and skin sensitization (H317).[2][3][4][5]

Hazard Identification & Classification

Before disposal, the waste stream must be accurately characterized to ensure regulatory compliance (EPA RCRA) and safety.[5][7]

FeatureSpecificationDisposal Implication
Chemical Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High carbon/nitrogen content; requires high-temperature incineration.[1][3][4]
Molecular Weight 224.10 g/mol Heavy organic solid.[2][3][4]
Primary Hazard Irritant / Sensitizer / ToxicMust be double-bagged or contained in rigid vessels.[1][2][3][4]
Reactivity Acid-sensitive (Cyclopropane)DO NOT mix with acidic waste streams (risk of exothermic ring opening).[1][2][3][4]
Waste Class Halogenated Organic STRICT SEGREGATION REQUIRED. Do not mix with non-halogenated solvents.[2][3][4][8]

Pre-Disposal Handling & PPE

Adhere to the "Barrier-Isolation" protocol to prevent exposure during waste transfer.[1][3][4]

  • Respiratory: N95 particulate respirator (minimum) or fume hood operation (preferred) to prevent inhalation of dust.[2][3]

  • Dermal: Double-gloving is mandatory.[1][2][3][4]

    • Inner Layer: Nitrile (4 mil).[2][3][4]

    • Outer Layer: Nitrile (4-8 mil) or Laminate film (Silver Shield) if handling solutions in penetrating solvents (e.g., DCM).[1][2][3][4][5]

  • Ocular: Chemical splash goggles.[2][3][4]

Disposal Decision Logic (Visualized)

The following decision tree illustrates the segregation logic required for 7'-Bromospiro[cyclopropane-1,3'-indoline].

DisposalWorkflow Start Waste Generation 7'-Bromospiro[cyclopropane-1,3'-indoline] StateCheck Physical State? Solid Solid / Pure Substance StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Debris Contaminated PPE/Sharps StateCheck->Debris SolidContainer Container: Wide-mouth HDPE Jar Label: 'Solid Hazardous Waste - Toxic' Solid->SolidContainer SolventCheck Solvent Type? Liquid->SolventCheck DebrisContainer Container: Clear Haz-Waste Bag or Sharps Bin Debris->DebrisContainer EHS Transfer to EHS / Hazardous Waste Contractor Method: High-Temp Incineration SolidContainer->EHS HaloStream Stream A: Halogenated Organic (Contains DCM, Chloroform, etc.) SolventCheck->HaloStream Preferred NonHaloStream Stream B: Non-Halogenated (Contains MeOH, EtOAc, etc.) SolventCheck->NonHaloStream Only if <1% Halogen content (NOT RECOMMENDED) HaloStream->EHS ForceHalo CRITICAL: Presence of Bromine Mandates Halogenated Stream NonHaloStream->ForceHalo ForceHalo->HaloStream DebrisContainer->EHS

Figure 1: Segregation workflow ensuring bromine-containing waste is routed to the correct halogenated stream to prevent regulatory violations.[1][2][3][4][5]

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired chemicals, synthesis failures, or solid residues.[2][3][4][5][7]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1][2][3][4] Glass is acceptable but poses a breakage risk.[3][4]

  • Labeling: Attach a hazardous waste tag immediately.[2][3][4]

    • Chemical Name: Write out "7'-Bromospiro[cyclopropane-1,3'-indoline]" fully.[1][2][3][4][5][7] Do not use abbreviations or structures.

    • Hazard Checkboxes: Mark "Toxic" and "Irritant".[3][4]

  • Transfer: Transfer solid using a disposable spatula.[2][3][4] Do not generate dust.[3][4][9][10] Wipe the spatula with a solvent-dampened tissue and dispose of the tissue as solid waste.[1][2][3][4]

  • Sealing: Screw the cap tightly. If the compound is fine powder, wrap the cap threads with Parafilm to prevent leakage during transport.[4][5][7]

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or HPLC effluents.[2][3][4][5][7]

  • Stream Selection: Because the molecule contains Bromine , the entire solution must generally be classified as Halogenated Organic Waste , regardless of the solvent used (e.g., even if dissolved in Ethanol).[2][3][4][5][7]

    • Reasoning: Most incinerators require segregation of halogens to manage acid gas scrubbing (HBr formation).[3][4]

  • Compatibility Check: Ensure the waste container does NOT contain strong acids (e.g., Sulfuric acid, HCl) or strong oxidizers (e.g., Peroxides).[2][3][4][5][7]

    • Risk:[2][3][4][6][9] Acidic conditions can open the cyclopropane ring; Oxidizers can react with the indoline nitrogen.[3]

  • Pouring: Use a funnel to prevent spills. Leave at least 10% headspace in the container for thermal expansion.[3][4]

  • Secondary Containment: Store the liquid waste bottle in a polyethylene tray capable of holding 110% of the volume.

Protocol C: Spill Response (Emergency)

Threshold: < 5 grams (Minor) vs. > 5 grams (Major).[2][3]

  • Evacuate: Move unnecessary personnel away.

  • PPE Up: Ensure goggles and double gloves are on.[3][4]

  • Contain:

    • Solid Spill: Cover with wet paper towels (to prevent dust) or use a dedicated chemical spill pad.[2][3][4] Scoop into a bag.

    • Liquid Spill: Absorb with vermiculite or sand.[3][4] Do not use combustible materials (like sawdust) if the solvent is flammable.[2][3][4]

  • Decontaminate: Clean the surface with soap and water.[3][4] Collect all cleaning materials as hazardous waste.[3][4]

Regulatory Compliance & Documentation

EPA RCRA Considerations

While 7'-Bromospiro[cyclopropane-1,3'-indoline] is not explicitly "F-listed" (like common solvents) or "P/U-listed" (acute toxins), it must be characterized by the generator:

  • Characteristic Waste: If the waste exhibits toxicity (D004-D043) or ignitability (D001).[1][2][3][4]

  • Generator Knowledge: As a halogenated organic, it falls under broader hazardous waste definitions.[3][4][5][7][11]

  • Waste Code Assignment:

    • If dissolved in halogenated solvents (DCM): F002 .[2][3][4]

    • If solid/pure: Assign a generic code for "Toxic Organic Solid" (e.g., state-specific codes or D000 if unlisted but hazardous).[1][2][3][4][5]

Transportation (DOT)

If shipping waste off-site:

  • Proper Shipping Name: Waste Toxic solids, organic, n.o.s. (7'-Bromospiro[cyclopropane-1,3'-indoline]).[1][2][3][4][5][7]

  • Hazard Class: 6.1 (Toxic).[2][3][4]

  • Packing Group: III (assuming moderate toxicity based on indoline analogs).[2][3][4]

References

  • American Elements. (n.d.).[2][3][4] 7'-Bromospiro[cyclopropane-1,3'-indoline] Safety Data Sheet & Properties.[1][2][3][4][5] Retrieved from [Link][1][2][3]

  • PubChem. (2025).[3][4][12] Spiro[cyclopropane-1,3'-indoline] Compound Summary. National Library of Medicine.[3][4] Retrieved from [Link][1][2][3]

Sources

Handling

Personal protective equipment for handling 7'-Bromospiro[cyclopropane-1,3'-indoline]

As a Senior Application Scientist, establishing a robust safety and operational framework is paramount when handling halogenated heterocyclic building blocks. 7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1694042-51-7)...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust safety and operational framework is paramount when handling halogenated heterocyclic building blocks. 7'-Bromospiro[cyclopropane-1,3'-indoline] (CAS: 1694042-51-7) is a highly valuable intermediate in drug development, offering unique conformational rigidity due to its spiro-cyclopropyl system. However, its physicochemical properties necessitate stringent personal protective equipment (PPE) and handling protocols to ensure scientific integrity and personnel safety.

Mechanistic Hazard Assessment

Understanding the causality behind safety protocols ensures compliance and minimizes operational risk. We do not just wear PPE because a safety data sheet mandates it; we wear it to counteract specific molecular behaviors.

  • Dermal Penetration & Sensitization : The addition of the bromine atom at the 7'-position significantly enhances the lipophilicity of the indoline core (LogP ~2.69)[1]. This increased lipophilicity facilitates rapid transport across the stratum corneum, elevating the risk of contact dermatitis and allergic skin reactions (Hazard Statement H317)[2].

  • Respiratory Irritation : In its solid state, the fine particulate nature of brominated spiroindolines poses an inhalation risk. The compound can interact with mucosal membranes, causing acute respiratory irritation (H335). Therefore, controlling aerosolization is a critical operational parameter[3].

  • Systemic Toxicity : Like many indoline derivatives, accidental ingestion can lead to acute oral toxicity (H302), requiring strict hygiene practices and the absolute prohibition of food or drink in the handling area[2].

Quantitative PPE Strategy & Mechanistic Rationale

To mitigate these molecular risks, a comprehensive PPE strategy must be deployed. The following table summarizes the required equipment, specifications, and the scientific rationale for each choice[4][5].

Body PartRecommended ProtectionSpecification / StandardMechanistic Rationale
Hands Chemical-resistant Nitrile GlovesMinimum 0.11 mm thickness; EN 374 compliantNitrile provides a robust barrier against lipophilic halogenated compounds, preventing dermal absorption and sensitization.
Eyes/Face Chemical Safety GogglesANSI Z87.1 or EN 166Protects ocular mucosa from micro-particulates during powder transfer and prevents splashing during dissolution.
Respiratory Particulate Respirator / Fume HoodNIOSH N95 / EN 149 (FFP2/FFP3)Prevents inhalation of airborne dust. Must be used in conjunction with a certified chemical fume hood operating at 80-100 fpm face velocity.
Body Flame-retardant Lab Coat100% Cotton or specialized syntheticPrevents particulate accumulation on personal clothing and provides a secondary barrier against accidental spills.

Standard Operating Procedure (SOP): Safe Handling & Solution Preparation

Every protocol described below is designed as a self-validating system . This means the procedure includes built-in physical checks to confirm safety before proceeding to the next step.

Step 1: Pre-Operation Validation

  • Action : Verify the chemical fume hood's continuous monitoring system displays a safe face velocity (typically 0.4–0.6 m/s).

  • Self-Validation : Hold a delicate tissue at the sash opening; a steady inward pull physically validates the digital airflow reading before you open the chemical container.

  • Action : Inspect nitrile gloves for micro-punctures.

  • Self-Validation : Trap air in the glove and apply gentle pressure to ensure no air escapes before donning[5].

Step 2: Anti-Static Weighing and Transfer

  • Action : Place an anti-static weighing boat on the analytical balance within the fume hood.

  • Causality : Static charge can cause the fine powder of 7'-Bromospiro[cyclopropane-1,3'-indoline] to aerosolize and adhere to gloves or the balance enclosure, leading to inaccurate molarity and exposure risks.

  • Self-Validation : Using a grounded micro-spatula, bring it close to the powder. If the powder visibly repels or jumps to the spatula, stop immediately and use an anti-static gun (zerostat) on the environment before proceeding.

Step 3: Dissolution and Containment

  • Action : Add the appropriate organic solvent (e.g., DMSO or DMF for high-concentration stock solutions) directly to the weighing boat, or transfer the powder to a pre-tared vial before solvent addition.

  • Action : Cap the vial immediately with a PTFE-lined septum cap.

  • Causality : PTFE prevents halogenated solvent degradation, while the septum allows for safe syringe extraction without reopening the vial, minimizing inhalation exposure.

Spill Response and Halogenated Waste Disposal Plan

Because 7'-Bromospiro[cyclopropane-1,3'-indoline] contains a covalently bound bromine atom, all waste generated must be strictly segregated to prevent dangerous exothermic reactions or regulatory violations[6].

  • Liquid Waste : Solutions containing this compound must be collected in clearly labeled, dedicated Halogenated Solvent containers. Never mix with non-halogenated waste streams[6].

  • Solid Waste : Dispose of contaminated weighing boats, pipette tips, and gloves in a chemical solid waste bin specifically designated for halogenated organics.

  • Decontamination : Wipe down the balance and fume hood surface with a solvent-dampened lint-free cloth (e.g., 70% isopropanol) to remove any residual micro-particulates.

Workflow Visualization

The following diagram illustrates the logical flow and safety checkpoints for handling this compound.

G Start PPE Verification (Gloves, Goggles, Coat) Hood Fume Hood Validation (Physical Airflow Check) Start->Hood AntiStatic Anti-Static Mitigation (Prevent Aerosolization) Hood->AntiStatic Weighing Weighing & Transfer (7'-Bromospiro...) AntiStatic->Weighing Dissolution Solvent Addition (Seal in PTFE Vial) Weighing->Dissolution Waste Halogenated Waste Segregation Dissolution->Waste Dispose Excess Decon Workspace Decontamination Dissolution->Decon Proceed to Assay Waste->Decon

Safe operational workflow and waste segregation for 7'-Bromospiro[cyclopropane-1,3'-indoline].

References

  • CBH Guidelines for Lab Safety (Halogenated Waste Disposal). KTH Royal Institute of Technology. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

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Route proposals generated from BenchChem retrosynthesis models.

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7'-Bromospiro[cyclopropane-1,3'-indoline]
Reactant of Route 2
Reactant of Route 2
7'-Bromospiro[cyclopropane-1,3'-indoline]
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